molecular formula C5H7O2- B8374857 Isopropenylacetate

Isopropenylacetate

Cat. No.: B8374857
M. Wt: 99.11 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-M
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Description

Isopropenylacetate is a useful research compound. Its molecular formula is C5H7O2- and its molecular weight is 99.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

3-methylbut-3-enoate

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1

InChI Key

IGRURXZWJCSNKU-UHFFFAOYSA-M

Canonical SMILES

CC(=C)CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

What is the structure and properties of Isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropenyl Acetate (B1210297)

Introduction

Isopropenyl acetate (IPA) is a significant organic compound, recognized as the acetate ester of the enol tautomer of acetone (B3395972).[1][2] It is a colorless liquid with a characteristic fruity odor.[3][4] Commercially, it holds importance as the primary precursor to acetylacetone (B45752) and serves as a versatile reagent in organic synthesis.[1][2] Its utility extends to the preparation of other enol acetates and acetonides from diols.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of isopropenyl acetate, tailored for researchers, scientists, and professionals in drug development.

Structure and Identification

Isopropenyl acetate is characterized by a vinyl group attached to an acetate functionality. The presence of a reactive double bond and an ester group defines its chemical behavior and applications.[5]

Chemical Structure:

  • Molecular Formula : C₅H₈O₂[3][6]

  • SMILES : CC(=C)OC(=O)C[6]

  • InChI : InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3[6]

Identifiers:

IdentifierValue
IUPAC Name prop-1-en-2-yl acetate[6]
CAS Number 108-22-5[1][6]
Molecular Weight 100.12 g/mol [3][6]
Synonyms 1-Methylvinyl acetate, 2-Acetoxypropene, Acetic acid isopropenyl ester[6][7]

Physical and Chemical Properties

Isopropenyl acetate is a clear, colorless liquid.[3][6] It is less dense than water, and its vapors are heavier than air.[3][6]

Table 1: Physical Properties of Isopropenyl Acetate

PropertyValueReference(s)
Boiling Point 97 °C[1][6]
Melting Point -92.9 °C[1][6]
Density 0.9090 g/cm³ at 20 °C[1][6]
Refractive Index 1.4001 at 20 °C[6]
Vapor Pressure 45.2 mmHg at 25 °C[6]
Flash Point 16 °C (60.8 °F)[3][8]
Autoignition Temperature 431 °C (808 °F)[6]

Table 2: Solubility of Isopropenyl Acetate

SolventSolubilityReference(s)
Water Slightly soluble (3.25% by weight)[6][7]
Ethanol Soluble[6][7]
Acetone Soluble[6][7]
Ethyl Ether Very soluble[6][9]
Propylene Glycol Soluble[7]

Synthesis

The primary industrial method for preparing isopropenyl acetate is through the reaction of acetone with ketene.[1] This reaction is typically catalyzed by an acidic catalyst.[10]

Synthesis_of_Isopropenyl_Acetate Acetone Acetone Isopropenyl_Acetate Isopropenyl Acetate Acetone->Isopropenyl_Acetate + Ketene Ketene Ketene->Isopropenyl_Acetate + Catalyst Acid Catalyst Catalyst->Isopropenyl_Acetate

Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.

Reactivity and Applications

Isopropenyl acetate's reactivity is centered around its enol ester functionality, making it a valuable intermediate in various organic transformations.[4]

Key Reactions
  • Precursor to Acetylacetone : Upon heating over a metal surface, isopropenyl acetate rearranges to form acetylacetone, a widely used ligand and building block in coordination chemistry and organic synthesis.[1]

  • Enol Acetate Synthesis : It serves as an efficient reagent for converting ketones into their corresponding enol acetates.[1]

  • Transesterification : Isopropenyl acetate can undergo transesterification with alcohols, a reaction that can be catalyzed by various metal complexes, to produce other esters.[11][12]

  • Polymerization : The vinyl group in isopropenyl acetate allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with tailored properties for applications in coatings and adhesives.[5][13][14]

Reactions_of_Isopropenyl_Acetate IPA Isopropenyl Acetate Acetylacetone Acetylacetone IPA->Acetylacetone Rearrangement (Heat) Enol_Acetates Other Enol Acetates IPA->Enol_Acetates Reaction with Ketones Esters Esters IPA->Esters Transesterification with Alcohols Polymers Polymers/Copolymers IPA->Polymers Polymerization

Caption: Key Reactions and Applications of Isopropenyl Acetate.

Applications
  • Organic Synthesis : It is a key intermediate for producing fine chemicals, pharmaceuticals, and other specialty chemicals.[4][13] In drug development, it can be used as an intermediate for synthesizing anti-inflammatory or antibiotic drugs.[13]

  • Solvent : Due to its favorable solubility characteristics, it is employed as a solvent for cellulose, plastics, oils, and fats.[4][7][15]

  • Polymer Industry : It is used as a monomer to produce modified resins and polymers, enhancing properties like flexibility and adhesion in coatings and adhesives.[5][13]

  • Flavoring Agent : It is recognized as a food flavoring agent and is used in the preparation of fruit and rum essences.[13][16]

Experimental Protocols

General Protocol for Yttrium-Catalyzed Transesterification

This protocol describes a representative method for the acylation of a primary alcohol using isopropenyl acetate, catalyzed by an yttrium complex, based on procedures described in the literature.[12]

Objective : To synthesize an acetate ester from a primary alcohol and isopropenyl acetate.

Materials :

  • Primary alcohol

  • Isopropenyl acetate

  • Yttrium catalyst (e.g., Y₅(OⁱPr)₁₃O)

  • Anhydrous solvent (optional, as the reaction can often be run neat)

  • Standard glassware for inert atmosphere reactions

Procedure :

  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), a reaction flask is charged with the primary alcohol.

  • Catalyst Addition : A catalytic amount of the yttrium catalyst (e.g., 0.05–1 mol%) is added to the flask.

  • Reagent Addition : Isopropenyl acetate is added to the reaction mixture. The reaction can be performed without a solvent.

  • Reaction : The mixture is stirred at room temperature. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Workup : Upon completion, the product is isolated. If performed neat, the product can often be purified directly by distillation or chromatography without an aqueous workup.

  • Purification : The crude product is purified by flash column chromatography or distillation to yield the pure acetate ester.

Experimental_Workflow Start Start Prep Prepare Reaction Flask (Inert Atmosphere) Start->Prep Add_Alcohol Charge with Primary Alcohol Prep->Add_Alcohol Add_Catalyst Add Yttrium Catalyst Add_Alcohol->Add_Catalyst Add_IPA Add Isopropenyl Acetate Add_Catalyst->Add_IPA React Stir at Room Temperature Add_IPA->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Isolate Product Monitor->Workup Complete Purify Purify (Distillation/Chromatography) Workup->Purify End End Purify->End

Caption: Workflow for a Catalyzed Transesterification Reaction.

Safety and Handling

Isopropenyl acetate is a highly flammable liquid and vapor.[3] It should be stored away from oxidizing agents and sources of ignition in a cool, dry, and well-ventilated area.[7][17] There is a warning of potential explosive polymerization.[6] Appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this chemical to prevent skin and eye contact.[4]

References

Isopropenyl Acetate: A Comprehensive Technical Guide to the Enol Acetate of Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297), the acetate ester of the enol tautomer of acetone (B3395972), is a versatile and commercially significant organic compound.[1][2][3] This colorless liquid serves as a key precursor in the synthesis of acetylacetone (B45752) and is widely utilized in organic synthesis for the preparation of other enol acetates and the protection of diols as acetonides.[1][2] Its utility extends to being an efficient acetylating agent for a variety of functional groups, finding applications in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] This technical guide provides an in-depth overview of isopropenyl acetate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reaction mechanisms and applications, particularly within the realm of drug development.

Physicochemical Properties of Isopropenyl Acetate

Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity odor.[2][5] It is less dense than water and its vapors are heavier than air.[2] The compound is sparingly soluble in water but miscible with many organic solvents, including ethanol, ether, and acetone.[7][8][9]

Table 1: Physical and Chemical Properties of Isopropenyl Acetate

PropertyValueReference
Molecular Formula C₅H₈O₂[2][3]
Molar Mass 100.117 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Density 0.9090 g/cm³ (at 20 °C)[2]
Melting Point -92.9 °C[2]
Boiling Point 97 °C[2]
Flash Point 19 °C (closed cup)[10]
Refractive Index (n20/D) 1.401[10]
Solubility in Water 3.25% by weight[9]
CAS Number 108-22-5[2][3]

Synthesis of Isopropenyl Acetate from Acetone

The primary industrial method for the synthesis of isopropenyl acetate is the reaction of acetone with ketene (B1206846) in the presence of an acidic catalyst.[2][11][12]

Reaction Mechanism

The synthesis proceeds through the acid-catalyzed enolization of acetone, followed by nucleophilic attack of the enol on ketene.

G Figure 1. Synthesis of Isopropenyl Acetate cluster_0 Keto-Enol Tautomerization of Acetone cluster_1 Reaction with Ketene Acetone_keto Acetone (Keto form) Acetone_enol Acetone (Enol form) Acetone_keto->Acetone_enol H⁺ catalyst Isopropenyl_acetate Isopropenyl Acetate Acetone_enol->Isopropenyl_acetate + Ketene Ketene Ketene

Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.

Experimental Protocol: Synthesis of Isopropenyl Acetate

This protocol is a generalized procedure based on common industrial practices.[3][11][12]

Materials:

  • Acetone

  • Ketene gas

  • Catalyst (e.g., naphthalenedisulfonic acid)[3][13]

  • Neutralizing agent (e.g., organic amine)[3]

Procedure:

  • Catalyst Preparation: A solution of the catalyst (e.g., 0.4-3.0% naphthalenedisulfonic acid in acetone) is prepared in a suitable reactor.[3]

  • Reaction: Ketene gas is bubbled through the acetone-catalyst mixture. The reaction temperature is maintained at or above 50°C.[3]

  • Aging: After the introduction of ketene is complete, the reaction mixture is aged at a temperature of ≥40°C for ≥2 hours or at <40°C for ≥8 hours.[3] This aging step is crucial for improving the yield by allowing for the reaction of byproducts like acetic anhydride (B1165640) with acetone condensation products.[3]

  • Neutralization: The catalyst is neutralized by the addition of an organic amine.[3]

  • Purification: The crude isopropenyl acetate is purified by fractional distillation.

Isopropenyl Acetate as an Acetylating Agent

Isopropenyl acetate is an effective and "green" acetylating agent, with the only byproduct being the easily removable acetone.[1] It is used for the O-acetylation of alcohols and phenols, N-acetylation of amines, and S-acetylation of thiols.[1][5][6]

General Reaction Pathway

G Figure 2. Acetylation using Isopropenyl Acetate cluster_0 Reactants cluster_1 Products Substrate R-XH (X = O, N, S) Product R-X-C(O)CH₃ Substrate->Product Catalyst IPA Isopropenyl Acetate IPA->Product Byproduct Acetone IPA->Byproduct

Caption: General scheme for acetylation reactions using isopropenyl acetate.

Experimental Protocol: O-Acetylation of a Primary Alcohol

The following is a representative protocol for the acetylation of an alcohol using isopropenyl acetate with a vanadyl sulfate (B86663) catalyst.[1]

Materials:

  • Primary alcohol (substrate)

  • Isopropenyl acetate

  • VOSO₄·5H₂O (catalyst)

  • Ethyl acetate

  • 1 M NaOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a 5 ml round-bottom flask, dissolve 1% (by weight of substrate) of VOSO₄·5H₂O in 1 equivalent of isopropenyl acetate.

  • Reaction: After 10 minutes, add 1 g of the alcohol substrate. Stir the reaction mixture magnetically at 60°C for 24 hours.

  • Work-up:

    • Quench the reaction with the addition of water.

    • If the product is not water-soluble, separate the organic layer using a separatory funnel.

    • Dilute the product with ethyl acetate and wash with 1 M NaOH solution to remove any unreacted starting material, followed by a water wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Applications in Drug Development

Isopropenyl acetate's role as an acetylating agent and a precursor for other synthetic transformations makes it a valuable reagent in drug development.

  • Synthesis of Drug Intermediates: It has been used in the synthesis of intermediates for drugs such as isosorbide-5-nitrate and diltiazem.[5]

  • Lovastatin (B1675250) and Simvastatin Synthesis: Isopropenyl acetate is utilized in the synthesis of the lipid-lowering drugs lovastatin and simvastatin.[4]

  • Protecting Group Chemistry: The acetylation of hydroxyl and amino groups is a common strategy in multi-step drug synthesis to protect these functional groups from undesired reactions. Isopropenyl acetate offers a mild and efficient method for this purpose.

Conclusion

Isopropenyl acetate is a fundamentally important and versatile chemical entity, serving as the enol acetate of acetone. Its synthesis from readily available starting materials and its utility as a green acetylating agent underscore its significance in both industrial and academic research. For professionals in drug development, a thorough understanding of the properties and reactivity of isopropenyl acetate can facilitate the design of efficient and sustainable synthetic routes to complex pharmaceutical agents. The detailed protocols and mechanistic insights provided in this guide are intended to support and enhance research and development efforts in this field.

References

Synthesis of Isopropenyl acetate from acetone and ketene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297), a key intermediate in organic synthesis and the principal precursor to acetylacetone, is commercially produced through the acid-catalyzed reaction of acetone (B3395972) and ketene (B1206846). This technical guide provides an in-depth overview of this synthesis, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic exploration of the underlying chemistry. The information presented is intended to serve as a valuable resource for professionals in research, development, and manufacturing who are engaged in the synthesis and application of this versatile compound.

Introduction

Isopropenyl acetate (IPA) is a colorless organic liquid that serves as the acetate ester of the enol tautomer of acetone.[1] Its primary commercial significance lies in its role as a precursor for the production of acetylacetone, a widely used chelating agent and building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Additionally, isopropenyl acetate finds application as an acetylating agent for alcohols, phenols, and amines, and in the preparation of other enol acetates.[2][3] The industrial synthesis of isopropenyl acetate is predominantly achieved by the reaction of acetone with ketene in the presence of an acid catalyst.[4][5] This guide will focus on the core aspects of this synthetic route, providing detailed procedural information and quantitative data to aid in its practical implementation and optimization.

Reaction Mechanism and Stoichiometry

The synthesis of isopropenyl acetate from acetone and ketene proceeds via an acid-catalyzed addition of the enol form of acetone to ketene. The overall reaction is as follows:

CH₃COCH₃ + CH₂=C=O → CH₃COOC(CH₃)=CH₂

The reaction is typically catalyzed by strong acids, which facilitate the tautomerization of acetone to its enol form, isopropenyl alcohol. The enol then acts as a nucleophile, attacking the electrophilic central carbon of ketene to form the final product.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of isopropenyl acetate.

ReactionMechanism Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ (Catalyst) Proton H+ Isopropenyl_Alcohol Isopropenyl Alcohol (Enol form) Protonated_Acetone->Isopropenyl_Alcohol Tautomerization Intermediate Protonated Intermediate Isopropenyl_Alcohol->Intermediate + Ketene Ketene Ketene Ketene->Intermediate Isopropenyl_Acetate Isopropenyl Acetate Intermediate->Isopropenyl_Acetate - H+ Catalyst_Regen H+ Isopropenyl_Acetate->Catalyst_Regen

Caption: Acid-catalyzed reaction mechanism for the synthesis of isopropenyl acetate.

Experimental Protocols

The following sections provide a detailed experimental protocol for the synthesis of isopropenyl acetate from acetone and ketene, based on procedures described in the patent literature.[6][7]

Materials and Equipment
  • Reactants: Acetone (anhydrous), Ketene (generated in situ or from a cylinder)

  • Catalyst: Naphthalene-1,5-disulfonic acid (or other suitable acid catalyst)

  • Neutralizing Agent: Organic amine (e.g., pyridine)

  • Equipment: Jacketed glass reactor with stirrer and reflux condenser, gas inlet tube, dropping funnel, distillation apparatus.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ketene_Gen Ketene Generation (e.g., pyrolysis of acetone) Ketene_Addition Ketene Introduction (>=50 °C) Ketene_Gen->Ketene_Addition Reactor_Setup Reactor Setup: Acetone + Catalyst Reactor_Setup->Ketene_Addition Aging Aging of Reaction Mixture (>=40 °C, >=2 hours) Ketene_Addition->Aging Neutralization Neutralization of Catalyst Aging->Neutralization Distillation Fractional Distillation Neutralization->Distillation Product Isopropenyl Acetate Distillation->Product

Caption: A generalized experimental workflow for isopropenyl acetate synthesis.

Detailed Procedure
  • Reactor Setup: Charge the jacketed glass reactor with 580 g of acetone and the desired amount of catalyst (e.g., naphthalene-1,5-disulfonic acid at a concentration of 0.4-3.0% relative to acetone).[6]

  • Reaction: Heat the acetone-catalyst mixture to a reaction temperature of at least 50°C.[6] Introduce a stream of ketene gas into the stirred reaction mixture. The ketene is typically generated by the pyrolysis of acetone in a separate apparatus.

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the consumption of acetone and the formation of isopropenyl acetate using techniques such as gas chromatography.

  • Aging: After the introduction of ketene is complete, the reaction mixture is aged at a temperature of at least 40°C for a minimum of 2 hours.[6] A preferred aging condition is at or above 60°C for at least 2 hours.[6] This aging step is crucial for improving the yield of isopropenyl acetate.[6]

  • Neutralization: After the aging period, the acidic catalyst is neutralized by the addition of an organic amine.[6]

  • Purification: The neutralized reaction mixture is then subjected to fractional distillation to separate the isopropenyl acetate from unreacted acetone, byproducts, and the neutralized catalyst.[6]

Quantitative Data

The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of different reaction conditions and their outcomes.

Catalyst and Reaction Conditions
CatalystCatalyst Concentration (% of Acetone)Reaction Temperature (°C)Aging Temperature (°C)Aging Time (h)Reference
Naphthalenedisulfonic acid0.4 - 3.0≥ 50≥ 40≥ 2[6]
Naphthalene-1,5-disulfonic acid~0.475 - 85--[7]
Naphthalene-2,6-disulfonic acid~0.3Not specified--[7]
Naphthalene-2,7-disulfonic acid~0.3Not specified--[7]
Reaction Yields and Conversions
CatalystAcetone Conversion (%)Yield (based on consumed Acetone) (%)Yield (based on absorbed Ketene) (%)Reference
Naphthalene-1,5-disulfonic acid75.292.790.0[7]
Naphthalene-2,6-disulfonic acid31.794.290.7[7]
Naphthalene-2,7-disulfonic acid26.494.992.8[7]
Naphthalene-2,6-disulfonic acid (pre-treated with acetic anhydride)76.993.691.3[7]

Safety Considerations

  • Ketene: Ketene is a highly toxic and reactive gas. It should be handled with extreme caution in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

  • Acetone: Acetone is a highly flammable liquid. The reaction should be carried out away from ignition sources.

  • Acid Catalysts: Strong acid catalysts are corrosive and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of isopropenyl acetate from acetone and ketene is a well-established industrial process. The use of acid catalysts, particularly naphthalenedisulfonic acids, provides high yields and conversions. A key process parameter for maximizing the yield is the post-reaction aging step. This guide provides a comprehensive overview of the synthesis, including detailed protocols and quantitative data, to support researchers and professionals in the chemical and pharmaceutical industries. Careful attention to safety precautions, especially when handling the toxic and reactive ketene gas, is paramount.

References

An In-depth Technical Guide to Isopropenyl Acetate (CAS 108-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Information

Isopropenyl acetate (B1210297) (CAS 108-22-5) is an organic compound classified as the acetate ester of the enol tautomer of acetone (B3395972).[1][2] It is a colorless, volatile liquid with a characteristic fruity odor.[3][4][5] This compound is a significant commercial chemical, primarily serving as a precursor in the synthesis of acetylacetone (B45752) and as a versatile reagent in various organic transformations.[2][5] Its structure, featuring both an ester group and a reactive isopropenyl moiety, allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[3][6][7]

IdentifierValue
CAS Number 108-22-5[3][8]
Molecular Formula C₅H₈O₂[3][8]
Molecular Weight 100.12 g/mol [8][9]
IUPAC Name Prop-1-en-2-yl acetate[2]
Synonyms 1-Acetoxy-1-methylethylene, 2-Acetoxypropene, Methylvinyl acetate, Acetic acid isopropenyl ester[1][8]
InChI Key HETCEOQFVDFGSY-UHFFFAOYSA-N[2][3]
SMILES CC(=C)OC(=O)C[2]

Chemical and Physical Properties

Isopropenyl acetate is a clear, colorless liquid that is less dense than water and its vapors are heavier than air.[4][8] It is slightly soluble in water but miscible with many organic solvents such as ethanol, ether, acetone, and propylene (B89431) glycol.[1][8][10]

PropertyValue
Melting Point -92.9 °C[8]
Boiling Point 94 - 97 °C[2][4][8]
Density 0.909 - 0.922 g/mL at 20-25 °C[4][6]
Flash Point 18 - 19 °C[6][11][12]
Vapor Pressure 23 hPa (20 °C)[6] / 45.2 mmHg[8]
Refractive Index 1.4001 - 1.401 at 20 °C[4][8]
Autoignition Temp. 431 °C[8][12]
Water Solubility 3.25% by weight (32.5 g/L at 20 °C)[8][12]

Key Applications and Reactions

Isopropenyl acetate's dual functionality makes it a crucial intermediate and reagent in organic synthesis.

  • Acylating Agent: It is widely used for the acetylation of alcohols, phenols, and amines.[4][5] These reactions can often be performed under mild, solvent-free conditions, with catalysts like iodine or yttrium alkoxides, or even without any catalyst for amines.[4][13][14][15] The process is efficient as the enol byproduct tautomerizes to acetone, driving the reaction forward.[15]

  • Precursor to Acetylacetone: Commercially, its most significant application is the thermal rearrangement to produce acetylacetone (2,4-pentanedione), a vital ligand and synthetic building block.[1][2]

  • Enol Acetate Synthesis: It serves as a reagent to prepare other enol acetates from ketones via transesterification.[2]

  • Polymer Chemistry: The presence of a double bond allows it to act as a monomer or co-monomer in polymerization reactions, used to create specialized polymers for coatings, adhesives, and resins.[3][6][7][10]

  • Pharmaceutical and Agrochemical Synthesis: It is an intermediate in the production of various pharmaceuticals and agrochemicals.[5][6][7] It can also be used as a refined solvent in pharmaceutical formulations.[1][10][16]

  • Solvent: Due to its good solubility properties, it is employed as a solvent for cellulose (B213188) derivatives, plastics, oils, and fats.[1][5][6]

Experimental Protocols and Methodologies

a) Synthesis of Isopropenyl Acetate via Ketene (B1206846) and Acetone

The primary industrial method for producing isopropenyl acetate involves the reaction of acetone with ketene in the presence of an acid catalyst.[2]

  • Reactants: Acetone and ketene gas.

  • Catalyst: Strong Brønsted acids are effective. Catalysts mentioned include sulfuric acid, p-toluenesulfonic acid, and particularly naphthalenedisulfonic acids, which are reported to give high yields.[17][18]

  • General Procedure: Ketene gas, often produced from the pyrolysis of acetone, is bubbled through liquid acetone containing the dissolved acid catalyst. The reaction temperature is typically maintained at or above 50 °C.[17][18] After the reaction, the mixture is "aged" (held at a specific temperature, e.g., ≥40 °C for ≥2 hours) to improve the yield.[17] The process concludes with neutralization of the catalyst (often with an organic amine) followed by fractional distillation to purify the isopropenyl acetate.[17]

G cluster_inputs Inputs cluster_process Process start_end start_end process process input input output output i1 Acetone p1 Reaction (≥50 °C) i1->p1 i2 Ketene i2->p1 i3 Acid Catalyst (e.g., Naphthalenedisulfonic acid) i3->p1 p2 Aging (≥40 °C, ≥2h) p1->p2 p3 Neutralization p2->p3 p4 Fractional Distillation p3->p4 o1 Isopropenyl Acetate (CAS 108-22-5) p4->o1

Workflow for the industrial synthesis of isopropenyl acetate.

b) Acylation of Alcohols

Isopropenyl acetate is an effective acetylating agent for primary and secondary alcohols.

  • Reactants: Substrate (alcohol, phenol, or amine) and Isopropenyl Acetate (acting as both reagent and solvent, or with an external solvent).

  • Catalyst: The reaction can be catalyzed by various substances, including iodine, yttrium alkoxides (e.g., Y₅(OⁱPr)₁₃O), or acids like p-toluenesulfonic acid (p-TsOH).[4][14][15] For amines, the reaction can often proceed efficiently without any catalyst.[13]

  • General Procedure: The substrate is mixed with isopropenyl acetate in the presence of a catalytic amount of the chosen catalyst. The reaction is often conducted at room temperature or with gentle heating.[14] The reaction is irreversible because the co-product, the enol of acetone, immediately tautomerizes to the stable ketone form (acetone).[15] Work-up typically involves removing the catalyst and excess reagents, followed by purification of the acetylated product.

G cluster_reactants Reactants cluster_products Products reactant reactant product product condition condition R1 Isopropenyl Acetate C Catalyst (e.g., Iodine) or Solvent-free R2 Substrate (R-OH, Ar-OH, R-NH₂) P1 Acetylated Product (R-OAc, Ar-OAc, R-NHAc) P2 Acetone (Byproduct) C->P1 Acetylation C->P2 Acetylation

General pathway for acylation using isopropenyl acetate.

c) Rearrangement to Acetylacetone

This reaction is a key industrial process for producing acetylacetone.

  • Reactant: Isopropenyl acetate.

  • Conditions: The rearrangement is achieved by heating isopropenyl acetate over a metal surface catalyst at elevated temperatures.[2]

  • Procedure: Vapors of isopropenyl acetate are passed over the heated catalyst, inducing a rearrangement to form acetylacetone. The product is then collected and purified.

G reactant reactant product product condition condition A Isopropenyl Acetate B Acetylacetone A->B Rearrangement C Heat (Metal Surface Catalyst)

Rearrangement of isopropenyl acetate to acetylacetone.

Safety, Handling, and Toxicology

Isopropenyl acetate is a highly flammable liquid and a dangerous fire hazard.[6][11][19] It should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

AspectDetails
General Hazards Highly flammable liquid and vapor.[11] Vapors may form explosive mixtures with air.
Health Effects Irritating to eyes, skin, and the respiratory system.[3][11][19] Inhalation can cause dizziness, headache, and nausea.[6][19] Not intended for human ingestion; may cause severe gastrointestinal irritation.[6]
Toxicology Data Acute Oral LD50 (Rat): 3000 mg/kg.[20] Classified as minimally toxic after single ingestion.[20]
Personal Protective Wear nitrile gloves, safety goggles, and a vapor respirator during handling.[6][19]
Storage Store in a cool, dry, well-ventilated, explosion-proof area below +30°C.[1][4][6] Keep containers tightly sealed and away from strong oxidants, acids, and bases to prevent hydrolysis and polymerization.[6]
Fire Fighting Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[20]
Transport Classified as a Dangerous Good for transport (UN 2403, Class 3).[1][9][12]

References

Chemical Reactivity of Isopropenyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) (IPAc) is a versatile organic compound that serves as a crucial building block and reagent in a multitude of chemical transformations. Its unique structure, featuring both a reactive carbon-carbon double bond and an ester functional group, allows it to participate in a diverse range of reactions, including acetylations, polymerizations, and cycloadditions. This technical guide provides an in-depth overview of the core chemical reactivity of isopropenyl acetate, presenting quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Acetylation and Transesterification Reactions

Isopropenyl acetate is widely recognized as a superior and "green" acetylating agent for a variety of nucleophiles, including alcohols, phenols, and amines.[1][2] A significant advantage of using isopropenyl acetate in these reactions is the formation of acetone (B3395972) as the sole byproduct, which can be easily removed from the reaction mixture by distillation.[2][3] This irreversibility, driven by the tautomerization of the enol leaving group to the more stable keto form (acetone), often leads to high yields of the desired acetylated products.[2][3]

Acetylation of Alcohols, Phenols, and Amines

The acetylation of alcohols, phenols, and amines using isopropenyl acetate can be achieved under various conditions, including catalyst-free and solvent-free systems, or with the aid of acid or metal catalysts.[1][4] For instance, iodine in isopropenyl acetate has been shown to be a unique and highly efficient catalyst for these transformations under solvent-free conditions.[1][5] Similarly, cerium(III) triflate and layered zirconium sulfophenyl phosphonate (B1237965) have been employed as effective catalysts for the acetylation of alcohols and phenols.[2] Even under catalyst-free conditions, isopropenyl acetate has been proven to be a remarkable and efficient acylating agent for amines, providing the corresponding acetamides in very high yields without the need for purification.[4]

Quantitative Data for Acetylation Reactions

The following table summarizes the reaction conditions and yields for the acetylation of various substrates using isopropenyl acetate.

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Primary Alcoholsp-TsOHNeatRoom Temp.-High[2]
Secondary AlcoholsLipase (B570770) (PSL-C)Toluene40-High (up to 99% ee)[6]
Tertiary Alcoholsp-TsOHNeatRoom Temp.-High[2]
PhenolsIodineSolvent-free--High[1]
AminesNoneSolvent-free--Very High[4]
GlycerolAmberlyst-15Neat30-91 (for acetal (B89532) acetates)[7]
Experimental Protocol: Acetylation of a Secondary Alcohol with Lipase Catalyst

This protocol describes the asymmetric acetylation of a secondary alcohol using isopropenyl acetate, catalyzed by a lipase from Pseudomonas cepacia immobilized on ceramic particles (PSL-C), as a method for kinetic resolution.[6]

  • Preparation: Ensure all reactants (racemic alcohol, isopropenyl acetate) and the solvent (toluene) are dry by storing them over activated molecular sieves (4Å).[6]

  • Reaction Setup: In a 5 cm³ reaction vial, dissolve 0.5 mmol of the racemic alcohol and 1 mmol of isopropenyl acetate in 3 cm³ of toluene.[6]

  • Thermostating: Place the reaction mixture in an oil bath and thermostat to 40°C.[6]

  • Initiation: Withdraw a 100 mm³ aliquot for initial gas chromatography (GC) analysis (t=0 sample). Add 100 mg of PSL-C lipase to the reaction mixture to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Workup: Once the desired conversion is reached, filter off the enzyme. The filtrate can then be concentrated and the products separated by standard chromatographic techniques.

Polymerization Reactions

The unsaturated nature of the isopropenyl group in isopropenyl acetate makes it a suitable monomer for polymerization reactions.[8] It can undergo both homopolymerization and copolymerization with other vinyl monomers to produce polymers with a range of properties.[8][9]

Homopolymerization and Copolymerization

While isopropenyl acetate homopolymerizes with some difficulty, solid homopolymers with melting points above 100°C and molecular weights exceeding 10,000 have been synthesized.[10] Copolymerization of isopropenyl acetate with other monomers, such as vinyl chloride, maleic anhydride, and various acrylic monomers, has been more extensively studied.[9][10][11] For instance, terpolymers of butyl acrylate (B77674), methyl methacrylate (B99206), and isopropenyl acetate have been prepared via seeded emulsion polymerization.[11] It has been observed that increasing the proportion of isopropenyl acetate in the monomer feed can lead to lower overall polymer conversion, which may be attributed to the lower reactivity of isopropenyl acetate for radical polymerization in the presence of these comonomers.[9][11]

Quantitative Data for Polymerization
Polymerization TypeComonomersInitiatorTemperature (°C)Key FindingsReference
HomopolymerizationNoneThermal or Catalyst40 - 130Solid polymers with M.P. > 100°C[10]
Emulsion CopolymerizationButyl Acrylate, Methyl MethacrylatePotassium PersulfateRoom Temp.Lower conversion with increasing IPAc[11]
CopolymerizationVinyl Chloride--Film-forming products[10]
CopolymerizationMaleic Anhydride--Copolymers formed[9]
Experimental Protocol: Seeded Emulsion Polymerization of Isopropenyl Acetate Terpolymers

This protocol is adapted from the synthesis of terpolymers of butyl acrylate (BA), methyl methacrylate (MMA), and isopropenyl acetate (IPAc).[11]

  • Seed Latex Preparation: Prepare a seed latex by polymerizing a small amount of the monomer mixture (BA, MMA) in deionized water with an anionic surfactant (e.g., Dowfax 2A1) and an initiator (e.g., potassium persulfate).

  • Monomer Emulsion Preparation: Prepare a monomer emulsion by mixing the main portion of the monomers (BA, MMA, and varying amounts of IPAc) with the surfactant and deionized water.

  • Reaction Setup: In a reactor equipped with a stirrer, condenser, and nitrogen inlet, add the seed latex and heat to the reaction temperature.

  • Polymerization: Start the continuous addition of the monomer emulsion and an initiator solution to the reactor. Maintain the reaction temperature and stirring for a specified period.

  • Completion: After the addition is complete, continue the reaction for a short period (e.g., 10 minutes) to ensure high conversion.[11]

  • Cooling and Filtration: Reduce the temperature to room temperature and filter the resulting emulsion.[11]

Other Key Reactions

Beyond acetylation and polymerization, isopropenyl acetate participates in several other important chemical transformations.

Rearrangement to Acetylacetone

Industrially, isopropenyl acetate is a principal precursor to acetylacetone.[12] This transformation is achieved by heating isopropenyl acetate over a metal surface, which induces a rearrangement reaction.[12]

Hydrolysis

Isopropenyl acetate can undergo acid-catalyzed hydrolysis. The mechanism of this reaction has been studied, providing insights into the reactivity of enol esters.[13][14]

Reactions with Ketones

Isopropenyl acetate can react with ketones to generate new enol acetates, in a process that can be considered a form of trans-enolesterification.[12]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows involving isopropenyl acetate.

Caption: Acid-catalyzed acetylation of an alcohol with isopropenyl acetate.

G cluster_workflow Experimental Workflow for Acetylation A Mix Alcohol, IPAc, and Solvent B Add Catalyst (e.g., Lipase) A->B C Heat to Reaction Temperature (e.g., 40°C) B->C D Monitor Reaction (e.g., by GC/TLC) C->D E Reaction Quench/ Catalyst Filtration D->E F Aqueous Workup E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a catalyzed acetylation reaction.

G cluster_polymerization Seeded Emulsion Polymerization Workflow A Prepare Seed Latex C Charge Reactor with Seed Latex and Heat A->C B Prepare Monomer Emulsion (BA, MMA, IPAc, Surfactant) D Continuously Add Monomer Emulsion and Initiator B->D C->D E Polymerization Period D->E F Cool and Filter E->F G Polymer Emulsion F->G

Caption: Workflow for seeded emulsion polymerization using isopropenyl acetate.

Stability and Safety Considerations

Isopropenyl acetate is a highly flammable liquid and vapor.[15] Its vapors can form explosive mixtures with air. It is also sensitive to moisture and should be stored under an inert atmosphere.[16] While hazardous polymerization does not typically occur under normal conditions, it can become unstable at elevated temperatures and pressures.[15][16] It is incompatible with strong acids, bases, and oxidizing agents.[5][16] When heated to decomposition, it emits acrid smoke and irritating fumes.[17] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should always be taken when handling this chemical.[16]

References

Isopropenyl Acetate in Polymer Chemistry: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Monomer for Advanced Polymer Synthesis

Isopropenyl acetate (B1210297) (IPA) is a commercially available, colorless liquid that serves as a unique monomer in the field of polymer chemistry.[1] While its homopolymerization is challenging, its ability to copolymerize with a variety of other monomers opens avenues for the synthesis of functional polymers with tailored properties.[2][3] This technical guide provides a comprehensive overview of isopropenyl acetate as a monomer, focusing on its polymerization behavior, key copolymer systems, and potential applications in biomedical and drug delivery contexts.

Physicochemical Properties of Isopropenyl Acetate

A thorough understanding of the monomer's properties is fundamental to its application in polymer synthesis.

PropertyValueReference
Chemical Formula C₅H₈O₂[1]
Molar Mass 100.12 g/mol [1]
Appearance Colorless liquid[1]
Density 0.922 g/mL at 20 °C
Boiling Point 97 °C[1]
Melting Point -92.9 °C
Refractive Index (n20/D) 1.401
Solubility in Water Slightly soluble
Solubility in Organic Solvents Miscible with ethanol, ether, acetone

Homopolymerization of Isopropenyl Acetate

Homopolymerization of isopropenyl acetate via conventional free radical methods is generally difficult and results in low molecular weight polymers.[3] However, high-pressure polymerization has been shown to yield solid, high molecular weight poly(isopropenyl acetate) (PIPA).

Experimental Protocol: High-Pressure Homopolymerization of Isopropenyl Acetate

This protocol is adapted from a patented method for producing high molecular weight PIPA.

Materials:

  • Isopropenyl acetate (distilled)

  • Di-t-butyl peroxide (initiator)

  • High-pressure polymerization apparatus

Procedure:

  • A solution of di-t-butyl peroxide in distilled isopropenyl acetate (e.g., 0.05% by weight) is prepared.

  • The solution is charged into a high-pressure reactor.

  • The reactor is pressurized to approximately 10,000 atmospheres.

  • The temperature is raised to 120 °C and maintained for a specified reaction time (e.g., 2 hours).

  • After the reaction, the pressure is released, and the polymer is recovered.

  • The resulting poly(isopropenyl acetate) can be purified by precipitation in a non-solvent like petroleum ether and dried under vacuum.

Characterization: The molecular weight of the resulting polymer can be determined by techniques such as gel permeation chromatography (GPC) or viscometry.

Copolymerization of Isopropenyl Acetate

Isopropenyl acetate readily copolymerizes with a range of monomers, offering a versatile platform for creating polymers with diverse functionalities.

Reactivity Ratios
Monomer 1 (M1)Monomer 2 (M2)r₁r₂r₁ * r₂Copolymerization BehaviorTemperature (°C)
Isopropenyl Acetate Maleic Anhydride (B1165640)0.0320.0020.000064Strong Alternating60

The product of the reactivity ratios (r₁ * r₂) for the copolymerization of isopropenyl acetate and maleic anhydride is close to zero, indicating a strong tendency for the monomers to alternate along the polymer chain.

Emulsion Copolymerization with Acrylic Monomers

Emulsion polymerization is a common and effective method for copolymerizing isopropenyl acetate with acrylic monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA).[4][5][6]

This protocol is based on the work of Shinde et al.[4][5]

Materials:

  • Isopropenyl acetate (IPA)

  • Butyl acrylate (BA)

  • Methyl methacrylate (MMA)

  • Potassium persulfate (KPS) (initiator)

  • Anionic surfactant (e.g., Dowfax 2A1)

  • Deionized water

Procedure:

  • Seed Latex Preparation: A seed latex is prepared by the emulsion polymerization of a portion of the BA and MMA monomers.

  • Pre-emulsion Preparation: A pre-emulsion is prepared by emulsifying the remaining BA, MMA, and the desired amount of IPA in water with the surfactant.

  • Polymerization: The seed latex is charged into a reactor and heated to the reaction temperature (e.g., 80 °C). The pre-emulsion and an aqueous solution of the initiator are then fed into the reactor over a period of several hours.

  • Completion: After the feeds are complete, the reaction is allowed to continue for an additional period to ensure high conversion.

  • Characterization: The resulting latex can be characterized for particle size, solid content, and molecular weight. The polymer can be isolated by casting films and analyzed for its thermal and mechanical properties.

Quantitative Data from a Representative Emulsion Terpolymerization:

PropertyValue
Monomer Ratio (IPA:BA:MMA) 1:1:1 (molar)
Polymer Molecular Weight (Mw) > 200,000 g/mol
Polydispersity Index (PDI) 1.01 - 1.03
Glass Transition Temperature (Tg) of PIPA 45 °C

Data adapted from Shinde et al.[4][5]

Hydrolysis to Poly(alpha-methylvinyl alcohol)

Poly(isopropenyl acetate) can be hydrolyzed to produce poly(alpha-methylvinyl alcohol), a polymer with reactive hydroxyl groups.[7]

Experimental Protocol: Hydrolysis of Poly(isopropenyl acetate)

Materials:

Procedure:

  • Poly(isopropenyl acetate) is dissolved in methanol.

  • A catalytic amount of sodium methoxide in methanol is added to the polymer solution.

  • The mixture is refluxed for a period of time (e.g., 2 hours) to effect hydrolysis.

  • The resulting poly(alpha-methylvinyl alcohol) precipitates from the solution.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Potential Applications in Drug Delivery

While specific drug delivery systems based on poly(isopropenyl acetate) are not extensively reported in the literature, the chemical nature of its copolymers suggests potential in this area. The ability to incorporate functional monomers and the potential for creating amphiphilic structures are key attributes for drug delivery applications.

Nanoparticle Formulation

Copolymers containing both hydrophobic and hydrophilic segments can self-assemble into nanoparticles in aqueous environments, which can be used to encapsulate hydrophobic drugs.[7]

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Monomers Isopropenyl Acetate & Comonomers (e.g., Acrylates) Polymerization Copolymerization (e.g., Emulsion) Monomers->Polymerization Copolymer Amphiphilic Copolymer Polymerization->Copolymer SelfAssembly Self-Assembly in Aqueous Solution Copolymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle TargetCell Target Cell Nanoparticle->TargetCell Release Controlled Drug Release TargetCell->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Workflow for potential drug delivery application.
Functionalization for Targeted Delivery

Copolymers of isopropenyl acetate with monomers containing reactive groups (e.g., maleic anhydride) can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.

Functionalization_Pathway Start IPA-Maleic Anhydride Copolymer RingOpening Ring-Opening of Anhydride with Amine-Functionalized Targeting Ligand Start->RingOpening FunctionalizedPolymer Functionalized Copolymer RingOpening->FunctionalizedPolymer DrugConjugation Drug Conjugation (optional) FunctionalizedPolymer->DrugConjugation TargetedCarrier Targeted Drug Carrier DrugConjugation->TargetedCarrier

Functionalization for targeted drug delivery.
Biocompatibility Considerations

Conclusion

Isopropenyl acetate presents a valuable, yet under-explored, monomer for the synthesis of functional polymers. Its copolymerization with a wide array of monomers allows for the creation of materials with tunable properties. While its direct application in drug delivery is still an emerging area, the fundamental polymer chemistry of isopropenyl acetate provides a strong basis for the future design and synthesis of novel polymer-based therapeutics and drug delivery systems. Further research into the reactivity ratios with a broader range of comonomers and a thorough investigation of the biocompatibility of the resulting polymers are crucial next steps to unlocking the full potential of this versatile monomer.

References

A Preliminary Investigation into the Acylation Potential of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297) (IPA) is emerging as a versatile and environmentally benign acylating agent in organic synthesis. Its ability to effectively acetylate a wide range of nucleophiles, including alcohols, amines, and thiols, coupled with the formation of acetone (B3395972) as the sole byproduct, positions it as a superior alternative to traditional acylating agents like acetic anhydride (B1165640) and acetyl chloride. This technical guide provides a comprehensive overview of the acylation potential of isopropenyl acetate, detailing its reactivity under various catalytic conditions, including catalyst-free, acid-catalyzed, and enzyme-mediated transformations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for a variety of substrates, and visual representations of reaction mechanisms and experimental workflows.

Introduction

Acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, fine chemicals, and materials.[1] The choice of acylating agent is paramount, directly impacting reaction efficiency, selectivity, and environmental footprint. Isopropenyl acetate has garnered significant attention as a "green" acetylating reagent.[2][3] It is non-toxic, and its byproduct, acetone, is a recyclable and relatively harmless solvent.[2] This contrasts sharply with conventional reagents that produce corrosive and often difficult-to-remove byproducts.[4]

This guide explores the diverse applications of isopropenyl acetate in acylation reactions, providing a detailed examination of its performance with various substrates and catalytic systems.

Acylation of Amines

Isopropenyl acetate has proven to be a highly effective reagent for the acetylation of both primary and secondary amines, often proceeding with high to quantitative yields under solvent- and catalyst-free conditions.[2][5]

Quantitative Data for Amine Acylation

The following table summarizes the acylation of various amines with isopropenyl acetate under catalyst- and solvent-free conditions.

EntryAmine SubstrateProductYield (%)
1Benzylamine (B48309)N-Benzylacetamide100
2n-ButylamineN-Butylacetamide100
3CyclohexylamineN-Cyclohexylacetamide100
4AnilineAcetanilide20
54-MethoxybenzylamineN-(4-Methoxybenzyl)acetamide100
6N-MethylbenzylamineN-Methyl-N-benzylacetamide95
7Piperidine1-Acetylpiperidine100
8(R)-(+)-α-Methylbenzylamine(R)-N-(1-Phenylethyl)acetamide100

Data sourced from Pelagalli et al. (2012).[2]

Experimental Protocol: Catalyst-Free Acylation of Benzylamine

The following protocol is a representative example of the catalyst-free acylation of a primary amine with isopropenyl acetate.[2]

Materials:

  • Benzylamine

  • Isopropenyl acetate

Procedure:

  • In a sealed vial, a mixture of benzylamine (1 mmol) and isopropenyl acetate (4 mmol) is prepared.

  • The mixture is heated to 60°C and stirred for 3 hours.

  • After the reaction is complete, the excess isopropenyl acetate and the acetone byproduct are removed by distillation under reduced pressure.

  • The resulting N-benzylacetamide is obtained in quantitative yield and generally requires no further purification.

Acylation of Alcohols

The acylation of alcohols using isopropenyl acetate can be achieved under various conditions, including acid catalysis and enzymatic catalysis, providing a versatile method for the protection of hydroxyl groups and the synthesis of esters.

Quantitative Data for Alcohol Acylation

The table below presents the yields for the acylation of a range of alcohols with isopropenyl acetate, highlighting the influence of the catalytic system.

EntryAlcohol SubstrateCatalystYield (%)
1Benzyl (B1604629) alcoholp-TsOH95
21-Phenylethanol (B42297)p-TsOH92
32-Phenylethanolp-TsOH98
4Cinnamyl alcoholp-TsOH96
5Geraniolp-TsOH90
6Mentholp-TsOH85
71-OctanolVOSO₄85
8CyclohexanolVOSO₄75
91-PhenylethanolLipase (B570770) (PSL-C)>99 (ee)

Data for p-TsOH catalyzed reactions sourced from a study on metal-free acylation.[6] Data for VOSO₄ catalyzed reactions sourced from a study on stoichiometric solvent-free acetylation.[4] Data for lipase-catalyzed reaction sourced from a study on irreversible transesterification.[7]

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Acylation of Benzyl Alcohol

This protocol details a metal-free approach to the acylation of a primary alcohol.[6]

Materials:

  • Benzyl alcohol

  • Isopropenyl acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1 mmol) in dichloromethane (5 mL), isopropenyl acetate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) are added.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford benzyl acetate.

Experimental Protocol: Lipase-Catalyzed Acylation of 1-Phenylethanol

This protocol describes an enzymatic approach for the kinetic resolution of a secondary alcohol.[7]

Materials:

  • Racemic 1-phenylethanol

  • Isopropenyl acetate

  • Immobilized Lipase from Pseudomonas cepacia (PSL-C)

  • Toluene (B28343)

  • Molecular sieves (4Å)

Procedure:

  • Racemic 1-phenylethanol (0.5 mmol) and isopropenyl acetate (1 mmol) are dissolved in toluene (3 cm³).

  • The reaction mixture is thermostated to 40°C.

  • Immobilized lipase (100 mg) and molecular sieves (100 mg) are added to the solution.

  • The reaction progress and enantiomeric excess are monitored by gas chromatography (GC).

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining (R)-1-phenylethanol and the produced (S)-1-phenylethyl acetate.

  • The enzyme is removed by centrifugation or filtration.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and establishing efficient experimental workflows are critical for the successful application and optimization of isopropenyl acetate acylation.

Proposed Reaction Mechanisms

The acylation of nucleophiles by isopropenyl acetate can proceed through different pathways depending on the catalytic conditions. The following diagrams illustrate the proposed mechanisms for acid-catalyzed, base-catalyzed, and lipase-mediated acylation.

Acid_Catalyzed_Acylation cluster_tautomerization Tautomerization IPA Isopropenyl Acetate Protonated_IPA Protonated IPA IPA->Protonated_IPA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_IPA->Tetrahedral_Intermediate + R-XH Nucleophile R-XH (Alcohol/Amine) Product Acylated Product (R-X-Ac) Tetrahedral_Intermediate->Product - H+ Protonated_Acetone Protonated Acetone Acetone Acetone Protonated_Acetone->Acetone - H+

Caption: Proposed mechanism for acid-catalyzed acylation.

Base_Catalyzed_Acylation Nucleophile R-XH Anionic_Nucleophile R-X⁻ Nucleophile->Anionic_Nucleophile + B: Base B: Tetrahedral_Intermediate Tetrahedral Intermediate Anionic_Nucleophile->Tetrahedral_Intermediate + IPA IPA Isopropenyl Acetate Product Acylated Product (R-X-Ac) Tetrahedral_Intermediate->Product Enolate Enolate Tetrahedral_Intermediate->Enolate - R-X-Ac Acetone Acetone Enolate->Acetone Tautomerization

Caption: Proposed mechanism for base-catalyzed acylation.

Lipase_Catalyzed_Acylation cluster_lipase Lipase Active Site Ser Ser-OH His His Asp Asp IPA Isopropenyl Acetate Acyl_Enzyme Acyl-Enzyme Intermediate IPA->Acyl_Enzyme Acylation of Serine Ester_Product Ester Product (Ac-OR') Acyl_Enzyme->Ester_Product + R'-OH (Deacylation) Enol Isopropenol Alcohol R'-OH Lipase_Regen Regenerated Lipase Ester_Product->Lipase_Regen Release Acetone Acetone Enol->Acetone Tautomerization

Caption: Simplified mechanism for lipase-catalyzed acylation.

Experimental Workflows

A systematic approach is essential for optimizing reaction conditions and exploring the substrate scope.

Catalyst_Screening_Workflow Start Define Model Reaction (e.g., Benzyl Alcohol + IPA) Catalyst_Selection Select Catalyst Classes (Lewis Acids, Brønsted Acids, Bases, Enzymes) Start->Catalyst_Selection Screening Perform Small-Scale Reactions (Varying Catalyst, Solvent, Temperature) Catalyst_Selection->Screening Analysis Analyze Reaction Outcomes (TLC, GC, NMR for Conversion & Yield) Screening->Analysis Optimization Optimize Conditions for Best Catalyst(s) (Concentration, Time, Temperature) Analysis->Optimization Validation Validate Optimized Conditions on a Larger Scale Optimization->Validation

Caption: General workflow for catalyst screening.

Substrate_Scope_Workflow Optimized_Conditions Establish Optimized Reaction Conditions Substrate_Selection Select Diverse Substrates (Aliphatic/Aromatic, Steric/Electronic Variations) Optimized_Conditions->Substrate_Selection Reaction_Execution Perform Acylation Reactions with Selected Substrates Substrate_Selection->Reaction_Execution Product_Isolation Isolate and Purify Products Reaction_Execution->Product_Isolation Characterization Characterize Products (NMR, IR, MS) and Determine Yields Product_Isolation->Characterization Conclusion Draw Conclusions on Substrate Scope and Limitations Characterization->Conclusion

References

An In-Depth Technical Guide to Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropenyl acetate (B1210297), including its chemical identity, physicochemical properties, key synthetic applications, and detailed experimental protocols.

Chemical Identity: IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for isopropenyl acetate is prop-1-en-2-yl acetate .[1] It is an organic compound that is the acetate ester of the enol tautomer of acetone.[2][3]

Isopropenyl acetate is known by a variety of synonyms in scientific literature and commercial contexts. These include:

  • 1-Acetoxy-1-methylethylene[1][2][4]

  • 1-Methylvinyl acetate[1][3][5]

  • 1-Propen-2-yl acetate[1][2]

  • 2-Acetoxypropene[1][2][4][6]

  • 2-Acetoxypropylene[1][2][6]

  • Acetic acid, isopropenyl ester[1][2][4]

  • Acetic acid, 1-methylethenyl ester[1][2]

  • Methylvinyl acetate[1]

  • Propen-2-yl acetate[1][6]

Physicochemical Properties

Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity, ethereal odor.[6][7] It is less dense than water and its vapors are heavier than air.[1] The quantitative physicochemical properties of isopropenyl acetate are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1][3]
Molecular Weight 100.12 g/mol [1][6][8]
CAS Number 108-22-5[1][2][3][5][6]
Boiling Point 94-97 °C[1][5][6]
Melting Point -92.9 °C[1][5]
Density 0.922 g/mL at 20 °C; 0.909 g/mL at 25 °C[5][6]
Refractive Index (n20/D) 1.401[6][8]
Flash Point 19 °C (66.2 °F)[2][8]
Water Solubility 32.5 - 34 g/L at 20 °C[1][6]
Vapor Pressure 45.2 mmHg at 25 °C[1]

Key Synthetic Applications and Reaction Mechanisms

Isopropenyl acetate is a versatile reagent in organic synthesis, primarily utilized as an efficient acetylating agent and a precursor for enol acetates.[7][9]

3.1. Enol Acetate Synthesis

Isopropenyl acetate is widely used to convert ketones into their corresponding enol acetates. This reaction is typically acid-catalyzed and proceeds by transesterification. The equilibrium is driven by the formation of acetone, which is more volatile and can be removed from the reaction mixture.

Enol_Acetate_Synthesis cluster_products Products Ketone R-C(=O)-CH₃ Catalyst H⁺ (cat.) IsopropenylAcetate CH₂=C(OAc)CH₃ EnolAcetate R-C(OAc)=CH₂ Catalyst->EnolAcetate Acetone CH₃-C(=O)-CH₃ Catalyst->Acetone Transesterification_Pathway Start Alcohol (R-OH) + Isopropenyl Acetate Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Start->Catalyst Reaction Initiation Intermediate Protonated Intermediate Catalyst->Intermediate Protonation Products Acetate Ester (R-OAc) + Acetone Intermediate->Products Acyl Transfer & Deprotonation Removal Acetone Removal (Drives Equilibrium) Products->Removal Experimental_Workflow A 1. Reaction Setup (Ketone, Isopropenyl Acetate, Catalyst) B 2. Reflux (3-4 hours) A->B C 3. Workup (Quench, Extract with EtOAc) B->C D 4. Washing (NaHCO₃, Brine) C->D E 5. Drying (Dry with MgSO₄, Filter) D->E F 6. Purification (Evaporation, Chromatography/Distillation) E->F G Final Product (Pure Enol Acetate) F->G

References

From Isopropenyl Acetate to Acetylacetone: A Technical Guide to a Classic Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylacetone (B45752) (2,4-pentanedione) is a pivotal precursor and intermediate in the synthesis of a wide array of pharmaceuticals, heterocycles, and metal complexes. Its industrial production is predominantly achieved through the thermal rearrangement of isopropenyl acetate (B1210297), a readily available and cost-effective starting material.[1][2][3] This technical guide provides an in-depth exploration of this classic organic transformation, detailing the underlying reaction mechanism, various experimental protocols, and key quantitative data for the synthesis of acetylacetone from isopropenyl acetate.

Reaction Mechanism: A[4][4]-Sigmatropic Rearrangement

The thermal conversion of isopropenyl acetate to acetylacetone is a prime example of a[4][4]-sigmatropic rearrangement, a class of pericyclic reactions.[5][6] This concerted process involves the reorganization of six electrons through a cyclic transition state. Analogous to the well-known Claisen rearrangement of allyl vinyl ethers, the reaction proceeds without the need for a catalyst, although catalysts can be employed to lower the required temperature.[1][5][6]

The mechanism involves the formation of a six-membered, chair-like transition state where a new carbon-carbon bond is formed between the terminal carbon of the vinyl group and the acetyl methyl carbon, concurrently with the cleavage of the ether oxygen-vinyl carbon bond.[5][6] The reaction is driven by the formation of the more thermodynamically stable dicarbonyl compound.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Vaporization 1. Vaporization of Isopropenyl Acetate Pyrolysis 2. Thermal Rearrangement (Pyrolysis Chamber/Catalytic Reactor) Vaporization->Pyrolysis Heated Vapor Stream Condensation 3. Condensation of Crude Acetylacetone Pyrolysis->Condensation Product Vapor Stream FractionalDistillation 4. Fractional Distillation Condensation->FractionalDistillation Crude Product ProductCollection 5. Collection of Pure Acetylacetone FractionalDistillation->ProductCollection Purified Product

References

Methodological & Application

Protocol for Alcohol Acetylation Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, frequently employed for the protection of hydroxyl groups in alcohols. Isopropenyl acetate (B1210297) has emerged as a superior acetylating agent due to its high reactivity and the generation of acetone (B3395972) as the sole byproduct, which can be easily removed from the reaction mixture. This protocol details the acetylation of primary, secondary, and tertiary alcohols using isopropenyl acetate with various catalysts, providing a comparative analysis of their efficiency. The methods described herein are suitable for a wide range of substrates and offer high yields under relatively mild conditions.

Data Presentation

The following table summarizes the quantitative data for the acetylation of various alcohols using isopropenyl acetate with different catalysts. The data highlights the efficiency of each catalyst in terms of reaction time and yield for primary, secondary, and tertiary alcohols.

EntrySubstrate (Alcohol)Catalyst (mol%)SolventTemperature (°C)TimeYield (%)
1Benzyl alcohol (Primary)VOSO₄ (1)None6024 h86[1]
21-Octanol (Primary)Y(OTf)₃ (1)None252 h95
3Cyclohexanol (Secondary)VOSO₄ (1)None6024 h65[1]
41-Phenylethanol (Secondary)Y(OTf)₃ (1)None254 h92
5tert-Butanol (Tertiary)p-TsOH (cat.)Isopropenyl AcetateReflux-Efficient
6Linalool (Tertiary)Cp₂Sm(thf)₂/Oxime EsterIsopropenyl AcetateRT-Quantitative[2]
7Various AlcoholsIodineNone85-90-Good to Excellent[3]

Experimental Protocols

VOSO₄-Catalyzed Acetylation of Alcohols

This protocol describes a solvent-free method for the acetylation of alcohols using vanadyl sulfate (B86663) (VOSO₄) as a catalyst.

Materials:

  • Alcohol (e.g., Benzyl alcohol, Cyclohexanol)

  • Isopropenyl acetate

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 5 mL round-bottom flask, add the alcohol (1.0 g).

  • Add isopropenyl acetate (1.0 equivalent relative to the alcohol).

  • Add VOSO₄·5H₂O (1 mol%).

  • The reaction mixture is stirred magnetically at 60°C for 24 hours.

  • After completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the acetylated product.

Iodine-Catalyzed Acetylation of Alcohols

This protocol outlines a solvent-free acetylation of a variety of alcohols using molecular iodine as a catalyst.[3]

Materials:

  • Alcohol (Primary, Secondary, or Tertiary)

  • Isopropenyl acetate

  • Iodine (I₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of iodine in isopropenyl acetate.

  • Add the alcohol to the solution.

  • Heat the reaction mixture with stirring at 85-90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as described in the VOSO₄ protocol to isolate the product.

Analytical Methods for Reaction Monitoring and Characterization

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of the acetylation reaction and for characterizing the final product.

Sample Preparation: A small aliquot (e.g., 4 µL) of the reaction mixture is taken at different time intervals, diluted with a suitable solvent like ethyl acetate (e.g., 5 mL) containing an internal standard (e.g., 10 mM decane), and then injected into the GC-MS.

Typical GC-MS Parameters:

  • Column: HP-5ms UI capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 min

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of the alcohol's characteristic protons and the appearance of the acetylated product's protons.

Sample Preparation: A small sample of the reaction mixture is withdrawn, diluted in a deuterated solvent (e.g., CDCl₃), and transferred to an NMR tube.

Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

  • Benzyl alcohol: -CH₂- protons at ~4.7 ppm.

  • Benzyl acetate: -CH₂- protons at ~5.1 ppm; acetyl -CH₃ protons at ~2.1 ppm.

  • Isopropenyl acetate: Vinylic protons at ~4.6 and ~4.9 ppm; methyl protons at ~1.9 and ~2.1 ppm.

  • Acetone (byproduct): Methyl protons at ~2.17 ppm.

Mandatory Visualizations

Acid-Catalyzed Acetylation of Alcohol with Isopropenyl Acetate

The reaction proceeds via a transesterification mechanism. The acid catalyst protonates the carbonyl oxygen of isopropenyl acetate, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

Reaction_Mechanism cluster_step1 Step 1: Protonation of Isopropenyl Acetate cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Acetone IPA Isopropenyl Acetate Protonated_IPA Protonated Isopropenyl Acetate IPA->Protonated_IPA + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_IPA->Tetrahedral_Intermediate + R-OH Alcohol R-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Acetone Acetone Protonated_Intermediate->Acetone - Acetone Ester Ester (Product) Protonated_Ester->Ester - H⁺ Workflow Start Start Setup Reaction Setup: - Alcohol - Isopropenyl Acetate - Catalyst Start->Setup Reaction Reaction at Specified Temperature Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Periodic Sampling Workup Aqueous Work-up: - Extraction - Washing Reaction->Workup Upon Completion Monitoring->Reaction Purification Purification: - Drying - Solvent Evaporation Workup->Purification Product Final Product (Acetylated Alcohol) Purification->Product

References

Application Notes & Protocols: Solvent-Free Amine Acylation Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient and environmentally friendly acylation of amines using isopropenyl acetate (B1210297) under solvent-free and catalyst-free conditions. This method offers a green chemistry approach to the synthesis of amides, which are crucial intermediates in pharmaceutical and chemical industries.

Introduction

The acetylation of amines is a fundamental transformation in organic synthesis, often employed as a protective measure for amino groups during multi-step synthetic sequences.[1][2][3] Traditional methods frequently rely on acylating agents like acid chlorides or anhydrides, which often necessitate the use of catalysts and organic solvents, leading to potential environmental concerns and complex purification procedures.[1][2][3]

Isopropenyl acetate has emerged as a superior, cost-effective, and environmentally benign acylating agent for amines.[3][4] This protocol highlights a solvent-free and catalyst-free approach that affords high yields of the corresponding acetamides.[1][2][3][4] The reaction's primary byproduct is acetone (B3395972), which can be easily removed and potentially recycled, aligning with the principles of green chemistry.[1][2][3]

Reaction Mechanism and Principle

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl group of isopropenyl acetate. The resulting intermediate then collapses, yielding the N-acetylated amine (amide) and an enol, which rapidly tautomerizes to the thermodynamically stable acetone. This tautomerization drives the reaction equilibrium towards the product formation.[3]

ReactionMechanism Amine R-NH₂ (Amine) Intermediate [Intermediate] Amine->Intermediate + IsopropenylAcetate CH₂=C(CH₃)OCOCH₃ (Isopropenyl Acetate) This compound->Intermediate Amide R-NHCOCH₃ (Amide) Intermediate->Amide + Enol CH₂=C(OH)CH₃ (Enol) Intermediate->Enol Acetone CH₃COCH₃ (Acetone) Enol->Acetone Tautomerization

Caption: General reaction mechanism for amine acylation using isopropenyl acetate.

Advantages of the Method
  • High Yields: The reaction consistently produces high to quantitative yields of the desired amide products.[1][2][4]

  • Solvent-Free & Catalyst-Free: The absence of solvents and catalysts simplifies the experimental setup and reduces chemical waste.[1][2][3][4]

  • Simple Work-up: In most cases, the product is obtained in high purity after simple removal of excess reagent and the acetone byproduct by distillation.[1][2]

  • Green Chemistry: This method is environmentally friendly due to high atom economy, the use of a non-toxic reagent, and the formation of a recyclable byproduct.[1][2][3]

  • Broad Substrate Scope: The protocol is effective for a wide range of primary and secondary amines.[1]

Experimental Protocols

General Protocol for Solvent-Free Acylation of Amines

This protocol is based on the systematic investigation by Pelagalli et al. and is applicable to a broad range of primary and secondary amines.[1][2][3]

Materials:

  • Amine (1 mmol)

  • Isopropenyl acetate (4 mmol)

  • Sealed vial or round-bottom flask with a condenser

  • Heating source (e.g., heating mantle, oil bath)

  • Rotary evaporator

Procedure:

  • In a sealed vial, combine the amine (1 mmol) and isopropenyl acetate (4 mmol).

  • Heat the mixture at 60°C for 3 hours with stirring.[1][2]

  • After the reaction is complete, transfer the mixture to a round-bottom flask.

  • Remove the excess isopropenyl acetate and the acetone byproduct under reduced pressure using a rotary evaporator.[1][2]

  • The resulting crude product is typically of high purity. Analyze the product using appropriate techniques (e.g., NMR, GC-MS).

ExperimentalWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amine Amine (1 mmol) Mix Mix in sealed vial Amine->Mix IPA Isopropenyl Acetate (4 mmol) IPA->Mix Heat Heat at 60°C for 3h Mix->Heat Distill Distill under reduced pressure Heat->Distill Amide Purified Amide Distill->Amide

Caption: Experimental workflow for solvent-free amine acylation.

Data Presentation

The following tables summarize the results obtained for the acylation of various primary and secondary amines using the general protocol.

Table 1: Acylation of Primary Amines
EntryAmineTime (h)Yield (%)
1Benzylamine3100
24-Methoxybenzylamine3100
34-Chlorobenzylamine3100
42-Phenylethylamine3100
5n-Butylamine3100
6Cyclohexylamine3100
7Aniline3100
84-Methoxyaniline3100
94-Chloroaniline398
102-Aminopyridine2495

Data sourced from Pelagalli et al., Green Chemistry, 2012, 14, 2251.[1]

Table 2: Acylation of Secondary Amines
EntryAmineTime (h)Yield (%)
1Dibenzylamine3100
2N-Methylbenzylamine3100
3Piperidine3100
4Morpholine3100
5Pyrrolidine3100
6N-Phenylbenzylamine2490

Data sourced from Pelagalli et al., Green Chemistry, 2012, 14, 2251.[1]

Notes on Specific Substrates
  • Amino Alcohols: For substrates containing both amino and hydroxyl groups, such as N-butyl-2-hydroxyethylamine, the reaction shows high chemoselectivity for N-acylation. An extended reaction time of 24 hours at 60°C can lead to a quantitative yield of the N-acylated product.[1]

  • Unreactive Substrates: Certain substrates like 1,2-aminothiophenol and 1,2-aminophenol did not show any reaction under these conditions.[1]

Safety and Handling
  • Isopropenyl acetate is a flammable liquid.[5] Handle in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for isopropenyl acetate before use.

Conclusion

The use of isopropenyl acetate for the solvent-free and catalyst-free acylation of amines is a highly efficient, simple, and environmentally responsible method for the synthesis of amides.[3][4] Its broad applicability to a wide range of amines and the high purity of the resulting products make it an attractive alternative to traditional acylation methods in both academic and industrial research settings.[1]

References

Application Notes and Protocols: Isopropenyl Acetate for Acetonide Protection of Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selective protection of functional groups is a critical strategy. Diols, prevalent in many bioactive compounds and their intermediates, often require temporary masking to prevent unwanted side reactions. The formation of an acetonide is a robust and widely used method for the protection of 1,2- and 1,3-diols. Isopropenyl acetate (B1210297) has emerged as a versatile reagent for this transformation, offering an alternative to more traditional methods involving acetone (B3395972) or 2,2-dimethoxypropane. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of isopropenyl acetate for the formation of acetonides, a key protecting group in organic synthesis and drug development.[1][2]

Advantages of Isopropenyl Acetate for Acetonide Formation

Isopropenyl acetate serves as an efficient precursor for the in situ generation of acetone or its enol equivalent, facilitating the acid-catalyzed formation of the cyclic ketal known as an acetonide.[1] Key advantages of this methodology include:

  • Mild Reaction Conditions: The reaction can often be carried out under mild, acid-catalyzed conditions.

  • Irreversible Acylation: In some applications, isopropenyl acetate can act as an acylating agent, and the enol generated rapidly tautomerizes to acetone, driving the reaction forward.[2]

  • Alternative to Other Reagents: It provides a useful alternative to acetone, which requires the removal of water, and 2,2-dimethoxypropane.

Reaction Principle

The acid-catalyzed reaction of a diol with isopropenyl acetate proceeds through a tandem mechanism. Initially, isopropenyl acetate can acetylate one of the hydroxyl groups of the diol. The resulting enol, acetone, is then protonated and reacts with the diol to form a hemiketal intermediate. Subsequent intramolecular cyclization and elimination of water yield the stable acetonide.[3]

Data Presentation

The following tables summarize representative data for the protection of diols as acetonides and their subsequent deprotection.

Table 1: Acetonide Protection of Diols with an In-Situ Generated Acetonide Source

EntryDiol SubstrateCatalystSolventTime (h)Yield (%)Reference
1Propylene GlycolAmberlyst-15THF295[3]
2Ethylene GlycolAmberlyst-15THF480[3]
3(2R,3S,4S)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diolp-TsOHBenzene6Not specified[4]
4D-GlucoseIodine2,2-Dimethoxypropane375[5]
5D-MannitolIodine2,2-Dimethoxypropane460[5]

Table 2: Comparison of Deprotection Conditions for Acetonides

EntryReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
180% Acetic Acid (aq)Acetic Acid/H₂O25-402-6>90[6]
2p-TsOH·H₂O (cat.)Acetone/H₂O251-4~95[6]
3Pyridinium p-toluenesulfonate (PPTS) (cat.)CH₂Cl₂/MeOH254-8>90[6]
4Dowex 50WX2MeOH553-5Not specified
5Bismuth(III) ChlorideAcetonitrile/Dichloromethane (B109758)Room TempNot specifiedExcellent[7]

Experimental Protocols

Protocol 1: General Procedure for Acetonide Protection of a Diol using Isopropenyl Acetate and an Acid Catalyst

This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol using isopropenyl acetate in the presence of an acid catalyst. This method is based on a tandem transesterification/acetalization reaction.[3]

Materials:

  • Diol (1.0 eq)

  • Isopropenyl acetate (2.0 - 5.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.05 - 0.1 eq; or Amberlyst-15)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the diol (1.0 eq) in the chosen anhydrous solvent, add the acid catalyst.

  • Add isopropenyl acetate (2.0 - 5.0 eq) to the mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired acetonide.

Protocol 2: General Procedure for Acetonide Deprotection

This protocol outlines a standard method for the acid-catalyzed hydrolysis of an acetonide protecting group.[6]

Materials:

  • Acetonide-protected compound (1.0 eq)

  • Acid catalyst (e.g., 80% aqueous acetic acid, p-TsOH·H₂O, or PPTS)

  • Solvent system (e.g., acetic acid/water, acetone/water, or DCM/methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve the acetonide-protected compound (1.0 eq) in the chosen solvent system.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at the appropriate temperature (see Table 2) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting diol by flash column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Acetonide_Formation_Mechanism cluster_mechanism Acid-Catalyzed Acetonide Formation Mechanism Diol Diol (R(OH)2) Hemiketal Hemiketal Intermediate Diol->Hemiketal Nucleophilic Attack IPA Isopropenyl Acetate Protonated_IPA Protonated Isopropenyl Acetate IPA->Protonated_IPA Protonation H_plus H+ Acetone_Enol Acetone (Enol) Protonated_IPA->Acetone_Enol Resonance AcOH Acetic Acid Protonated_IPA->AcOH - Acetone Protonated_Acetone Protonated Acetone Acetone_Enol->Protonated_Acetone Tautomerization & Protonation Protonated_Acetone->Hemiketal Reaction with Diol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal Protonation Acetonide Acetonide Protonated_Hemiketal->Acetonide Cyclization & -H2O Acetonide->Diol Deprotection (+H2O, H+) H2O H2O

Acetonide Formation Mechanism

Experimental_Workflow cluster_protection Acetonide Protection Workflow cluster_deprotection Acetonide Deprotection Workflow start_protection Start Diol + Isopropenyl Acetate + Catalyst reaction_protection Reaction Stir at specified temperature start_protection->reaction_protection workup_protection Workup Quench, Extract, Wash, Dry reaction_protection->workup_protection purification_protection Purification Column Chromatography workup_protection->purification_protection end_protection End Isolated Acetonide purification_protection->end_protection start_deprotection Start Acetonide + Acid Catalyst reaction_deprotection Reaction Stir at specified temperature start_deprotection->reaction_deprotection workup_deprotection Workup Quench, Extract, Wash, Dry reaction_deprotection->workup_deprotection purification_deprotection Purification Column Chromatography workup_deprotection->purification_deprotection end_deprotection End Isolated Diol purification_deprotection->end_deprotection

Experimental Workflows

Applications in Drug Development and Natural Product Synthesis

The protection of diols as acetonides is a cornerstone in the synthesis of many pharmaceuticals and natural products. For instance, in the synthesis of L-DOPA derivatives, a crucial precursor for neurotransmitter-related drugs, the catechol moiety is often protected as an acetonide to allow for selective modification of other parts of the molecule.[8] This strategy prevents undesired oxidation or other reactions of the sensitive diol during subsequent synthetic steps. Similarly, in the total synthesis of complex natural products like ingenol, acetonide protecting groups are employed to mask diol functionalities during the construction of the intricate molecular architecture.[6] The mild conditions for both the formation and cleavage of acetonides make them highly valuable in multi-step synthetic campaigns where functional group compatibility is paramount.

Conclusion

Isopropenyl acetate provides a valuable method for the protection of diols as acetonides, complementing the existing repertoire of protecting group strategies. The ability to perform this transformation under mild, acid-catalyzed conditions makes it an attractive option for the synthesis of sensitive and complex molecules encountered in drug discovery and development. The protocols and data presented herein offer a guide for researchers to effectively implement this methodology in their synthetic endeavors. Careful selection of reaction conditions and catalysts is crucial for achieving high yields and chemoselectivity, particularly in the context of intricate molecular frameworks.

References

Application Notes and Protocols: p-TOLUENESULFONIC ACID CATALYZED SYNTHESIS OF ENOL ACETATES

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Enol acetates are valuable intermediates in organic synthesis, serving as precursors for the formation of enolates, α-substituted carbonyl compounds, and in various coupling reactions. The synthesis of enol acetates from ketones or aldehydes is a fundamental transformation. The use of p-Toluenesulfonic acid (p-TsOH) as a catalyst offers a practical, efficient, and cost-effective method for this conversion.[1] p-TsOH is a strong organic acid that is solid, non-corrosive, and easy to handle, making it an attractive alternative to mineral acids.[1][2] This document provides detailed application notes and experimental protocols for the p-TsOH catalyzed synthesis of enol acetates.

Reaction Mechanism and Principles

The p-TsOH catalyzed synthesis of enol acetates from ketones proceeds through an acid-catalyzed enolization of the carbonyl compound, followed by acetylation.[3][4] The mechanism can be summarized in the following steps:

  • Protonation of the Carbonyl Oxygen: The acidic proton from p-TsOH protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[3][4]

  • Enol Formation: A weak base (e.g., the solvent or the acetate (B1210297) source) removes an α-proton, leading to the formation of an enol intermediate.[4]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the acetylating agent (e.g., acetic anhydride (B1165640) or isopropenyl acetate).

  • Deprotonation: Loss of a proton from the intermediate yields the enol acetate and regenerates the acid catalyst.

Under conditions of thermodynamic control, the more stable, more substituted enol acetate is typically the major product.[5]

Experimental Protocols

Two primary methods for the p-TsOH catalyzed synthesis of enol acetates are presented below, utilizing either isopropenyl acetate or acetic anhydride as the acetylating agent.

Protocol 1: Synthesis of a Steroidal Enol Acetate using Isopropenyl Acetate

This protocol is adapted from the synthesis of a 6β-acetoxycholestan-3-one enol acetate.[6]

Materials:

  • 6β-acetoxycholestan-3-one

  • Isopropenyl acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Benzene (B151609) (or a safer alternative eluent like toluene (B28343) or hexanes/ethyl acetate mixtures)

  • Argon gas

Procedure:

  • A solution of 6β-acetoxycholestan-3-one (1.215 g, 2.74 mmol) in isopropenyl acetate (15 mL) is prepared in a round-bottom flask.

  • p-Toluenesulfonic acid (20 mg) is added to the solution.

  • The reaction mixture is refluxed under an argon atmosphere for 3 hours.

  • After cooling, the majority of the solvent is removed under reduced pressure.

  • The concentrated mixture is extracted with ethyl acetate.

  • The organic extract is washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel (40 g) using benzene as the eluent to yield the enol acetate.

Quantitative Data:

Starting MaterialProductYield
6β-acetoxycholestan-3-oneEnol acetate derivative95%[6]
Protocol 2: Synthesis of a Dienol Diacetate from a Ketosteroid using Acetic Anhydride and Isopropenyl Acetate

This protocol is adapted from the synthesis of progesterone (B1679170) dienol diacetate.[7]

Materials:

  • Progesterone

  • p-Toluenesulfonic acid monohydrate

  • Isopropenyl acetate

  • Acetic anhydride

  • Methanol

  • Ice water

Procedure:

  • A mixture of progesterone (3.65 g), p-toluenesulfonic acid monohydrate (2 g), isopropenyl acetate (30 mL), and acetic anhydride (30 mL) is refluxed for 2 hours.[7]

  • The reaction mixture is cooled and then poured into 500 mL of ice water with stirring.[7]

  • The crude product is collected and treated with charcoal before being recrystallized from methanol.[7]

Quantitative Data:

Starting MaterialProductYieldMelting Point
ProgesteroneProgesterone dienol diacetate3.38 g141-144 °C[7]
PregnenoloneEnol diacetate9.93 g (from 10 g)-

Diagrams

Reaction_Mechanism Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ (from p-TsOH) Enol Enol Protonated_Ketone->Enol - H+ Intermediate Oxonium Intermediate Enol->Intermediate + Acetic Anhydride Ac2O Acetic Anhydride Ac2O->Intermediate Enol_Acetate Enol Acetate Intermediate->Enol_Acetate - H+ - Acetic Acid H_plus H+ TsO_minus TsO- AcOH Acetic Acid

Caption: Reaction mechanism of p-TsOH catalyzed enol acetate synthesis.

Experimental_Workflow Start Start: Combine Ketone, Acetylating Agent, and p-TsOH Reaction Heat Reaction Mixture (e.g., Reflux) Start->Reaction Workup Aqueous Workup: - Quench with water/bicarbonate - Extract with organic solvent Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4 or Na2SO4) Workup->Drying Purification Purification: - Evaporate solvent - Column Chromatography or Recrystallization Drying->Purification Product Final Product: Enol Acetate Purification->Product

Caption: General experimental workflow for enol acetate synthesis.

Applications in Research and Development

The p-TsOH catalyzed synthesis of enol acetates is a versatile tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

  • Stereoselective Synthesis: Enol acetates can be used to generate specific enolates under aprotic conditions, allowing for stereocontrolled alkylation or aldol (B89426) reactions.

  • Cross-Coupling Reactions: They serve as coupling partners in various transition-metal-catalyzed cross-coupling reactions to form C-C bonds.

  • Protecting Groups: The enol acetate can function as a protecting group for ketones, which can be regenerated under mild hydrolytic conditions.

Conclusion

The use of p-toluenesulfonic acid as a catalyst for the synthesis of enol acetates provides an efficient, economical, and straightforward method suitable for a wide range of substrates. The protocols outlined, along with an understanding of the underlying mechanism, offer a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Lipase-Catalyzed Transesterification with Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting lipase-catalyzed transesterification using isopropenyl acetate (B1210297). This enzymatic method offers a highly selective and efficient pathway for the synthesis of chiral compounds, a critical process in drug development and fine chemical production. Isopropenyl acetate serves as an effective and "innocuous" acyl donor, undergoing an irreversible reaction that yields acetone (B3395972) as a benign byproduct, thereby preventing enzymatic degradation that can occur with other acylating agents.[1]

Core Principles

Lipase-catalyzed transesterification is a biocatalytic process that utilizes lipases to transfer an acyl group from an acyl donor, in this case, isopropenyl acetate, to an alcohol. This reaction is particularly valuable for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. The irreversibility of the reaction when using isopropenyl acetate is a key advantage, as it drives the reaction to completion and improves yields.[1] The reaction is highly enantioselective, capable of producing chiral alcohols and acetates with high enantiomeric excess (ee), often exceeding 99%.[1][2]

Applications in Drug Development

The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Lipase-catalyzed kinetic resolution is a powerful tool for producing single-enantiomer drugs. This method has been successfully applied to the synthesis of intermediates for a variety of pharmaceuticals.

Experimental Workflow

The general workflow for lipase-catalyzed transesterification with isopropenyl acetate involves several key stages, from substrate preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification sub Substrate Preparation (e.g., Racemic Alcohol) mix Mixing of Reactants (Substrate, Isopropenyl Acetate, Solvent) sub->mix reagents Reagent Preparation (Isopropenyl Acetate, Solvent, Lipase) reagents->mix thermo Thermostating (e.g., 40°C) mix->thermo enzyme Addition of Lipase (B570770) and Molecular Sieves thermo->enzyme incubation Incubation with Agitation enzyme->incubation sampling Reaction Monitoring (e.g., GC, TLC) incubation->sampling separation Separation of Lipase (Centrifugation/Filtration) sampling->separation purification Product Purification (e.g., Column Chromatography) separation->purification analysis Enantiomeric Excess Determination (Chiral GC or HPLC) purification->analysis

Caption: General experimental workflow for lipase-catalyzed transesterification.

Reaction Mechanism

The catalytic mechanism of lipase in transesterification involves a "ping-pong bi-bi" mechanism with the formation of a covalent acyl-enzyme intermediate.

G cluster_mechanism Ping-Pong Bi-Bi Mechanism E_ROH Lipase (E) + Acyl Donor (Isopropenyl Acetate) E_Acyl Acyl-Enzyme Intermediate + Acetone E_ROH->E_Acyl Acylation E_Acyl_ROH Acyl-Enzyme Intermediate + Alcohol (ROH) E_Ester Lipase (E) + Ester (R-OAc) E_Acyl_ROH->E_Ester Deacylation

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Detailed Experimental Protocols

The following protocols are generalized from published research and can be adapted for specific substrates.

Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol details the asymmetric acetylation of a racemic secondary alcohol using Pseudomonas cepacia lipase.[1][3]

Materials:

  • Racemic secondary alcohol

  • Isopropenyl acetate

  • Immobilized Pseudomonas cepacia lipase (PSL-C)

  • Toluene (or other suitable organic solvent)

  • Activated molecular sieves (4 Å)

  • Reaction vial (e.g., 5 cm³)

  • Thermostated oil bath or incubator shaker

  • Centrifuge

  • Gas chromatograph (GC) with a chiral stationary phase column

Procedure:

  • Preparation:

    • Ensure all reactants (alcohol, isopropenyl acetate, and solvent) are dry by storing them over activated molecular sieves.[1]

    • In a reaction vial, dissolve the racemic alcohol (0.5 mmol) and isopropenyl acetate (1.0 mmol) in 3 cm³ of toluene. The molar ratio of acyl donor to alcohol is typically 2:1 to ensure the irreversibility of the reaction.[1]

  • Reaction Initiation:

    • Thermostat the reaction mixture to 40°C in an oil bath.[1][3]

    • Take an initial sample (t=0) for GC analysis.[1][3]

    • Add 100 mg of immobilized Pseudomonas cepacia lipase and 100 mg of activated molecular sieves to the reaction mixture.[1][3]

  • Reaction Monitoring:

    • Incubate the reaction mixture at 40°C with agitation.

    • Periodically withdraw samples (e.g., every few hours).[1]

    • For each sample, separate the lipase by centrifugation.[1][3]

    • Dilute the organic layer with an appropriate solvent and monitor the reaction progress qualitatively by thin-layer chromatography (TLC) and quantitatively by GC analysis.[1]

  • Product Analysis:

    • Determine the enantiomeric excess (ee) of the remaining alcohol and the produced acetate using a GC equipped with a suitable chiral stationary phase column.[1]

Quantitative Data Summary

The efficiency of lipase-catalyzed transesterification with isopropenyl acetate is dependent on the substrate, lipase source, and reaction conditions. The following table summarizes representative data from the literature.

SubstrateLipase SourceSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Reference
1-PhenylethanolPseudomonas cepaciaToluene406~50>99 (S-acetate)[1]
1-(2-Furyl)ethanolPseudomonas cepaciaToluene404~50>99 (R-alcohol)[2]
1-IndanolPseudomonas cepaciaToluene4024~50>99 (S-acetate)[1]
4-Phenyl-2-butanolPseudomonas cepaciaToluene401~50>99 (S-acetate)[1]
3-OctanolPseudomonas cepaciaVariousN/AN/AN/A>95 (S-alcohol)[4]

Factors Influencing the Reaction

Several factors can significantly impact the outcome of the lipase-catalyzed transesterification:

  • Lipase Source: Different lipases exhibit varying selectivity and activity towards different substrates. Common sources include Pseudomonas cepacia, Candida antarctica, and Thermomyces lanuginosus.[5][6]

  • Solvent: The choice of organic solvent can influence enzyme activity and stability. Toluene is a commonly used solvent.[1]

  • Acyl Donor: Isopropenyl acetate is favored for its ability to make the reaction irreversible.[1] Vinyl acetate is another common acyl donor, but the resulting acetaldehyde (B116499) can inactivate the enzyme.

  • Temperature: The reaction is typically carried out at moderate temperatures, such as 40°C, to ensure enzyme stability and reasonable reaction rates.[1]

  • Water Content: The presence of water can lead to hydrolysis, a competing reaction. The addition of molecular sieves is crucial to remove water and drive the equilibrium towards transesterification.[1]

Troubleshooting

  • Low Conversion:

    • Inactive Enzyme: Ensure the lipase is active and has been stored correctly.

    • Presence of Water: Add fresh, activated molecular sieves.

    • Sub-optimal Conditions: Optimize temperature, solvent, and reaction time.

  • Low Enantioselectivity:

    • Incorrect Lipase: Screen different lipases to find one with higher selectivity for the specific substrate.

    • Reaction Temperature: Lowering the temperature may improve enantioselectivity, although it will also decrease the reaction rate.

By following these protocols and considering the influencing factors, researchers can effectively utilize lipase-catalyzed transesterification with isopropenyl acetate for the efficient synthesis of enantiomerically pure compounds for a wide range of applications, including drug discovery and development.

References

Continuous-Flow Synthesis of Biofuel Additives Utilizing Isopropenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable and efficient chemical manufacturing has driven the adoption of continuous-flow technologies. This document provides detailed application notes and protocols for the synthesis of next-generation biofuel additives—allyl acetate (B1210297), solketal (B138546) acetate, and triacetin—utilizing isopropenyl acetate as a green acylating agent in continuous-flow systems.[1][2][3] These protocols offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and higher productivity. The methodologies outlined herein are designed to be readily adaptable for laboratory-scale research and scalable for pilot plant production, catering to the needs of professionals in chemical research and biofuel development.

Introduction to Continuous-Flow Synthesis of Biofuel Additives

Glycerol (B35011), a major byproduct of biodiesel production, can be upgraded to valuable biofuel additives through various chemical transformations.[1][4] Isopropenyl acetate (iPAc) has emerged as a superior, non-toxic acylating agent for these transformations, offering an efficient and sustainable alternative to traditional reagents.[1][4] Continuous-flow processing further enhances the viability of these syntheses by enabling precise control over reaction parameters, leading to higher yields and purities of the target biofuel additives.[1][5] This document details three distinct continuous-flow protocols for the conversion of glycerol into allyl acetate, solketal acetate, and triacetin.

Experimental Protocols and Data

Protocol 1: Continuous-Flow Deoxydehydration (DODH)/Acetylation for Allyl Acetate Synthesis

This protocol describes a tandem catalytic process for the conversion of glycerol to allyl acetate. The process involves a deoxydehydration step followed by acetylation using isopropenyl acetate.[1]

dodh_acetylation_workflow reagents Glycerol, TEOF, iPAc, Acetic Acid pump HPLC Pump reagents->pump Feed reactor Heated Packed-Bed Reactor pump->reactor 0.1 mL/min bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection acetylation_acetalization_workflow reagents Glycerol, iPAc, Acetone, Acetic Acid pump HPLC Pump reagents->pump Feed reactor Packed-Bed Reactor (Amberlyst-15) pump->reactor 0.1 - 0.6 mL/min collection Product Collection reactor->collection peracetylation_workflow reagents Crude Glycerol, iPAc, Acetic Acid pump HPLC Pump reagents->pump Feed reactor Heated Tubular Reactor pump->reactor Variable bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

References

Isopropenyl Acetate: A Greener Alternative for Acetylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of sustainable chemical synthesis, isopropenyl acetate (B1210297) (IPA) is emerging as a superior and greener alternative to the conventionally used acetic anhydride (B1165640) for acetylation reactions. Acetylation is a fundamental transformation in organic synthesis, crucial for the protection of functional groups, enhancement of bioavailability, and the synthesis of active pharmaceutical ingredients (APIs).[1][2] Traditional methods employing acetic anhydride generate acetic acid as a byproduct, necessitating complex and often wasteful work-up procedures involving acid-base extractions.[2] Isopropenyl acetate, in contrast, offers a more atom-economical and environmentally benign pathway, producing only acetone (B3395972) as a byproduct, which is a volatile and easily removable solvent.[1][2] This application note provides a comprehensive overview of the benefits of isopropenyl acetate, detailed experimental protocols for its use, and a comparative analysis against acetic anhydride.

Advantages of Isopropenyl Acetate in Green Chemistry

The adoption of isopropenyl acetate aligns with the principles of green chemistry by offering several distinct advantages over acetic anhydride:

  • Atom Economy: The reaction of isopropenyl acetate with a substrate (e.g., an alcohol, R-OH) yields the acetylated product and acetone. In an ideal scenario, all the atoms of the acetyl group are transferred to the substrate, and the remaining atoms form a single, non-problematic byproduct. This leads to a higher atom economy compared to acetic anhydride, which generates an equimolar amount of acetic acid waste.

  • Reduced Waste and Simplified Work-up: The primary byproduct, acetone, is a low-boiling-point solvent that can be easily removed by distillation.[2] This eliminates the need for aqueous work-ups and extractions required to remove the acetic acid byproduct from acetic anhydride reactions, thereby reducing water consumption and the generation of aqueous waste streams.[2]

  • Improved Process Mass Intensity (PMI): By minimizing waste and simplifying purification, the use of isopropenyl acetate can lead to a significant reduction in the overall process mass intensity, a key metric in green chemistry that quantifies the total mass of materials used to produce a certain mass of product.

  • Safety Profile: While both reagents require careful handling, the byproduct acetone is generally considered less corrosive and hazardous than acetic acid.

Data Presentation: Isopropenyl Acetate vs. Acetic Anhydride

The following tables summarize the key differences and performance metrics between isopropenyl acetate and acetic anhydride in typical acetylation reactions.

Table 1: General Comparison of Acetylating Agents

FeatureIsopropenyl AcetateAcetic Anhydride
Byproduct AcetoneAcetic Acid
Work-up Procedure Simple distillation of byproductAqueous extraction/neutralization
Atom Economy HigherLower
Environmental Impact More favorable, less wasteLess favorable, generates acidic waste
Safety Acetone byproduct is less corrosiveAcetic acid byproduct is corrosive

Table 2: Comparison of Green Chemistry Metrics (Illustrative Example)

MetricIsopropenyl AcetateAcetic Anhydride
Reaction R-OH + CH₂=C(CH₃)OAc → R-OAc + CH₃COCH₃R-OH + (CH₃CO)₂O → R-OAc + CH₃COOH
Atom Economy (%) ~63% (for R=benzyl)~55% (for R=benzyl)
E-Factor (Waste/Product) LowerHigher
Process Mass Intensity Generally LowerGenerally Higher

Experimental Protocols

Herein, we provide detailed protocols for the acetylation of various functional groups using isopropenyl acetate. These protocols are based on established literature procedures and can be adapted for a wide range of substrates.

Protocol 1: VOSO₄-Catalyzed O-Acetylation of Alcohols and Phenols

This protocol describes a solvent-free method for the acetylation of alcohols and phenols using vanadyl sulfate (B86663) as a catalyst.[2][3]

Materials:

  • Substrate (alcohol or phenol)

  • Isopropenyl acetate (reagent grade)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 mol% of VOSO₄·5H₂O in 1 equivalent of isopropenyl acetate.

  • Stir the mixture for 10 minutes at room temperature to ensure the catalyst is well-dispersed.

  • Add 1 gram of the substrate to the flask.

  • Heat the reaction mixture to 60°C with continuous magnetic stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by direct distillation to remove the acetone byproduct and any unreacted isopropenyl acetate. For less volatile products, purification by column chromatography on silica (B1680970) gel may be necessary.

Protocol 2: Solvent- and Catalyst-Free N-Acetylation of Amines

This protocol outlines a simple and efficient method for the acetylation of primary and secondary amines without the need for a solvent or catalyst.[4]

Materials:

  • Amine substrate

  • Isopropenyl acetate (reagent grade)

  • Sealed vial or reaction tube

  • Heating block or oil bath

  • Rotary evaporator

Procedure:

  • In a sealed vial, combine the amine (1 mmol) and isopropenyl acetate (4 mmol).

  • Seal the vial and heat the mixture to 60°C for 3 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the excess isopropenyl acetate and the acetone byproduct under reduced pressure using a rotary evaporator.

  • The resulting acetamide (B32628) is often obtained in high purity and may not require further purification. Purity can be assessed by NMR spectroscopy.

Visualizations

Reaction Workflow for VOSO₄-Catalyzed O-Acetylation

G sub Substrate (Alcohol/Phenol) mix Reaction Mixture sub->mix ipa Isopropenyl Acetate ipa->mix cat VOSO4·5H2O (1 mol%) cat->mix heat Heat to 60°C (24h) mix->heat workup Work-up (Distillation/Chromatography) heat->workup prod Acetylated Product workup->prod byprod Acetone (Byproduct) workup->byprod

Caption: Workflow for the VOSO₄-catalyzed O-acetylation using isopropenyl acetate.

Logical Relationship: Advantages of Isopropenyl Acetate

G ipa Isopropenyl Acetate byproduct Acetone Byproduct ipa->byproduct atom_econ Higher Atom Economy ipa->atom_econ workup Simplified Work-up (Distillation) byproduct->workup waste Reduced Aqueous Waste workup->waste pmi Lower Process Mass Intensity waste->pmi atom_econ->pmi green Greener Acetylation Process pmi->green

Caption: The advantages of isopropenyl acetate leading to a greener acetylation process.

Proposed Reaction Mechanism for Acid-Catalyzed Acetylation

G IPA Isopropenyl Acetate CH₂=C(CH₃)OAc Intermediate1 Protonated IPA CH₂=C(CH₃)O(H)Ac⁺ IPA->Intermediate1 + H⁺ HX Acid Catalyst H⁺ Intermediate2 Oxocarbenium Ion CH₃-C⁺=O Intermediate1->Intermediate2 - CH₃COCH₃ ROH Nucleophile R-OH ROAc Acetylated Product R-OAc Intermediate2->ROAc + R-OH Acetone Acetone CH₃COCH₃ H_regen Regenerated Catalyst H⁺ ROAc->H_regen - H⁺

Caption: A simplified mechanism for the acid-catalyzed acetylation using isopropenyl acetate.

Conclusion

Isopropenyl acetate presents a compelling case as a greener and more efficient acetylating agent compared to acetic anhydride. Its use leads to a significant reduction in waste, simplifies product purification, and improves the overall sustainability of chemical processes. For researchers, scientists, and professionals in drug development, the adoption of isopropenyl acetate is a practical step towards implementing greener laboratory practices without compromising reaction efficiency. The protocols provided herein offer a starting point for the exploration of this versatile and environmentally responsible reagent.

References

Application Notes and Protocols for the Copolymerization of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copolymerization of isopropenyl acetate (B1210297) (IPA), a cost-effective and versatile monomer, with other vinyl monomers.[1] Isopropenyl acetate is the acetate ester of the enol tautomer of acetone (B3395972) and features a reactive double bond that allows it to participate in polymerization.[2][3] While its homopolymerization can be challenging, its incorporation into copolymers can yield materials with tailored properties for various applications, including coatings, adhesives, and potentially drug delivery systems.[2]

Application Note 1: Emulsion Copolymerization of IPA with Acrylic Monomers

Emulsion polymerization is an effective technique for producing high molecular weight polymers with low viscosity.[1] This protocol details a seeded emulsion polymerization method to synthesize a terpolymer of Isopropenyl Acetate (IPA), Butyl Acrylate (BA), and Methyl Methacrylate (MMA). The inclusion of IPA can be a cost-effective alternative to purely acrylic systems.[1] However, increasing the proportion of IPA in the monomer feed can lead to lower conversion rates due to the lower reactivity of IPA for radical polymerization compared to acrylic comonomers.[1][4]

Experimental Protocol: Seeded Emulsion Polymerization

This protocol is adapted from the methodology described for synthesizing BA/MMA/IPA terpolymers.[1]

1. Materials:

  • Isopropenyl Acetate (IPA), inhibitor-free

  • Butyl Acrylate (BA), inhibitor removed

  • Methyl Methacrylate (MMA), inhibitor removed

  • Potassium Persulfate (KPS), initiator

  • Anionic Surfactant (e.g., Dowfax 2A1)

  • De-ionized Water

Note: Monomers like BA and MMA should be purified by washing with a 10% NaOH solution, followed by washing with de-ionized water to remove the inhibitor, and then dried over sodium sulfate.[1]

2. Equipment:

  • Jacketed glass reactor with a stirrer, condenser, nitrogen inlet, and feeding pump.

  • Water bath for temperature control.

  • Monomer pre-emulsion vessel.

3. Procedure:

  • Initial Charge: Add a portion of de-ionized water and surfactant to the reactor. Purge with nitrogen for 30 minutes while heating to the reaction temperature (e.g., 75-85 °C).
  • Initiator Addition: Dissolve the KPS initiator in de-ionized water and add it to the reactor.
  • Seed Formation: Add a small percentage (e.g., 5-10%) of the monomer pre-emulsion (see step 4) to the reactor to form seed particles. Allow this to react for 30-60 minutes.
  • Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion by mixing the remaining de-ionized water, surfactant, BA, MMA, and IPA under agitation.
  • Monomer Feed: Continuously feed the monomer pre-emulsion into the reactor over a period of 2-4 hours.
  • Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Data Presentation: Characterization of BA/MMA/IPA Terpolymers

The following table summarizes typical characterization data for emulsion polymers with varying IPA content. As the proportion of IPA increases, a decrease in polymer conversion is often observed.[1][4]

PropertyFormulation 1 (Low IPA)Formulation 2 (High IPA)
IPA in Monomer Feed (mol%) 5%15%
Polymer Conversion (%) ~95%~85%
Particle Size (nm) 150 - 200150 - 200
Zeta Potential (mV) -40 to -50-40 to -50
Molecular Weight (Mw, g/mol ) > 200,000> 200,000
Polydispersity Index (PDI) 1.01 - 1.031.01 - 1.03
Glass Transition Temp. (Tg, °C) Varies with compositionVaries with composition

Data is illustrative and based on trends reported in the literature.[1][4]

Experimental Workflow Diagram

G start_end start_end process process decision decision io io analysis analysis start Start purify Purify Monomers (BA, MMA) start->purify pre_emulsion Prepare Monomer Pre-emulsion purify->pre_emulsion feed Feed Pre-emulsion (3 hours) pre_emulsion->feed reactor_charge Charge Reactor with Water & Surfactant heat_purge Heat to 80°C Purge with N2 reactor_charge->heat_purge add_initiator Add KPS Initiator heat_purge->add_initiator form_seed Form Seed Particles add_initiator->form_seed form_seed->feed hold Hold at 80°C (1 hour) feed->hold cool Cool to Room Temp hold->cool filter Filter Latex cool->filter characterize Characterize Polymer (GPC, DSC, FT-IR) filter->characterize end End characterize->end

Caption: Workflow for seeded emulsion polymerization of IPA terpolymers.

Application Note 2: Free-Radical Copolymerization and Reactivity Ratios

The behavior of monomers in a free-radical copolymerization is described by monomer reactivity ratios, r₁ and r₂. These ratios compare the rate at which a growing polymer chain radical adds a monomer of its own kind versus the other monomer.[5]

  • If r₁ > 1 , the growing chain radical M₁• prefers to add another M₁ monomer.[5]

  • If r₁ < 1 , the growing chain radical M₁• prefers to add an M₂ monomer.[5]

  • If r₁r₂ ≈ 1 , an ideal or random copolymer is formed, with the monomer sequence determined by feed ratios and individual reactivities.[5][6]

  • If r₁ and r₂ are both < 1 , an alternating copolymer tends to form.

  • If r₁ and r₂ are both > 1 , a block copolymer tends to form, where long sequences of the same monomer are present.[5][6]

Understanding these ratios is crucial for controlling the final copolymer's microstructure and properties.[5]

Protocol: Bulk Free-Radical Copolymerization for Reactivity Ratio Determination

This is a generalized protocol for preparing a series of copolymers with varying monomer feed ratios to determine reactivity ratios.

1. Materials:

  • Isopropenyl Acetate (IPA, M₁)

  • Comonomer (e.g., Vinyl Acetate, Styrene, Indene) (M₂)

  • Free-Radical Initiator (e.g., AIBN, Benzoyl Peroxide)

  • Solvent (if not in bulk, e.g., Benzene, Toluene)

  • Precipitating Agent (e.g., Methanol, Hexane)

2. Procedure:

  • Preparation: Prepare several reaction tubes, each with a different, precisely known molar ratio of IPA to the comonomer.
  • Initiator Addition: Add a small, consistent amount of initiator (e.g., 0.1-0.5 mol%) to each tube.
  • Degassing: Thoroughly degas the monomer mixtures in each tube using several freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.
  • Polymerization: Seal the tubes under vacuum or nitrogen and place them in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization.
  • Low Conversion: Stop the reactions at low monomer conversion (<10%) to ensure the monomer feed ratio remains relatively constant. This is typically achieved by rapid cooling.
  • Isolation: Dissolve the polymer from each tube in a suitable solvent and precipitate it in a non-solvent to remove unreacted monomers. Repeat the dissolution-precipitation step for purification.
  • Drying: Dry the purified copolymer samples in a vacuum oven until a constant weight is achieved.
  • Composition Analysis: Determine the composition of each copolymer sample using techniques like ¹H NMR spectroscopy or elemental analysis.
  • Calculation: Use the initial monomer feed ratios and the resulting copolymer compositions to calculate the reactivity ratios (r₁, r₂) using methods like Fineman-Ross or Kelen-Tüdős.

Data Presentation: Reactivity Ratios of IPA (M₁)
Comonomer (M₂)r₁ (IPA)r₂r₁ * r₂Copolymer Type
Vinyl Acetate≈ 1≈ 1≈ 1Ideal / Random[6]
IndeneData not readily available, but forms copolyperoxides via oxidative copolymerization
StyreneExpected to be lowExpected to be highN/ARandom, rich in Styrene

Note: Specific, recent reactivity ratio data for IPA is sparse in publicly available literature. The values for Vinyl Acetate are based on its structural similarity and ideal behavior with itself.[6] For many comonomers, IPA is the less reactive monomer, leading to low r₁ values.

Relationship between Reactivity Ratios and Copolymer Structure

G cluster_0 Reactivity Ratio (r1, r2) Conditions cluster_1 Resulting Copolymer Structure condition condition result result r1r2_1 r1*r2 ≈ 1 random Random -M1-M2-M2-M1-M2- r1r2_1->random Ideal Copolymerization r1r2_0 r1 ≈ 0, r2 ≈ 0 alternating Alternating -M1-M2-M1-M2-M1- r1r2_0->alternating Strong Alternating Tendency r1r2_block r1 > 1, r2 > 1 block Block -M1-M1-M1-M2-M2- r1r2_block->block Block Formation Tendency

Caption: Influence of reactivity ratios on copolymer microstructure.

Application Note 3: Relevance to Drug Development

While direct applications of IPA copolymers in drug delivery are still emerging, the principles of copolymerization are highly relevant. Amphiphilic copolymers, which have both hydrophobic and hydrophilic segments, can self-assemble into nanostructures like micelles or vesicles to encapsulate therapeutic agents.[7]

By copolymerizing IPA (providing a moderately hydrophobic block) with a hydrophilic monomer (e.g., N-vinylpyrrolidone or polyethylene (B3416737) glycol methacrylate), it is theoretically possible to create amphiphilic copolymers suitable for drug delivery. These systems can enhance the solubility of poorly water-soluble drugs and provide controlled release.[7] Copolymers like ethylene-vinyl acetate (EVA) are already widely used in commercial drug delivery systems for sustained release, demonstrating the utility of acetate-containing polymers in this field.[8][9][10]

Conceptual Application: Micellar Drug Encapsulation

An amphiphilic block copolymer can be designed where one block is derived from IPA and another from a hydrophilic monomer. In an aqueous environment, these chains self-assemble. The hydrophobic IPA-rich segments form a core, which can encapsulate a hydrophobic drug, while the hydrophilic segments form a protective outer shell, rendering the entire nanoparticle water-soluble.

Caption: Self-assembly of amphiphilic copolymers into a drug-loaded micelle.

References

Isopropenyl Acetate: Application Notes and Protocols for Use as a Solvent for Fats and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (B1210297) (CAS No: 108-22-5) is a colorless liquid ester with a fruity odor, recognized for its utility as a solvent for a variety of substances, including cellulose (B213188), plastics, oils, and fats. It is the acetate ester of the enol tautomer of acetone. This document provides detailed application notes and protocols for the use of isopropenyl acetate as a solvent in research and development settings, with a focus on its application for dissolving fats and plastics. While isopropenyl acetate is known to be a solvent for these materials, it is important to note that specific quantitative solubility data is not extensively available in published literature. The protocols provided herein are based on general principles of solvent-solute interactions and standard laboratory procedures, and may require optimization for specific applications.

Properties of Isopropenyl Acetate

A summary of the key physical and chemical properties of isopropenyl acetate is presented in Table 1. Understanding these properties is crucial for its safe and effective use as a solvent.

PropertyValueReference
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Appearance Clear, colorless liquid
Odor Fruity, ethereal
Boiling Point 94 °C
Density 0.922 g/mL at 20 °C
Flash Point 19 °C (closed cup)
Solubility in Water Slightly soluble
Miscibility Miscible with ethanol, ether, and non-volatile oils

Application as a Solvent for Fats (Lipids)

Isopropenyl acetate's ester structure suggests its potential as a solvent for nonpolar and moderately polar lipids, such as triglycerides (the main components of fats and oils). Its miscibility with non-volatile oils further supports this application.

Quantitative Data

Specific quantitative solubility data for various fats and lipids in isopropenyl acetate is not widely reported in scientific literature. However, its utility as a solvent for oils and fats is qualitatively acknowledged. For researchers requiring precise solubility values, experimental determination is recommended.

Experimental Protocol: Dissolving Triglycerides in Isopropenyl Acetate

This protocol outlines a general procedure for dissolving a model triglyceride in isopropenyl acetate to determine its solubility.

Objective: To determine the solubility of a triglyceride (e.g., triolein) in isopropenyl acetate at a specific temperature.

Materials:

  • Isopropenyl acetate (analytical grade)

  • Triglyceride standard (e.g., triolein, >99% purity)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature water bath or incubator

  • Micropipettes

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the triglyceride to a series of glass vials.

    • To each vial, add a known volume (e.g., 2 mL) of isopropenyl acetate.

    • Securely cap the vials and vortex for 1 minute to ensure thorough mixing.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. Periodically agitate the vials to facilitate dissolution.

  • Sample Collection and Analysis:

    • After the equilibration period, carefully remove the vials from the bath.

    • Allow the undissolved solute to settle at the bottom. For faster separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette, ensuring no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed vial.

    • Determine the mass of the transferred saturated solution.

    • Evaporate the isopropenyl acetate from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

    • Once the solvent is completely evaporated, weigh the vial containing the dried triglyceride residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved triglyceride by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Calculate the mass of the isopropenyl acetate in the aliquot by subtracting the mass of the dissolved triglyceride from the total mass of the saturated solution aliquot.

    • Express the solubility in g/100 g of solvent: Solubility = (mass of dissolved triglyceride / mass of isopropenyl acetate) * 100

Safety Precautions:

  • Isopropenyl acetate is flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

experimental_workflow_fats cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_calc Calculation prep1 Add excess triglyceride to vial prep2 Add known volume of isopropenyl acetate prep1->prep2 prep3 Vortex to mix prep2->prep3 prep4 Equilibrate at constant temperature (24h) prep3->prep4 analysis1 Centrifuge to separate solid prep4->analysis1 analysis2 Withdraw known volume of supernatant analysis1->analysis2 analysis3 Weigh the aliquot analysis2->analysis3 analysis4 Evaporate solvent analysis3->analysis4 analysis5 Weigh dried residue analysis4->analysis5 calc1 Determine mass of dissolved triglyceride analysis5->calc1 calc2 Determine mass of solvent calc1->calc2 calc3 Calculate solubility (g/100g solvent) calc2->calc3

Workflow for Determining Triglyceride Solubility.

Application as a Solvent for Plastics (Polymers)

Isopropenyl acetate is reported to be a solvent for various plastics, including cellulose derivatives. The effectiveness of a solvent for a particular polymer depends on several factors, including the polymer's chemical structure, molecular weight, and crystallinity, as well as the temperature.

Quantitative Data

Similar to fats, specific quantitative solubility data for plastics in isopropenyl acetate is limited in readily available literature. Table 2 provides a qualitative summary of the expected solubility of common plastics based on general solvent compatibility principles and available information. For precise applications, experimental verification is essential.

Plastic (Polymer)Common AbbreviationExpected Solubility in Isopropenyl Acetate
PolystyrenePSLikely soluble
Polyvinyl ChloridePVCMay be soluble, potentially requiring heating
PolyethylenePELikely insoluble at room temperature
Cellulose AcetateCALikely soluble, dependent on degree of acetylation
Experimental Protocol: Dissolving Polystyrene in Isopropenyl Acetate

This protocol describes a general method for dissolving polystyrene in isopropenyl acetate. This procedure can be adapted for other soluble polymers.

Objective: To prepare a solution of polystyrene in isopropenyl acetate.

Materials:

  • Isopropenyl acetate (analytical grade)

  • Polystyrene (e.g., pellets or powder)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with a water bath

  • Thermometer

Procedure:

  • Solvent and Polymer Preparation:

    • Weigh the desired amount of polystyrene and place it in a clean, dry beaker or flask.

    • Measure the required volume of isopropenyl acetate to achieve the desired concentration.

  • Dissolution Process:

    • Add the isopropenyl acetate to the beaker containing the polystyrene.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Begin stirring the mixture at a moderate speed.

    • If necessary, gently heat the mixture using a water bath on a hot plate. Do not heat directly. Monitor the temperature with a thermometer and maintain it below the boiling point of isopropenyl acetate (94 °C).

    • Continue stirring until the polystyrene is completely dissolved. The time required will depend on the molecular weight of the polymer, particle size, concentration, and temperature. The solution should be clear and homogeneous.

  • Storage:

    • Once dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a sealed container for storage.

Safety Precautions:

  • Perform the dissolution in a well-ventilated fume hood.

  • Isopropenyl acetate is flammable; avoid open flames and sparks.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

experimental_workflow_plastics cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep1 Weigh polystyrene prep2 Measure isopropenyl acetate prep1->prep2 diss1 Combine polymer and solvent prep2->diss1 diss2 Stir mixture diss1->diss2 diss3 Gently heat if necessary diss2->diss3 diss4 Continue stirring until dissolved diss3->diss4 store1 Cool solution to room temperature diss4->store1 store2 Transfer to a sealed container store1->store2

Workflow for Dissolving Polystyrene.

Application in Drug Development

Isopropenyl acetate's ability to dissolve fats and oils suggests its potential use in the formulation of lipid-based drug delivery systems for poorly water-soluble drugs. It could serve as a co-solvent or a component in self-emulsifying drug delivery systems (SEDDS). However, its application in pharmaceutical formulations is not well-documented in publicly available literature, and its toxicological profile would need to be thoroughly evaluated for any in vivo applications.

Conclusion

Isopropenyl acetate is a versatile solvent with acknowledged, though not extensively quantified, capabilities for dissolving fats and a range of plastics. The provided protocols offer a foundational methodology for researchers and scientists to explore its applications in their specific contexts. Due to the limited availability of specific solubility data, experimental determination of solubility parameters for target solutes is highly recommended for any quantitative applications. As with any chemical, proper safety precautions should always be observed when handling isopropenyl acetate.

Troubleshooting & Optimization

Technical Support Center: Isopropenyl Acetate Acetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopropenyl Acetate (B1210297) Acetylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your isopropenyl acetate acetylation experiments.

Q1: My acetylation reaction is showing low or no yield. What are the common causes and how can I troubleshoot this?

A: Low or no yield in isopropenyl acetate acetylation can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Catalyst Inactivity or Absence: While some substrates, particularly amines, can be acetylated under catalyst-free conditions, many alcohols and phenols require a catalyst.[1] If you are not using a catalyst, consider adding one. If you are, it may be inactive.

    • Troubleshooting:

      • Catalyst Selection: The choice of catalyst is crucial and substrate-dependent. For alcohols and phenols, consider using catalysts like vanadyl sulfate (B86663) (VOSO₄·5H₂O), iodine, or p-toluenesulfonic acid (p-TsOH).[2][3]

      • Catalyst Loading: Ensure the correct catalyst loading is used. For instance, 1% VOSO₄·5H₂O has been shown to be effective.[2]

      • Moisture: Some catalysts are sensitive to moisture. Ensure you are using anhydrous conditions if necessary, although many isopropenyl acetate reactions are robust.

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Troubleshooting: Room temperature may be insufficient for less reactive substrates.[2] Increasing the temperature to around 60-90°C can often improve yields significantly.[2][3]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, extending the reaction time may be necessary. Some reactions may require up to 24 hours.[2]

  • Substrate Reactivity: The structure of your substrate will heavily influence its reactivity.

    • Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols.[3] For less reactive alcohols, more forcing conditions (higher temperature, longer reaction time, more effective catalyst) may be required.

    • Steric Hindrance: Bulky groups near the reaction center can hinder the approach of the acetylating agent, leading to lower yields.

Below is a troubleshooting workflow to help diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Yield check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an appropriate catalyst (e.g., VOSO₄, Iodine, p-TsOH) check_catalyst->add_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes add_catalyst->check_temp increase_temp Increase temperature (e.g., 60-90°C) check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time and monitor progress check_time->increase_time No check_substrate Consider Substrate Reactivity/Steric Hindrance check_time->check_substrate Yes increase_time->check_substrate end_good Improved Yield check_substrate->end_good experimental_workflow_o_acetylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis prep_flask 1. Add 1% VOSO₄·5H₂O to a round-bottom flask. add_ipa 2. Add 1 equivalent of isopropenyl acetate and dissolve the catalyst. prep_flask->add_ipa add_substrate 3. Add 1g of the alcohol/phenol substrate. add_ipa->add_substrate stir_heat 4. Stir the mixture at 60°C for 24 hours. add_substrate->stir_heat monitor 5. Monitor reaction progress (e.g., GC-MS). stir_heat->monitor workup 6. Upon completion, remove acetone (B3395972) and excess isopropenyl acetate under reduced pressure. monitor->workup purify 7. Purify the product as necessary (e.g., chromatography). workup->purify

References

Technical Support Center: Polymerization of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of Isopropenyl Acetate (B1210297) (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of poly(isopropenyl acetate) and its copolymers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of isopropenyl acetate.

Issue 1: Low Polymer Yield or Low Monomer Conversion

Q1: My free-radical polymerization of isopropenyl acetate is resulting in very low conversion. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in the free-radical polymerization of isopropenyl acetate due to the monomer's inherent low reactivity. Several factors can contribute to this issue:

  • Monomer Purity: Impurities in the isopropenyl acetate monomer can inhibit polymerization. It is crucial to use freshly distilled monomer for your reactions.[1]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating polymerization chains prematurely. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.

  • Initiator Concentration: While counterintuitive, a higher initiator concentration does not always lead to higher conversion and can result in lower molecular weight polymers.[2] For isopropenyl acetate, an initiator concentration in the range of 0.1% (w/w of monomer) has been used, though this may result in low conversion (e.g., 6.5% after 12 hours at 60°C).[3] Optimization of the initiator concentration is key.

  • Reaction Temperature and Time: The polymerization temperature influences the rate of initiator decomposition and propagation. For IPA, temperatures around 60°C are common for initiators like AIBN.[3] Extending the reaction time can also lead to higher conversion, but this needs to be balanced against the risk of side reactions.

  • High Pressure: High-pressure polymerization (above 7000 atmospheres) has been shown to significantly increase the rate of reaction and yield of poly(isopropenyl acetate).[1][2]

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low Monomer Conversion Observed q1 Is the Monomer Pure? start->q1 action1 Purify Monomer (e.g., Fractional Distillation) q1->action1 No q2 Is the System Deoxygenated? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Improve Deoxygenation (e.g., Inert Gas Purge, Freeze-Pump-Thaw) q2->action2 No q3 Are Initiator Concentration, Temperature, and Time Optimized? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Systematically Vary Initiator Conc., Temp., and Time q3->action3 No q4 Consider High-Pressure Polymerization q3->q4 Yes a3_yes Yes a3_no No end Improved Conversion action3->end q4->end

Caption: A systematic workflow for troubleshooting low monomer conversion in isopropenyl acetate polymerization.

Issue 2: Low Molecular Weight of Poly(isopropenyl acetate)

Q2: I am obtaining poly(isopropenyl acetate) with a very low molecular weight. How can I increase the chain length?

A2: Achieving high molecular weight poly(isopropenyl acetate) is a significant challenge due to efficient chain transfer reactions. Here are some strategies to increase the molecular weight:

  • High-Pressure Polymerization: This is the most effective method reported for synthesizing high molecular weight poly(isopropenyl acetate). Pressures above 7000 atmospheres can lead to polymers with molecular weights exceeding 10,000 g/mol .[1][2]

  • Lower Initiator Concentration: Generally, a lower concentration of the free radical initiator will result in fewer polymer chains being initiated, allowing each chain to grow longer before termination.[2]

  • Lower Reaction Temperature: Lowering the polymerization temperature can reduce the rate of chain transfer reactions relative to propagation, which can lead to an increase in molecular weight. However, this will also decrease the overall reaction rate.

  • Monomer Purification: Impurities can act as chain transfer agents, limiting the polymer's molecular weight. Using highly purified monomer is essential.

ParameterEffect on Molecular WeightExplanation
Pressure IncreasesHigh pressure increases the rate of propagation relative to chain transfer and termination reactions.
Initiator Concentration Decreases with increasing concentrationHigher initiator concentration leads to a greater number of initiated chains, resulting in shorter polymer chains for a given amount of monomer.[2]
Temperature Generally decreases with increasing temperatureHigher temperatures can increase the rate of chain transfer and termination reactions more than the rate of propagation.
Monomer Purity Increases with higher purityImpurities can act as chain transfer agents, prematurely terminating chain growth.
Issue 3: Runaway Polymerization

Q3: I am concerned about the risk of a runaway reaction during the polymerization of isopropenyl acetate. What precautions should I take?

A3: Isopropenyl acetate is a flammable liquid, and its polymerization is exothermic, which can lead to a runaway reaction if not properly controlled. Key safety considerations include:

  • Heat Dissipation: Ensure your reaction setup allows for efficient heat dissipation. This can be achieved through a well-controlled oil bath, a cooling system, and good agitation to prevent localized hot spots.

  • Scale of Reaction: When attempting a new polymerization, always start with a small-scale reaction to assess the exotherm before scaling up.

  • Inhibitor Removal: While inhibitors must be removed before polymerization, be aware that the uninhibited monomer is more prone to spontaneous polymerization. Purified monomer should be used promptly and not stored for extended periods.

  • Emergency Preparedness: Have a plan in place to quickly cool the reaction in case of an unexpected temperature rise. This could involve an ice bath or the addition of a polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q4: What type of initiators are suitable for the free-radical polymerization of isopropenyl acetate?

A4: Conventional free-radical initiators can be used. These include organic peroxides (e.g., di-t-butyl peroxide, benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile - AIBN).[2][3] The choice of initiator will depend on the desired reaction temperature, as they have different decomposition rates at various temperatures.

Q5: Is cationic polymerization a viable method for isopropenyl acetate?

A5: Yes, cationic polymerization of isopropenyl acetate is possible. Monomers with electron-donating groups, such as the acetate group in IPA, are susceptible to cationic polymerization. The initiation is typically carried out using a protic or Lewis acid. However, controlling the molecular weight and preventing side reactions can be challenging.

Cationic Polymerization Initiation Pathway

CationicInitiation initiator Initiator (H+) carbocation Carbocation Intermediate initiator->carbocation Initiation monomer Isopropenyl Acetate Monomer monomer->carbocation propagation Propagation carbocation->propagation

Caption: Initiation step in the cationic polymerization of isopropenyl acetate.

Q6: Can isopropenyl acetate be used in emulsion polymerization?

A6: Yes, isopropenyl acetate can be used as a comonomer in emulsion polymerization, for example, with acrylic monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA).[4][5] However, studies have shown that increasing the proportion of IPA in the feed can lead to a lower overall conversion rate.[5] This is attributed to the lower reactivity of IPA in radical polymerization.[5]

Effect of Isopropenyl Acetate Content on Conversion in Emulsion Copolymerization

Mole Ratio (IPA:BA:MMA)Overall Polymer Conversion (%)
0:1:195
0.2:1:192
0.4:1:188
0.6:1:185
0.8:1:181
1:1:178

Data adapted from a study on the emulsion copolymerization of IPA, BA, and MMA.[5]

Q7: How can I purify isopropenyl acetate monomer before polymerization?

A7: To remove inhibitors (like hydroquinone) and other impurities, fractional distillation is a common and effective method.[1] The distillation should be performed under reduced pressure to avoid thermal decomposition of the monomer. It is recommended to use the purified monomer immediately.

Q8: What are the expected properties of poly(isopropenyl acetate)?

A8: Compared to polyvinyl acetate, poly(isopropenyl acetate) is a more rigid and harder polymer.[1] High molecular weight homopolymers are solid, transparent, and amorphous.[2] They are soluble in solvents like acetone (B3395972), and films can be cast from these solutions.[1][2]

Experimental Protocols

Protocol 1: High-Pressure Free-Radical Homopolymerization of Isopropenyl Acetate

This protocol is based on a patented procedure for synthesizing high molecular weight poly(isopropenyl acetate).[1][2]

Materials:

  • Isopropenyl acetate (freshly distilled)

  • Di-t-butyl peroxide (or other suitable free-radical initiator)

  • Petroleum ether (for precipitation and washing)

  • High-pressure polymerization apparatus

Procedure:

  • Prepare a solution of the initiator in the distilled isopropenyl acetate monomer. A typical concentration is around 0.05% (w/w).[2]

  • Transfer the monomer-initiator solution to the high-pressure reaction vessel.

  • Deoxygenate the solution by purging with purified nitrogen.

  • Seal the reaction vessel and place it in the high-pressure apparatus.

  • Pressurize the system to the desired pressure (e.g., 10,000 atmospheres).

  • Heat the reaction to the target temperature (e.g., 120°C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2 hours).

  • After the reaction is complete, cool the vessel and carefully release the pressure.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like petroleum ether.

  • Wash the precipitated polymer with petroleum ether.

  • Dry the polymer under vacuum to a constant weight.

Experimental Workflow for High-Pressure Polymerization

HighPressureWorkflow start Start prep Prepare Monomer/ Initiator Solution start->prep deoxygenate Deoxygenate Solution prep->deoxygenate pressurize Pressurize and Heat (e.g., 10,000 atm, 120°C) deoxygenate->pressurize polymerize Polymerize for Desired Time (e.g., 2h) pressurize->polymerize depressurize Cool and Depressurize polymerize->depressurize precipitate Precipitate Polymer in Non-Solvent depressurize->precipitate wash_dry Wash and Dry Polymer precipitate->wash_dry end End wash_dry->end

Caption: A step-by-step workflow for the high-pressure polymerization of isopropenyl acetate.

Protocol 2: Atmospheric Pressure Free-Radical Homopolymerization of Isopropenyl Acetate

This protocol is adapted from literature for a small-scale, atmospheric pressure polymerization.[3] Note that this method typically results in low conversion and low molecular weight polymer.

Materials:

  • Isopropenyl acetate (freshly distilled)

  • Azobisisobutyronitrile (AIBN)

  • Acetone (for dissolution)

  • Methanol (or other suitable non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Place the freshly distilled isopropenyl acetate in a Schlenk flask equipped with a magnetic stir bar.

  • Add the desired amount of AIBN (e.g., 0.1% w/w of monomer).[3]

  • Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30 minutes.

  • After deoxygenation, place the flask in a preheated oil bath at the desired temperature (e.g., 60°C).[3]

  • Allow the polymerization to proceed under an inert atmosphere with stirring for the desired time (e.g., 12 hours).[3]

  • After the reaction, cool the flask to room temperature.

  • Dissolve the (likely viscous) mixture in a small amount of acetone.

  • Precipitate the polymer by slowly adding the acetone solution to a large volume of a stirred non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer under vacuum to a constant weight.

Characterization: The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by NMR spectroscopy.

References

Optimizing catalyst concentration for Isopropenyl acetate acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for isopropenyl acetate (B1210297) acylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of substrates using isopropenyl acetate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Use a fresh batch of the catalyst. Ensure storage conditions are appropriate (e.g., protection from moisture and air for certain catalysts).
Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction forward.Gradually increase the catalyst loading in small increments (e.g., 0.5-1 mol% intervals) to find the optimal concentration.[1]
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.Increase the reaction temperature. For example, some VOSO₄-catalyzed reactions show improved yields at 60°C.[2]
Inappropriate Catalyst for the Substrate: Not all catalysts are equally effective for all substrates (e.g., alcohols, phenols, amines, thiols).Refer to literature for catalysts known to be effective for your specific substrate class. For instance, yttrium catalysts have shown good selectivity for O-acylation of amino alcohols.[1]
Formation of Side Products Catalyst Reacts with Reagent: Some strong acid catalysts, like sulfuric acid, can react with isopropenyl acetate itself, leading to unwanted byproducts such as acetonesulfonic acid.[3]Consider using a different acid catalyst, such as a sulfonic acid like toluene-p-sulfonic acid, or a Lewis acid catalyst.
High Catalyst Concentration: Excessive catalyst can sometimes promote side reactions or decomposition of the product.Reduce the catalyst concentration. Perform a catalyst loading study to determine the optimal concentration that maximizes yield without significant side product formation.
Reaction with Byproduct: The acetic acid byproduct from reactions using acetic anhydride (B1165640) can sometimes cause side reactions. Isopropenyl acetate is advantageous as it produces acetone, which is more easily removed.[2]Ensure the use of isopropenyl acetate as the acylating agent to avoid acetic acid byproducts.
Difficult Product Isolation Catalyst Removal Issues: Homogeneous catalysts can be difficult to separate from the reaction mixture.Consider using a heterogeneous catalyst, such as a layered zirconium sulfophenyl phosphonate (B1237965) or a sulfonic acid-functionalized resin (e.g., Amberlyst-15), which can be removed by simple filtration.[4][5]
Emulsion Formation During Workup: Acid-base extractions used to remove unreacted starting materials or acidic byproducts can sometimes lead to emulsions.Allow the mixture to stand for a longer period, add brine to help break the emulsion, or use a different workup procedure if possible.
Catalyst Deactivation Active Site Poisoning: Impurities in the substrate or solvent can poison the catalyst's active sites.Ensure the purity of all reagents and solvents before starting the reaction.
Leaching of Active Species: For some supported catalysts, the active catalytic species may leach into the reaction medium, reducing the catalyst's reusability.[6]Test the catalyst for reusability over several cycles. If significant leaching is observed, consider a different type of heterogeneous catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst concentration range for isopropenyl acetate acylation?

A1: The optimal catalyst concentration can vary significantly depending on the catalyst, substrate, and reaction conditions. However, typical ranges found in the literature are between 0.05 mol% and 10 mol%.[1][7] For example, yttrium-based catalysts have been shown to be effective at loadings as low as 0.05-1 mol%.[1] Vanadyl sulfate (B86663) has been used at a concentration of 1%.[2] It is always recommended to perform a catalyst loading study to determine the optimal concentration for your specific reaction.

Q2: Which catalyst is best for the acylation of my specific substrate?

A2: The choice of catalyst depends on the nature of the substrate. Here are some general recommendations:

  • Alcohols and Phenols: A wide range of catalysts are effective, including vanadyl sulfate (VOSO₄), iodine, yttrium complexes, and various acid catalysts.[1][2][4]

  • Amines: Iodine in isopropenyl acetate is an efficient system for the acetylation of amines.[4][8]

  • Thiols: Triflic acid (HOTf) and Nafion® (a heterogeneous catalyst) have been reported to be effective for the S-acetylation of thiols.[4]

  • Amino Alcohols (Selective O-acylation): Yttrium catalysts like Y₅(OiPr)₁₃O have demonstrated high selectivity for the O-acylation of amino alcohols without significant formation of the corresponding amide.[1]

Q3: Can I use a solvent-free approach for isopropenyl acetate acylation?

A3: Yes, solvent-free reactions using isopropenyl acetate as both the acylating agent and the solvent are common and offer a "greener" alternative to traditional methods.[2][4] This approach simplifies the reaction setup and product purification.

Q4: How does temperature affect the catalyst's performance?

A4: Temperature can have a significant impact on the reaction rate and yield. For some catalyst systems, such as VOSO₄, increasing the temperature to around 60°C can be necessary to achieve satisfactory yields.[2] However, for other highly active catalysts, the reaction may proceed efficiently at room temperature.[1] It is important to optimize the temperature for your specific reaction to maximize the yield and minimize potential side reactions.

Q5: What are the advantages of using isopropenyl acetate over other acylating agents like acetic anhydride?

A5: The primary advantage of isopropenyl acetate is that its only byproduct is acetone, which is volatile and easily removed from the reaction mixture.[2] In contrast, acetic anhydride produces acetic acid as a byproduct, which often requires aqueous workup with a base for removal.[2] This makes isopropenyl acetate a more environmentally friendly and process-efficient reagent.

Experimental Protocols

General Procedure for VOSO₄-Catalyzed O-Acetylation

This protocol is adapted from a literature procedure for the O-acetylation of alcohols and phenols.[2]

  • In a round-bottom flask, dissolve 1 mol% of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) in one equivalent of isopropenyl acetate.

  • Stir the mixture for 10 minutes.

  • Add one gram of the alcohol or phenol (B47542) substrate to the flask.

  • Heat the reaction mixture to 60°C and maintain stirring for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, the product can be isolated. For non-water-soluble products, the reaction can be quenched with water, and the product separated. Further purification can be achieved by extraction and solvent removal under reduced pressure.[2]

Data Summary

CatalystSubstrateCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
VOSO₄·5H₂OThymol16024~95[2]
Y₅(OiPr)₁₃OPrimary/Secondary Alcohols0.05 - 1Room Temp.VariesGood to Excellent[1]
IodineAlcohols, Phenols, Amines-85-90VariesGood to Excellent[4]
Amberlyst-15Glycerol-30Varies78 (for acetal (B89532) acetates)[5]

Visualizations

Acylation_Workflow sub Select Substrate (Alcohol, Amine, Thiol) cat Choose Catalyst (e.g., VOSO4, Iodine, Y-complex) sub->cat mix Combine Reactants & Catalyst cat->mix ipa Isopropenyl Acetate (Reagent/Solvent) ipa->mix react Reaction (Stirring, Heating) mix->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Workup & Purification monitor->workup product Isolated Product workup->product

Caption: General experimental workflow for isopropenyl acetate acylation.

Catalyst_Selection start Substrate Type? alcohol Alcohol/Phenol start->alcohol  OH amine Amine start->amine  NH2 thiol Thiol start->thiol  SH amino_alcohol Amino Alcohol (Selective O-Acylation) start->amino_alcohol  OH & NH2 cat_acid Acid Catalysts (VOSO4, Iodine) alcohol->cat_acid cat_iodine Iodine amine->cat_iodine cat_hotf HOTf / Nafion® thiol->cat_hotf cat_yttrium Yttrium Complexes amino_alcohol->cat_yttrium

Caption: Decision tree for catalyst selection based on substrate functional group.

References

Technical Support Center: Isopropenyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using isopropenyl acetate (B1210297) in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Polymerization

Question: My reaction mixture containing isopropenyl acetate has become viscous and is showing a broad hump in the proton NMR, suggesting polymerization. How can I prevent this?

Answer: Polymerization is a common side reaction of isopropenyl acetate, especially given its unsaturated nature.[1] It can be initiated by heat, acid or base catalysts, or radical initiators.[2]

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating. Many reactions with isopropenyl acetate can be performed at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

  • Catalyst Choice: Strong acids can promote polymerization.[3] Consider using milder catalysts. For example, in acetylations, iodine or vanadyl sulfate (B86663) (VOSO₄) have been used effectively.[4][5]

  • Inhibitors: For storage and reactions sensitive to radical polymerization, consider adding a radical inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) in trace amounts.

  • Reaction Time: Minimize reaction times. Prolonged exposure to reaction conditions can increase the likelihood of polymerization.

  • Purity of Reagents: Ensure the isopropenyl acetate and other reagents are free from impurities that could act as polymerization initiators.[1]

Hydrolysis

Question: I am observing the formation of acetone (B3395972) and acetic acid in my reaction, which is leading to lower yields of my desired product. What is causing this and how can I minimize it?

Answer: The presence of acetone and acetic acid indicates the hydrolysis of isopropenyl acetate. This is often catalyzed by acidic or basic conditions and the presence of water.[6]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Isopropenyl acetate is sensitive to moisture.[2]

  • pH Control: If your reaction is acid-catalyzed, consider using the mildest possible acid catalyst that is effective for your transformation. Strong acids can accelerate hydrolysis.[7] For base-sensitive substrates, avoid strong bases which can also promote hydrolysis.

  • Buffered Systems: In some cases, using a buffered reaction medium can help maintain a pH range that minimizes hydrolysis.

  • Work-up Procedure: During the work-up, neutralize any acidic or basic catalysts promptly to prevent hydrolysis during extraction and concentration steps.

Decomposition to Ketene (B1206846) and Acetone

Question: My reaction is producing unexpected byproducts, and I suspect the isopropenyl acetate is decomposing. What are the decomposition products and how can I avoid this?

Answer: Isopropenyl acetate can decompose, particularly when heated in the presence of acid catalysts, to form ketene and acetone.[4] Ketene is highly reactive and can lead to a variety of unwanted side products.

Troubleshooting Steps:

  • Avoid Strong Acids and High Temperatures: This decomposition pathway is favored by strong acids and heat.[4] Use mild catalysts and the lowest possible reaction temperature.

  • Catalyst Selection: Choose catalysts that are less likely to promote this decomposition. For instance, some enzymatic catalysts or neutral acetylating agents might be viable alternatives depending on your specific reaction.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.

Transesterification Side Reactions

Question: I am using isopropenyl acetate for a transesterification reaction, but I am getting a mixture of products. How can I improve the selectivity?

Answer: While isopropenyl acetate is an effective acyl donor in transesterifications, side reactions can occur, especially with polyols or complex substrates.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the alcohol and isopropenyl acetate to favor the desired degree of acetylation.

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. Lipases, for example, can offer high chemo- and regioselectivity in the acylation of polyols.[8] Yttrium complexes have also been shown to selectively catalyze O-acylation over N-acylation in amino alcohols.[9]

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures often lead to higher selectivity.

  • Protecting Groups: For complex molecules with multiple reactive sites, consider using protecting groups to block unwanted reactions.

Quantitative Data Summary

Due to the variability of reaction conditions, quantitative data on side product formation is highly dependent on the specific reaction. The following table summarizes the qualitative effects of key parameters on the major side reactions.

ParameterEffect on PolymerizationEffect on HydrolysisEffect on Decomposition
↑ Temperature IncreasesIncreasesIncreases
↑ Strong Acid Conc. IncreasesIncreasesIncreases
↑ Water Conc. No direct effectIncreasesNo direct effect
↑ Reaction Time IncreasesIncreasesIncreases
Use of Mild Catalyst DecreasesDecreasesDecreases

Experimental Protocols

Protocol 1: General Procedure for O-Acetylation with Isopropenyl Acetate using a Mild Catalyst

This protocol is adapted for the acetylation of alcohols where acid-sensitive functional groups may be present.

  • To a stirred solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF, 10 mL) under an inert atmosphere, add isopropenyl acetate (1.2 mmol).

  • Add a catalytic amount of a mild acid catalyst (e.g., iodine (0.1 mmol) or VOSO₄ (0.01 mmol)).[5]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied, but monitor for the appearance of byproducts.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (if using iodine) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Side_Reactions IPA Isopropenyl Acetate Desired_Product Desired Product IPA->Desired_Product Main Reaction Polymer Polymer IPA->Polymer Polymerization (Heat, Acid/Base, Radicals) Acetone_HAc Acetone + Acetic Acid IPA->Acetone_HAc Hydrolysis (H₂O, Acid/Base) Ketene_Acetone Ketene + Acetone IPA->Ketene_Acetone Decomposition (Heat, Strong Acid)

Caption: Major reaction pathways of isopropenyl acetate.

Troubleshooting_Workflow Start Side Reaction Observed Check_Polymer Viscous Mixture / NMR Hump? Start->Check_Polymer Check_Hydrolysis Acetone/Acetic Acid Detected? Check_Polymer->Check_Hydrolysis No Polymer_Actions Reduce Temperature Use Milder Catalyst Add Inhibitor Reduce Reaction Time Check_Polymer->Polymer_Actions Yes Check_Decomp Unexpected Byproducts? Check_Hydrolysis->Check_Decomp No Hydrolysis_Actions Ensure Anhydrous Conditions Use Milder Catalyst Control pH Prompt Neutralization Check_Hydrolysis->Hydrolysis_Actions Yes Decomp_Actions Reduce Temperature Avoid Strong Acids Use Milder Catalyst Check_Decomp->Decomp_Actions Yes Optimize Re-optimize Conditions Check_Decomp->Optimize No Polymer_Actions->Optimize Hydrolysis_Actions->Optimize Decomp_Actions->Optimize

References

Preventing unwanted polymerization of Isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of isopropenyl acetate (B1210297) during their experiments.

Troubleshooting Guide

Unwanted polymerization of isopropenyl acetate can manifest in various ways, from increased viscosity to the formation of solid polymers. This guide addresses specific issues in a question-and-answer format to help you identify the cause and find a solution.

Question 1: My isopropenyl acetate appears viscous and cloudy. What is happening and what should I do?

Answer: Increased viscosity and cloudiness are strong indicators of partial polymerization. This can be caused by improper storage conditions, such as exposure to heat, light, or air, or the depletion of the inhibitor.

Immediate Actions:

  • Do not use: Do not use the viscous or cloudy isopropenyl acetate in your reaction, as the presence of polymers can lead to inaccurate concentrations and side reactions.

  • Check for solids: If solid polymer is present, the monomer will require purification.

  • Review storage: Verify that your storage conditions are optimal (see FAQ section).

Corrective Actions:

  • For mild viscosity: If no solids are visible, you may be able to salvage the monomer by adding a fresh amount of inhibitor (e.g., hydroquinone (B1673460) or phenothiazine) and storing it under proper conditions. However, purification by distillation is recommended for high-purity applications.

  • For significant polymerization: If solids are present, the monomer must be purified. A common method is distillation under reduced pressure. It is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.

Question 2: I observed polymer formation in my reaction flask during a reaction with isopropenyl acetate. What could be the cause?

Answer: Polymerization during a reaction can be triggered by several factors:

  • High temperatures: Many reactions require heat, which can initiate polymerization.

  • Presence of initiators: Certain reagents or impurities in your reaction mixture can act as radical initiators.

  • Inhibitor interference: The inhibitor present in the isopropenyl acetate might be consumed by or react with other components of your reaction mixture.

  • Use of uninhibited monomer: If you have distilled the isopropenyl acetate to remove the inhibitor, it will be highly susceptible to polymerization.

Preventative Measures for Future Experiments:

  • Lower reaction temperature: If your reaction allows, perform it at the lowest possible temperature.

  • Introduce a reaction-compatible inhibitor: If the standard inhibitor is not compatible with your reaction conditions, you may need to add a small amount of a different, high-temperature inhibitor, such as phenothiazine (B1677639). Always check for compatibility with your catalysts and reagents first.

  • Degas solvents: Remove dissolved oxygen from your reaction solvents, as oxygen can promote radical formation.

  • Work under an inert atmosphere: Performing your reaction under nitrogen or argon can prevent oxygen-induced polymerization.

Question 3: My isopropenyl acetate has a yellow tint. Is it still usable?

Answer: A pale yellow color can indicate the presence of aged inhibitor or the initial stages of polymer formation. While it may be usable for some less sensitive applications, it is a sign of potential degradation.

Recommendations:

  • Purity check: Analyze the material by NMR or GC to check for the presence of polymer or other impurities. Broadened signals in the NMR spectrum can indicate the presence of polymer.

  • Purification: For applications requiring high purity, it is best to purify the isopropenyl acetate by distillation.

  • Inhibitor check: The yellow color might also be due to the oxidation of the inhibitor. You can test the inhibitor concentration (see Experimental Protocols).

Frequently Asked Questions (FAQs)

What is the primary cause of unwanted polymerization of isopropenyl acetate?

The primary cause is the initiation of a free-radical chain reaction.[1] This can be triggered by:

  • Heat: Elevated temperatures provide the energy to initiate radical formation.

  • Light: UV light can initiate polymerization.

  • Oxygen: Oxygen can react with the monomer to form peroxides, which can then initiate polymerization.[2]

  • Contaminants: Impurities such as peroxides, metal ions, or dust particles can act as initiators.

What are the recommended storage conditions for isopropenyl acetate?

To minimize the risk of polymerization, isopropenyl acetate should be stored in a cool, dark, and dry place, preferably in a refrigerator (2-8 °C). The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3][4]

Which inhibitors are commonly used for isopropenyl acetate and at what concentration?

Commonly used inhibitors for vinyl monomers like isopropenyl acetate are phenolic compounds, such as hydroquinone (HQ) and its derivatives (e.g., MEHQ - hydroquinone monomethyl ether), and phenothiazine (PTZ).[2][5] The typical concentration of these inhibitors ranges from 100 to 500 ppm.[3] For example, a concentration of 200 ppm is often used for storage.[5]

How long can I store isopropenyl acetate?

With an appropriate inhibitor and under proper storage conditions (refrigerated, under inert gas, protected from light), isopropenyl acetate can have a shelf life of 12 months or more.[6] However, it is always recommended to check for signs of polymerization before use, especially for older batches.

Can I distill isopropenyl acetate to remove the inhibitor?

Yes, distillation is a common method to obtain inhibitor-free isopropenyl acetate for polymerization-sensitive reactions. However, this should be done with extreme caution as the uninhibited monomer is highly prone to polymerization, especially when heated.[7] It is crucial to perform the distillation under reduced pressure to keep the temperature low and to add a polymerization inhibitor (that can be later separated if needed) to the distillation pot.

Data Presentation: Inhibitor and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8 °CReduces the rate of thermal initiation of polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents the formation of peroxides from oxygen which can initiate polymerization.[3]
Light Conditions Amber bottle or dark locationPrevents photo-initiation of polymerization.
Inhibitor Hydroquinone (HQ) or Phenothiazine (PTZ)Scavenges free radicals to terminate the polymerization chain reaction.[8][9]
Inhibitor Concentration 100 - 500 ppmEffective range for preventing polymerization during storage.[3]
Shelf Life ≥ 12 monthsUnder optimal conditions with an effective inhibitor.[6]

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

Objective: To quickly check for the presence of polymer in isopropenyl acetate.

Methodology:

  • Place a small amount (approx. 1 mL) of the isopropenyl acetate in a clean, dry test tube.

  • Add a non-solvent for the polymer, such as methanol (B129727) (approx. 5 mL). Poly(isopropenyl acetate) is insoluble in methanol.

  • Agitate the mixture.

  • Observation: If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer.

Protocol 2: Purification of Isopropenyl Acetate by Vacuum Distillation

Objective: To remove polymer and other non-volatile impurities from isopropenyl acetate.

Methodology:

  • Safety First: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Add Inhibitor: To the distillation flask containing the isopropenyl acetate, add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone or phenothiazine). This is critical to prevent polymerization during heating.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a water or oil bath.

  • Collection: Collect the distilled isopropenyl acetate in a receiving flask cooled in an ice bath.

  • Storage of Purified Monomer: If the inhibitor was not intended to be carried over, the freshly distilled, inhibitor-free isopropenyl acetate is highly reactive and should be used immediately or stored at low temperature (-20 °C) under an inert atmosphere for a very short period. If storage is necessary, add a fresh charge of inhibitor.

Protocol 3: Determination of Hydroquinone Concentration by UV-Vis Spectrophotometry

Objective: To determine the concentration of hydroquinone inhibitor in isopropenyl acetate. This method is adapted from a procedure for vinyl acetate and may require validation for isopropenyl acetate.[10][11]

Methodology:

  • Prepare Standards: Prepare a series of standard solutions of hydroquinone in methanol with concentrations ranging from 1 to 20 ppm.

  • Prepare Sample: Dilute a known volume of the isopropenyl acetate sample with methanol to bring the expected hydroquinone concentration into the range of the standards.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of hydroquinone, which is approximately 293 nm. Use methanol as the blank.[10]

  • Measure Absorbance: Measure the absorbance of the standard solutions and the prepared sample solution.

  • Create Calibration Curve: Plot the absorbance of the standards versus their concentration to create a calibration curve.

  • Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration of hydroquinone in the diluted sample. Calculate the concentration in the original isopropenyl acetate sample by accounting for the dilution factor.

Visualizations

Troubleshooting Unwanted Polymerization start Observe Unwanted Polymerization (e.g., increased viscosity, solids) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage During Storage check_reaction Review Reaction Conditions (Temp, Reagents, Atmosphere) start->check_reaction During Reaction storage_issue Improper Storage check_storage->storage_issue reaction_issue Reaction Induced check_reaction->reaction_issue solution_storage Solution: - Store at 2-8°C - Protect from light - Use inert atmosphere storage_issue->solution_storage Yes use_fresh Use Fresh, Properly Stored Monomer storage_issue->use_fresh No solution_reaction Solution: - Lower reaction temp - Add compatible inhibitor - Degas solvents reaction_issue->solution_reaction Yes reaction_issue->use_fresh No purify Purify Monomer (e.g., Vacuum Distillation) solution_storage->purify solution_reaction->purify end_good Proceed with Experiment purify->end_good Successful end_bad Discard Polymerized Monomer purify->end_bad Unsuccessful use_fresh->end_good

Caption: Troubleshooting workflow for unwanted polymerization.

Mechanism of Polymerization and Inhibition cluster_poly Polymerization cluster_inhib Inhibition initiator Initiator (Heat, Light, O2) radical Radical (R•) initiator->radical Generates monomer Isopropenyl Acetate Monomer radical->monomer Attacks growing_chain Growing Polymer Chain (M-R•) monomer->growing_chain Forms growing_chain->monomer Propagates with polymer Polymer growing_chain->polymer Terminates to form stable_radical Stable Radical growing_chain->stable_radical inhibitor Inhibitor (e.g., HQ, PTZ) inhibitor->growing_chain Reacts with termination Termination stable_radical->termination Leads to

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Enol Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enol acetate (B1210297) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of enol acetates, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enol acetates?

A1: The most common methods for synthesizing enol acetates involve the reaction of a ketone with an acetylating agent under either acidic or basic conditions.

  • Acid-catalyzed synthesis: This method typically employs a ketone and an acetylating agent like isopropenyl acetate or acetic anhydride (B1165640) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a mineral acid.[1] This method often leads to the more thermodynamically stable enol acetate.[2]

  • Base-mediated synthesis: This approach involves the deprotonation of a ketone with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to form an enolate, which is then trapped with acetic anhydride.[1] This method typically favors the formation of the less substituted (kinetic) enol acetate, especially at low temperatures.[3]

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomeric enol acetates is a common challenge when using unsymmetrical ketones. The selectivity is governed by whether the reaction is under kinetic or thermodynamic control.

  • For the thermodynamic product (more substituted enol acetate): Use conditions that allow for equilibration to the more stable product. This typically involves using a weaker base (or an acid catalyst), higher reaction temperatures, and longer reaction times.[2][3]

  • For the kinetic product (less substituted enol acetate): Employ a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) with short reaction times.[3] The bulky base will preferentially deprotonate the less sterically hindered α-proton, and the low temperature will prevent equilibration to the thermodynamic product.

Q3: My reaction has stalled, and TLC analysis shows unreacted starting material. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Insufficient catalyst: Ensure the correct stoichiometric amount of catalyst is used. For acid-catalyzed reactions, the catalyst can degrade over time.

  • Deactivated catalyst: Acid catalysts can be neutralized by basic impurities in the reagents or solvent. In some cases, the catalyst can be poisoned by byproducts.

  • Poor quality reagents: Ensure that the ketone, acetylating agent, and solvents are pure and dry. Water can quench the enolate in base-mediated reactions and can also affect the activity of some acid catalysts.

  • Low reaction temperature: For thermodynamically controlled reactions, a higher temperature might be necessary to overcome the activation energy barrier.

Q4: I am observing significant side product formation. What are the common side reactions?

A4: The primary side reaction is often C-alkylation, where the enolate reacts at the α-carbon instead of the oxygen. The choice of electrophile is crucial in directing the reaction towards O-acylation. Acetic anhydride is considered a "hard" electrophile, which favors reaction at the "hard" oxygen atom of the enolate, leading to the desired enol acetate.[1] Softer electrophiles, like alkyl halides, tend to favor C-alkylation. Other side reactions can include self-condensation of the starting ketone (an aldol (B89426) reaction), especially under basic conditions.[4]

Troubleshooting Guide for Low Conversion Rates

Symptom Possible Cause Suggested Solution
Low to no product formation, starting material remains 1. Inactive or insufficient catalyst - Verify the amount and quality of the catalyst. - For acid catalysts, consider adding a fresh batch.
2. Presence of water or impurities in reagents - Use freshly distilled and dry solvents and reagents. - Ensure all glassware is thoroughly dried.
3. Reaction temperature is too low - For thermodynamically controlled reactions, gradually increase the temperature while monitoring the reaction by TLC.[5]
4. Inefficient enolate formation (base-mediated) - Ensure the base (e.g., LDA) is freshly prepared and properly titrated. - Add the ketone slowly to the base at low temperature to ensure complete deprotonation.[6]
Reaction starts but does not go to completion 1. Catalyst deactivation - Consider adding an additional portion of the catalyst. - If poisoning is suspected, purify the starting materials.
2. Reversible reaction at equilibrium - If the desired product is the thermodynamic one, increase the reaction time and/or temperature to shift the equilibrium.[2]
Formation of multiple products 1. Lack of regioselectivity - To favor the kinetic product, use a bulky base like LDA at -78°C.[3] - To favor the thermodynamic product, use an acid catalyst or a smaller base at a higher temperature.[2]
2. Competing C-alkylation - Ensure acetic anhydride is used as the electrophile, as it favors O-acylation.[1]
3. Self-condensation of the ketone - Add the ketone slowly to the LDA solution to maintain a low concentration of the neutral ketone, minimizing self-reaction.
Product degradation during workup 1. Hydrolysis of the enol acetate - Perform the aqueous workup under neutral or slightly basic conditions. - Minimize the time the product is in contact with aqueous acid or base.

Data Presentation: Comparison of Synthesis Methods

Method Typical Reagents Catalyst/Base Temperature Typical Yield (%) Selectivity References
Acid-Catalyzed (Thermodynamic) Ketone, Isopropenyl Acetatep-TsOHReflux85-95%Thermodynamic (more substituted)[7]
Acid-Catalyzed (Thermodynamic) Ketone, Acetic AnhydrideBF₃·OEt₂Room Temp to 80°C70-90%Thermodynamic (more substituted)[8]
Base-Mediated (Kinetic) Ketone, Acetic AnhydrideLDA-78°C to 0°C75-90%Kinetic (less substituted)[3][6]
Enzymatic Alcohol, Vinyl AcetateLipase (e.g., Novozym 435)Room Temp to 45°CHighHigh[7][9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Enol Acetate (Thermodynamic Control)

This protocol is adapted from the synthesis of steroidal enol acetates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq) in isopropenyl acetate (5-10 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Workup: Once the reaction is complete (disappearance of the starting ketone spot on TLC), cool the mixture to room temperature. Remove the excess isopropenyl acetate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.[10]

Protocol 2: Base-Mediated Synthesis of Enol Acetate (Kinetic Control)

This protocol is a general procedure for the formation of a kinetic enolate followed by trapping with acetic anhydride.

  • LDA Preparation (if not commercially available): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78°C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise at -78°C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.[6]

  • Trapping: Add acetic anhydride (1.2 eq) to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[11] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_acid Acid-Catalyzed Synthesis cluster_base Base-Mediated Synthesis A_start Mix Ketone and Isopropenyl Acetate A_cat Add p-TsOH A_start->A_cat A_react Reflux and Monitor by TLC A_cat->A_react A_workup Aqueous Workup A_react->A_workup A_purify Column Chromatography A_workup->A_purify A_end Thermodynamic Enol Acetate A_purify->A_end B_start Prepare LDA Solution at -78°C B_enolate Add Ketone to form Enolate B_start->B_enolate B_trap Add Acetic Anhydride B_enolate->B_trap B_quench Quench with aq. NH4Cl B_trap->B_quench B_purify Column Chromatography B_quench->B_purify B_end Kinetic Enol Acetate B_purify->B_end

Caption: Comparative workflow of acid-catalyzed versus base-mediated enol acetate synthesis.

troubleshooting_low_conversion start Low Conversion Rate Observed check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_base Verify Base Stoichiometry and Activity (for base-mediated) start->check_base impure_reagents Purify/Dry Reagents and Solvents check_reagents->impure_reagents inactive_catalyst Add Fresh Catalyst check_catalyst->inactive_catalyst temp_issue Increase Temperature (Thermodynamic) or Maintain -78°C (Kinetic) check_temp->temp_issue base_issue Use Freshly Prepared/ Titrated Base check_base->base_issue

Caption: Troubleshooting logic for low conversion rates in enol acetate synthesis.

References

Technical Support Center: Purification of Isopropenyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with isopropenyl acetate (B1210297). It focuses on the purification of products from common reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture after using isopropenyl acetate as a reagent?

A1: The most common impurities include unreacted isopropenyl acetate, the starting material (e.g., alcohol or ketone), the primary byproduct acetone (B3395972), and the catalyst used in the reaction (often acidic or basic).[1][2] In some cases, polymerization of isopropenyl acetate can lead to tar-like substances.[1]

Q2: What is the simplest way to remove the acetone byproduct?

A2: Acetone has a relatively low boiling point (56°C) compared to isopropenyl acetate (97°C) and many acetylated products.[3] Therefore, it can often be easily removed from the reaction mixture through simple or fractional distillation.[2]

Q3: My reaction used an acid catalyst. How do I remove it before purification?

A3: Acid catalysts must be neutralized to prevent product decomposition during heating (e.g., distillation). This is typically achieved by washing the reaction mixture with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution or a saturated sodium chloride (brine) solution.[4][5] The neutralization should be performed in a separatory funnel, and care should be taken as CO₂ gas evolution can cause pressure buildup.[4] Organic amines can also be effective neutralizing agents prior to distillation.[6]

Q4: Is it necessary to dry the organic layer after an aqueous wash?

A4: Yes. After an aqueous wash or extraction, the organic layer will be saturated with water. Water can interfere with subsequent purification steps, especially distillation, and can sometimes co-distill with the product. It is crucial to dry the organic layer using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation or solvent evaporation.[4][5]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of products from isopropenyl acetate reactions.

Problem 1: Product is contaminated with unreacted starting material.
  • Scenario: After purification by distillation, NMR or GC-MS analysis shows the presence of the initial alcohol or ketone.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time, increasing the temperature, or adding more isopropenyl acetate.

    • Close Boiling Points: The starting material and the product may have very similar boiling points, making separation by distillation difficult.

    • Azeotrope Formation: The product and starting material might form an azeotrope, a mixture that boils at a constant temperature, making separation by simple distillation impossible.

  • Troubleshooting Steps:

    • Optimize Reaction: Before repeating the purification, ensure the reaction has proceeded to completion using a monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Improve Distillation: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Consider vacuum distillation to lower the boiling points and potentially break azeotropes or prevent thermal decomposition.

    • Use Chromatography: If distillation is ineffective, column chromatography is an excellent alternative for separating compounds with different polarities.

    • Chemical Removal: If the starting material is an alcohol, it may be possible to wash it out with water or a brine solution if there is a significant difference in water solubility between the alcohol and the acetylated product.

Problem 2: A non-volatile, tar-like residue remains after distillation.
  • Scenario: A dark, viscous, or solid residue is left in the distillation flask.

  • Possible Causes & Solutions:

    • Polymerization: Isopropenyl acetate or ketene (B1206846) (a potential decomposition product) can polymerize, especially in the presence of acid or heat.[1][7]

    • Catalyst-Induced Decomposition: Residual acidic or basic catalyst can cause the product or starting materials to decompose and polymerize upon heating.[1]

  • Troubleshooting Steps:

    • Neutralize Thoroughly: Ensure all catalysts are completely neutralized and removed via an aqueous wash before attempting distillation.[4][6]

    • Use Flash Distillation: For crude products containing polymers and catalysts, a preliminary flash distillation can be used to separate the volatile components from the non-volatile tars before a final fractional distillation.[1]

    • Lower Distillation Temperature: Employ vacuum distillation to reduce the required temperature, minimizing the risk of thermal decomposition and polymerization.

    • Add an Inhibitor: In some cases, adding a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation can be beneficial, but check for compatibility with your desired product.

Problem 3: Low yield after aqueous extraction and work-up.
  • Scenario: The final isolated product yield is significantly lower than expected based on the initial reaction conversion.

  • Possible Causes & Solutions:

    • Product Solubility in Aqueous Layer: The desired product may have some solubility in the aqueous wash solutions, leading to losses during extraction.

    • Emulsion Formation: An emulsion may have formed at the interface between the organic and aqueous layers, trapping some of the product.

    • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer if one was present initially.

  • Troubleshooting Steps:

    • Back-Extraction: After the initial separation, re-extract the aqueous layer(s) with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[5] Combine all organic layers for drying and purification.

    • Break Emulsions: To break an emulsion, try adding a small amount of saturated brine solution or gently swirling the separatory funnel. In difficult cases, filtering the mixture through a pad of Celite can be effective.

    • "Salt Out" the Product: Increasing the ionic strength of the aqueous layer by saturating it with sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Data Presentation

Table 1: Physical Properties of Common Reactants and Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility in Water
Isopropenyl Acetate 100.12970.909Slightly soluble[1][8]
Acetone 58.08560.791Miscible
Acetic Acid 60.051181.049Miscible
Acetic Anhydride 102.091401.082Reacts
Cyclohexanone 98.14155.60.947Slightly soluble
Cyclohexenyl Acetate 140.18179-180~0.99Insoluble

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol describes a standard procedure for neutralizing a reaction mixture and extracting the product into an organic solvent.

  • Transfer: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel of appropriate size.

  • Dilute: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). This will help in layer separation.

  • Neutralize: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5] Stopper the funnel, invert it gently, and vent frequently to release the pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separate: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Wash: Wash the remaining organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.[4] Separate the layers.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it sit for 10-15 minutes.[5]

  • Filter/Decant: Decant or filter the dried organic solution away from the drying agent into a clean, dry round-bottom flask.

  • Concentrate: Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating the desired product from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[4]

  • Charge Flask: Transfer the crude product into the distillation flask and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heat: Begin heating the flask gently using a heating mantle.

  • Collect Fractions: Slowly increase the temperature. Collect any low-boiling fractions (e.g., residual solvent or acetone) in a separate receiving flask.

  • Isolate Product: When the temperature at the distillation head stabilizes at or near the boiling point of your desired product, switch to a new, pre-weighed receiving flask. Collect the liquid that distills over a narrow temperature range (e.g., ± 2°C of the expected boiling point).[4]

  • Stop: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.[4]

  • Analyze: Analyze the purity of the collected fraction using an appropriate technique (e.g., GC, NMR).

Visualizations

Purification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Final Purification cluster_result Result Start Reaction Mixture (Product, Acetone, Catalyst, Unreacted Starting Material) Workup Aqueous Wash (e.g., NaHCO3, Brine) Start->Workup Neutralize & Extract Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Purification Method Concentrate->Purify Crude Product Distill Fractional Distillation Purify->Distill Different B.P. Chrom Column Chromatography Purify->Chrom Different Polarity Product Pure Product Distill->Product Chrom->Product

Caption: General experimental workflow for reaction work-up and purification.

Troubleshooting_Yield Start Low Product Yield After Extraction? Emulsion Was an emulsion formed? Start->Emulsion Check Solubility Is product soluble in water? Emulsion->Solubility No BreakEmulsion Action: Add brine or filter through Celite. Emulsion->BreakEmulsion Yes BackExtract Action: Back-extract aqueous layers with fresh solvent. Solubility->BackExtract Yes SaltOut Action: Saturate aqueous layer with NaCl before extraction. Solubility->SaltOut If known End Yield Improved BreakEmulsion->End BackExtract->End SaltOut->End

Caption: Troubleshooting logic for low yield after aqueous extraction.

References

Technical Support Center: Optimizing Solvent-Free Acetylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solvent-free acetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of solvent-free acetylation?

A1: Solvent-free acetylation offers several benefits, making it an attractive method in green chemistry. The primary advantages include reduced environmental impact by eliminating hazardous organic solvents, often leading to lower production costs by simplifying separation and purification procedures.[1] Reactions can also proceed at a faster rate due to higher reactant concentrations.

Q2: My solvent-free acetylation reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to an incomplete reaction. These include suboptimal reaction temperature, insufficient reaction time, poor mixing of reactants (especially with solid substrates), or the use of deactivated reagents.[2] For solid substrates like cellulose, the accessibility of reactive sites can also be a limiting factor.[3]

Q3: I'm observing a low yield of my acetylated product. What steps can I take to improve it?

A3: To improve the yield, consider the following:

  • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[2][4] However, be cautious of potential side reactions at excessively high temperatures.[2]

  • Optimize Reaction Time: Monitor the reaction's progress using techniques like TLC or HPLC to determine the optimal duration.[2]

  • Adjust Reactant Stoichiometry: Using a slight excess of the acetylating agent, such as acetic anhydride (B1165640), can help drive the reaction to completion.[2]

  • Ensure Reagent Purity: The purity of your starting material and acetylating agent is crucial. Contaminants can interfere with the reaction.[2] Acetylating agents like acetyl chloride and acetic anhydride are moisture-sensitive and can hydrolyze, so using fresh or properly stored reagents is essential.[2]

Q4: How do I effectively remove the catalyst and byproducts after a solvent-free reaction?

A4: The work-up procedure is critical for obtaining a pure product. A common method involves quenching the reaction with water and then performing an aqueous extraction.[5] For basic catalysts like pyridine, washing with a dilute acid solution (e.g., aqueous copper sulfate) can be effective.[6] To remove unreacted acetic anhydride and the acetic acid byproduct, washing with a saturated sodium bicarbonate solution is a standard procedure.[6] In some cases, the product can be directly distilled from the reaction mixture under reduced pressure.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential degradation. Some reactions that are slow at room temperature proceed efficiently at 60-85°C.[4][7]
Insufficient Reaction Time Monitor the reaction progress at regular intervals using TLC or GC-MS to determine if the reaction is proceeding, albeit slowly. Extend the reaction time accordingly.
Reagent Degradation Use fresh acetic anhydride or acetyl chloride. These reagents are susceptible to hydrolysis by atmospheric moisture.[2]
Poor Mixing For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Catalyst Inactivity If using a catalyst, ensure it is active and dry. For solid catalysts, ensure a high surface area.
Issue 2: Product Contamination and Impurities
Potential Cause Troubleshooting Step
Residual Acetic Anhydride/Acid During work-up, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove acidic impurities.
Diacylation or Other Side Reactions Optimize the stoichiometry of your reactants. Using a large excess of the acetylating agent can sometimes lead to unwanted side products. Consider lowering the reaction temperature.[2]
Contaminated Starting Material Ensure the purity of your starting alcohol, amine, or phenol (B47542) using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.[2]
Ineffective Work-up If your product has some water solubility, minimize the volume of aqueous washes and use brine for the final wash to reduce product loss.[2] Back-extracting the aqueous layers may also help recover the dissolved product.[2]

Experimental Protocols

General Protocol for Solvent-Free Acetylation of Alcohols and Phenols

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, add the alcohol or phenol (1 equivalent).

  • Addition of Acetylating Agent: Add acetic anhydride (1.5 to 2 equivalents).

  • Catalyst Addition (if applicable): If a catalyst is used (e.g., a catalytic amount of a Lewis acid or a solid catalyst), add it to the mixture. For many substrates, the reaction can proceed without a catalyst.[4]

  • Reaction Conditions: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60-120°C).[3][4] Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography as needed.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield and conversion in solvent-free acetylations.

Table 1: Effect of Temperature on the Acetylation of Benzyl Alcohol with Acetic Anhydride [4]

EntryTemperature (°C)Time (h)Conversion (%)
1Room Temp2463
2607100

Table 2: Effect of Catalyst Loading (Iodine) on the Acetylation of Cellulose [1]

EntryIodine (mol%)Degree of Substitution (DS)Yield (%)
11--
25--
310--
4152.878

Note: Specific DS and Yield values for entries 1-3 were not provided in the abstract but the trend showed an increase with catalyst amount.

Table 3: Optimization of Eugenol Acetylation using Amberlite XAD-16 Catalyst [8][9]

TrialMolar Ratio (Eugenol:Ac₂O)Catalyst (g/g)Temperature (°C)Conversion (%)
11:10.12540-
21:50.12540-
31:10.2504092.0
41:50.2504097.8
51:10.12570-
61:50.12570-
71:10.25070-
81:50.25070-

Note: Specific conversion values for all trials were not available in the abstracts, but the highest conversions were noted for trials 3 and 4 under the tested conditions.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature (e.g., 60-85°C) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time fail Consult Further Literature increase_temp->fail increase_time Extend Reaction Time (Monitor by TLC/GC) check_time->increase_time No check_reagents Are Reagents Pure and Active? check_time->check_reagents Yes increase_time->check_reagents increase_time->fail use_fresh_reagents Use Fresh/Purified Starting Materials & Acetylating Agent check_reagents->use_fresh_reagents No check_workup Is Work-up Procedure Effective? check_reagents->check_workup Yes use_fresh_reagents->check_workup use_fresh_reagents->fail optimize_workup Optimize Work-up (e.g., pH adjustment, brine wash) check_workup->optimize_workup No success Problem Resolved check_workup->success Yes optimize_workup->success optimize_workup->fail

Caption: Troubleshooting workflow for low-yield solvent-free acetylations.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification charge_reactants 1. Charge flask with substrate (alcohol, amine, etc.) add_anhydride 2. Add acetic anhydride charge_reactants->add_anhydride add_catalyst 3. Add catalyst (optional) add_anhydride->add_catalyst react 4. Stir at desired temperature add_catalyst->react quench 5. Quench with water react->quench extract 6. Extract with organic solvent quench->extract wash 7. Wash organic layer (water, NaHCO₃, brine) extract->wash dry 8. Dry and concentrate wash->dry purify 9. Purify product dry->purify

Caption: General experimental workflow for solvent-free acetylation.

References

Validation & Comparative

Comparison of Isopropenyl acetate and vinyl acetate as acyl donors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Isopropenyl Acetate (B1210297) and Vinyl Acetate as Acyl Donors for Researchers

In the realm of chemical synthesis, particularly in enzyme-catalyzed acylations, the choice of acyl donor is a critical parameter that can dictate the reaction's efficiency, selectivity, and overall success. Among the most effective acyl donors are enol esters, which render the acylation process essentially irreversible. This guide provides a detailed, data-supported comparison of two of the most prominent enol esters: isopropenyl acetate and vinyl acetate.

The Mechanism of Irreversible Acylation

Both isopropenyl acetate and vinyl acetate function as "activated" acyl donors. In an enzyme-catalyzed transesterification, the alcohol substrate attacks the acyl-enzyme intermediate. The leaving group is an enol (vinyl alcohol or isopropenyl alcohol), which is unstable and rapidly tautomerizes to a stable carbonyl compound (acetaldehyde from vinyl acetate or acetone (B3395972) from isopropenyl acetate). This tautomerization effectively removes the byproduct from the equilibrium, driving the reaction to completion and making the process irreversible.[1]

G cluster_0 Enzyme-Catalyzed Acylation cluster_1 Byproduct Tautomerization R_OH Alcohol (R-OH) Enzyme Lipase (B570770) Active Site R_OH->Enzyme + Acyl_Donor Enol Ester (Isopropenyl or Vinyl Acetate) Acyl_Donor->Enzyme + Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Forms Product Ester Product (R-O-Ac) Acyl_Enzyme->Product Nucleophilic Attack by R-OH Enol Enol Byproduct Product->Enol Releases Enol_Byproduct Enol Byproduct (Vinyl Alcohol or Propen-2-ol) Stable_Byproduct Stable Carbonyl (Acetaldehyde or Acetone) Enol_Byproduct->Stable_Byproduct Irreversible Tautomerization

Caption: General mechanism of irreversible enzymatic acylation using enol esters.

Performance Comparison: Key Metrics

The selection between isopropenyl acetate and vinyl acetate hinges on several factors, including the specific enzyme used, the substrate, and the desired outcome.

1. Reaction Efficiency and Conversion Rate

The reaction rate can be highly dependent on the enzyme's affinity for the acyl donor. While both are generally efficient, specific cases show significant differences. For instance, in the acetylation of D-ribono-1,4-lactone catalyzed by Candida antarctica lipase B (CAL-B), vinyl acetate achieved a quantitative conversion (>99%) within 24 hours, whereas isopropenyl acetate resulted in only a 28% conversion under identical conditions.[2]

2. Enzyme Compatibility and Stability

This is the most critical differentiator. The byproduct of vinyl acetate is acetaldehyde (B116499), while isopropenyl acetate produces acetone.[3]

  • Acetaldehyde (from Vinyl Acetate): Acetaldehyde is a reactive aldehyde that can deactivate certain enzymes. It can form imines by reacting with the primary amine groups of lysine (B10760008) residues in the enzyme's structure, particularly affecting lipases from sources like Geotrichum candidum and Candida rugosa.[1][4]

  • Acetone (from Isopropenyl Acetate): Acetone is a comparatively non-harmful and less reactive ketone.[4] It does not react with enzyme residues, making isopropenyl acetate an "innocuous" acyl donor that is often preferred for sensitive enzymatic systems or when enzyme recycling is desired.[4][5] The use of isopropenyl acetate can lead to cleaner reactions with preserved enzyme activity over longer periods.[6]

G cluster_0 Vinyl Acetate Byproduct cluster_1 Isopropenyl Acetate Byproduct VA Vinyl Acetate Acetaldehyde Acetaldehyde VA->Acetaldehyde Forms Enzyme_Inactive Inactive Enzyme (Schiff Base) Acetaldehyde->Enzyme_Inactive Reacts with Enzyme_Active Active Enzyme (Lysine-NH2) Enzyme_Active->Enzyme_Inactive Deactivation IA Isopropenyl Acetate Acetone Acetone IA->Acetone Forms No_Reaction No Reaction Acetone->No_Reaction Enzyme_Stable Active Enzyme (Lysine-NH2) Enzyme_Stable->No_Reaction

Caption: Byproduct effect on enzyme stability.

Quantitative Data Summary

The following tables summarize experimental data from studies comparing the two acyl donors in lipase-catalyzed reactions.

Table 1: Lipase-Catalyzed Acetylation of D-ribono-1,4-lactone

Acyl DonorEnzymeSolventTime (h)Conversion (%)Selectivity (for 5-monoacetate)
Vinyl AcetateCAL-BDioxane24>99>99%
Isopropenyl AcetateCAL-BDioxane242875%

Data sourced from[2].

Table 2: Kinetic Resolution of Secondary Alcohols

SubstrateEnzymeAcyl DonorSolventConversion (%)Product ee (%)
(±)-1-PhenylethanolPseudomonas cepaciaIsopropenyl AcetateToluene~50>99
(±)-MentholPseudomonas fluorescensVinyl AcetateHeptane30>95 (l-menthol)
(±)-1-(2-furyl)ethanolVarious LipasesIsopropenyl AcetateOrganic Media~50up to 99

Data compiled from[4][5][7]. Note: These are not direct side-by-side comparisons from a single study but represent typical performance.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol provides a representative workflow for a typical analytical-scale kinetic resolution.

  • Preparation: To a 10 mL vial, add the racemic secondary alcohol (1.0 mmol) and a suitable organic solvent (e.g., toluene, 5 mL).

  • Acyl Donor Addition: Add the acyl donor, either isopropenyl acetate or vinyl acetate (typically 2.0-3.0 mmol, 2-3 equivalents).

  • Enzyme Addition: Add the lipase catalyst (e.g., Pseudomonas cepacia lipase, 20-50 mg). For reactions with isopropenyl acetate, adding activated molecular sieves (4 Å) can help remove the acetone byproduct.[6]

  • Reaction: Seal the vial and place it in a temperature-controlled shaker (e.g., 40°C, 200 rpm).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The analysis will determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the ester product.

  • Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent for potential reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography.

G start Start prep 1. Dissolve Racemic Alcohol and Acyl Donor in Solvent start->prep add_enzyme 2. Add Lipase Catalyst (and optional molecular sieves) prep->add_enzyme react 3. Incubate with Shaking at Controlled Temperature add_enzyme->react monitor 4. Monitor Conversion & ee (e.g., via Chiral GC/HPLC) react->monitor decision Conversion ~50%? monitor->decision decision->react No stop 5. Stop Reaction (Filter off enzyme) decision->stop Yes purify 6. Purify Product & Substrate (e.g., Column Chromatography) stop->purify end End purify->end

Caption: Standard workflow for enzymatic kinetic resolution.

Conclusion and Recommendations

Both isopropenyl acetate and vinyl acetate are highly effective, irreversible acyl donors for a wide range of applications. The choice between them should be guided by the specific enzymatic system being used.

  • Choose Vinyl Acetate: When using robust and well-characterized enzymes like Candida antarctica lipase B (CAL-B), which shows high tolerance and efficiency. It is often very effective and may lead to higher conversion rates.[2]

  • Choose Isopropenyl Acetate: When working with enzymes that are sensitive to aldehydes (e.g., Candida rugosa lipase), when enzyme stability and reusability are paramount, or when potential side reactions from the more reactive acetaldehyde byproduct are a concern. Its "innocuous" nature makes it a safer and often more reliable choice for exploratory studies and delicate substrates.[4][5]

For researchers in drug development and fine chemical synthesis, a preliminary screening with both acyl donors is recommended to determine the optimal choice for achieving the desired yield, selectivity, and process robustness.

References

A Comparative Guide to Validating the Purity of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. Isopropenyl acetate (B1210297), a key intermediate in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical techniques for validating the purity of isopropenyl acetate, with a primary focus on Gas Chromatography (GC) analysis. We will explore its performance in relation to alternative methods such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and titration, supported by experimental protocols and comparative data.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the analysis of a high-purity isopropenyl acetate sample using various analytical techniques. These values represent typical performance characteristics and may vary based on instrumentation and specific method parameters.

Table 1: Comparison of Analytical Techniques for Isopropenyl Acetate Purity

ParameterGC-FIDqNMRHPLC-UVTitration
Principle Separation by volatility and partitioning, detection by flame ionizationQuantitative analysis based on nuclear magnetic resonance signalsSeparation by polarity, detection by UV absorbanceChemical reaction with a standardized solution
Reported Purity ≥99.0%[1]High accuracy, capable of >99.5%Dependent on method developmentTypically used for assay, can achieve >99%
Precision (%RSD) < 1%< 0.5%< 2%< 1%
Selectivity High for volatile impuritiesHigh for proton-containing impuritiesModerate, dependent on column and mobile phaseLow, susceptible to interference from acidic/basic impurities
Sensitivity High (ppm levels)Moderate (mg level)Moderate to high (µg to ng levels)Low (percent level)
Sample Throughput HighModerateHighModerate
Primary Method No (requires reference standard)Yes (with certified internal standard)No (requires reference standard)No (requires primary standard for titrant)

Table 2: Potential Impurities in Isopropenyl Acetate and their Analysis

ImpurityPotential OriginTypical Analytical Method for Detection
AcetoneStarting material, decompositionGC-FID, GC-MS
Acetic AcidHydrolysis, side reactionsGC-FID (with derivatization), Titration
Ketene DimerSide reactionGC-MS
Other Acetate EstersContaminationGC-FID, GC-MS
WaterHydrolysis, residual moistureKarl Fischer Titration

Experimental Protocols

Gas Chromatography (GC-FID) for Purity Determination

Objective: To separate and quantify isopropenyl acetate and its volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is used. A common choice would be a DB-624 or similar polar capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness) which is effective for separating volatile organic compounds.[2]

  • Sample Preparation: Prepare a solution of isopropenyl acetate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1000 µg/mL.

  • GC Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity of isopropenyl acetate is determined by the area percent method, where the peak area of isopropenyl acetate is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of isopropenyl acetate using an internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of isopropenyl acetate and a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) into a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) and gently mix to dissolve completely.[3][4]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery.[5]

    • A 90° pulse angle should be used.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of isopropenyl acetate (e.g., the methyl protons) to the integral of a known signal from the certified internal standard. The following formula is used:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate isopropenyl acetate from non-volatile impurities and quantify its purity.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Prepare a solution of isopropenyl acetate in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent method. An external standard calibration curve can be constructed for more accurate quantification.

Titration for Assay Determination

Objective: To determine the assay of isopropenyl acetate through saponification. This method is adapted from the assay determination of isopropyl acetate.

Methodology:

  • Principle: The ester is saponified with a known excess of sodium hydroxide (B78521). The remaining sodium hydroxide is then back-titrated with a standardized acid.

  • Procedure:

    • Accurately weigh about 1 g of isopropenyl acetate into a flask.

    • Add 50.0 mL of 0.5 N alcoholic potassium hydroxide and a boiling chip.

    • Connect the flask to a reflux condenser and reflux for 1 hour.

    • Cool the mixture and add a few drops of phenolphthalein (B1677637) indicator.

    • Titrate the excess alkali with 0.5 N hydrochloric acid.

    • Perform a blank titration under the same conditions.

  • Calculation: The amount of isopropenyl acetate is calculated from the amount of potassium hydroxide consumed.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation Sample Isopropenyl Acetate Sample Dilution Dilution/Dissolution Sample->Dilution Spiking Internal Standard Spiking (for qNMR) Sample->Spiking Titration Titration Sample->Titration GC GC-FID Analysis Dilution->GC HPLC HPLC-UV Analysis Dilution->HPLC NMR qNMR Analysis Spiking->NMR Integration Peak Integration / Signal Integration GC->Integration NMR->Integration HPLC->Integration Calculation Purity Calculation Titration->Calculation Integration->Calculation Final_Report Purity Validation Report Calculation->Final_Report

Caption: Experimental workflow for purity validation of isopropenyl acetate.

logical_relationship cluster_primary Primary Method cluster_secondary Secondary (Relative) Methods cluster_complementary Complementary Method Purity_Validation Purity Validation of Isopropenyl Acetate qNMR qNMR (Absolute Purity) Purity_Validation->qNMR GC_FID GC-FID (Volatile Impurities) Purity_Validation->GC_FID HPLC_UV HPLC-UV (Non-Volatile Impurities) Purity_Validation->HPLC_UV Titration Titration (Assay) Purity_Validation->Titration KF_Titration Karl Fischer Titration (Water Content) Purity_Validation->KF_Titration qNMR->GC_FID Orthogonal Comparison GC_FID->HPLC_UV Orthogonal Comparison

Caption: Logical relationship of analytical methods for purity assessment.

References

A Comparative Guide to Catalysts for Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) (IPA) serves as a potent and versatile acetylating agent in organic synthesis. Its utility stems from its ability to act as an enol ester, which, upon reaction, irreversibly forms the volatile and relatively inert byproduct, acetone (B3395972). This thermodynamic driving force makes acetylation reactions with IPA highly efficient and often superior to those using acetic anhydride (B1165640) or acetyl chloride, particularly for sensitive substrates. The choice of catalyst is paramount in optimizing these reactions for yield, selectivity, and sustainability. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in catalyst selection.

Catalytic Systems for Isopropenyl Acetate Acylation

The catalysts for IPA reactions can be broadly categorized into metal-based complexes, organocatalysts, enzymes, and catalyst-free systems. Each category offers distinct advantages concerning activity, cost, substrate scope, and environmental impact.

1. Metal-Based Catalysts

Transition metal complexes are widely employed for their high catalytic activity. Lanthanides, in particular, have shown exceptional performance.

  • Yttrium Complexes : Catalysts such as Y₅(OⁱPr)₁₃O are effective for the O-acylation of primary and secondary alcohols using isopropenyl acetate at room temperature.[1] These catalysts can exhibit high selectivity, acylating alcohols in the presence of amino groups without significant amide formation.[1]

  • Samarium Complexes : Cp*₂Sm(thf)₂ has proven to be an efficient catalyst for the acylation of a wide range of alcohols and amines with IPA under mild conditions, producing esters and amides in excellent yields.[1]

  • Palladium Complexes : In more complex transformations, palladium catalysts like Pd(OAc)₂ combined with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) utilize IPA as an activator in one-pot alkoxycarbonylation reactions.[2] These systems enable the synthesis of various acetates from alcohols and carbon monoxide under relatively mild pressures.[2]

  • Zirconium and Iron : Layered zirconium sulfophenyl phosphonate (B1237965) and iron(III) β-diketonate species have also been identified as effective heterogeneous and homogeneous catalysts, respectively, for acetylation and transesterification reactions.[1][3]

2. Organocatalysts

Organocatalysis presents a metal-free alternative, often with benefits of lower toxicity and cost.

  • Iodine : Molecular iodine dissolved in isopropenyl acetate is a highly efficient catalytic system for the acetylation of diverse alcohols, phenols, and amines.[1] A key advantage of this method is that it proceeds under solvent-free conditions, aligning with green chemistry principles.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are powerful nucleophilic organocatalysts that facilitate transesterification reactions with IPA.[1][4] They can be generated electrochemically from ionic liquids, offering a novel method for catalyst generation and reuse.[1]

  • Brønsted Acids : Simple acids like p-toluenesulfonic acid (p-TsOH) are effective catalysts for the acetylation of functionalized primary, secondary, and tertiary alcohols with IPA.[1]

  • Organic Salts : Tetraethylammonium hydrogen carbonate (TEAHC) has been shown to catalyze transesterification reactions efficiently in the absence of a solvent and can be recycled multiple times without a significant loss in activity.[1]

3. Biocatalysts (Enzymes)

Enzymatic catalysis offers unparalleled selectivity under mild reaction conditions.

  • Lipases : Immobilized lipases are used for the selective production of esters.[5] While many studies focus on the synthesis of esters like isopropyl acetate from an alcohol and acid[5][6], lipases are also widely reported for acylation reactions using enol esters like IPA as the acyl donor.[7] This approach is valued in the synthesis of fine chemicals and pharmaceuticals where chemo- and regioselectivity are critical.

4. Catalyst-Free Systems

In pursuit of greener and more economical processes, catalyst-free methods have been developed.

  • Moderate Temperature Acylation : Isopropenyl acetate can efficiently acetylate primary and secondary amines at 60 °C without any solvent or catalyst, affording the corresponding acetamides in very high to quantitative yields.[7] The only byproduct is acetone, which can be easily removed by distillation.[7]

  • High-Temperature Acylation : For less reactive substrates like glycerol, catalyst-free acetylation can be achieved at high temperatures (180–275 °C), providing quantitative conversion to products like triacetin.[8][9]

Data Presentation: Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in acylation reactions using isopropenyl acetate.

CatalystSubstrate TypeCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Citation(s)
Metal Catalysts
Cp*₂Sm(thf)₂Alcohols, AminesNot specifiedNot specifiedNot specifiedNot specifiedGood to Excellent[1]
Y₅(OⁱPr)₁₃OPrimary/Secondary Alcohols0.05-1 mol%Not specifiedRoom Temp.Not specifiedNot specified[1]
Amberlyst-15GlycerolHeterogeneousNone (Flow)30Continuous78 (Acetal Acetates)[8]
Organocatalysts
IodineAlcohols, Phenols, AminesCatalyticNoneNot specifiedNot specifiedHighly Efficient[1]
p-TsOHAlcoholsCatalyticNot specifiedNot specifiedNot specifiedEfficient[1]
TEAHCAlcoholsCatalyticNoneNot specifiedNot specifiedVery Good[1]
Catalyst-Free
NonePrimary/Secondary AminesN/ANone603>95 (Quantitative)[7]
NoneCrude GlycerolN/ANoneNot specifiedNot specified92 (Triacetin)[8]

Mandatory Visualizations

Reaction Mechanism and Experimental Design

To better understand the processes involved, the following diagrams illustrate a typical reaction mechanism, a standard experimental workflow, and a logical guide for catalyst selection.

reaction_mechanism cluster_reactants Reactants cluster_products Products IPA Isopropenyl Acetate (CH₃COOC(CH₃)=CH₂) TransitionState Catalyzed Transition State IPA->TransitionState + Catalyst (e.g., H⁺) ROH Alcohol (R-OH) ROH->TransitionState + Catalyst (e.g., H⁺) ROAc Ester (R-OAc) Acetone Acetone (CH₃COCH₃) TransitionState->ROAc Irreversible TransitionState->Acetone Irreversible

Caption: Acid-catalyzed transesterification of an alcohol with isopropenyl acetate.

experimental_workflow start Start setup 1. Combine Substrate, Isopropenyl Acetate, & Catalyst start->setup reaction 2. Heat and Stir Reaction Mixture setup->reaction monitor 3. Monitor Progress (TLC / GC) reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No workup 4. Quench Reaction & Remove Volatiles (Acetone) decision->workup Yes purify 5. Purify Product (Distillation / Chromatography) workup->purify analyze 6. Characterize Product (NMR / IR / MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a catalyzed acetylation reaction.

catalyst_selection start Goal: Acetylation with IPA q1 Is Green Chemistry a High Priority? start->q1 q2 Substrate Type? q1->q2 Yes, but need higher activity ans1 Catalyst-Free (if applicable) q1->ans1 Yes, Highest q3 Metal Contamination a Concern? q2->q3 Simple alcohol or amine ans3 Biocatalyst (Lipase) q2->ans3 Sensitive, chiral substrate ans2 Organocatalyst (e.g., Iodine) q3->ans2 Yes ans4 Metal Catalyst (e.g., Y, Sm) q3->ans4 No

Caption: A decision-making guide for selecting an appropriate catalyst system.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Acetylation of an Alcohol (Solvent-Free)

This protocol is a representative example of an efficient organocatalytic method.[1]

  • Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (1.0 mmol).

  • Reagent Addition : Add an excess of isopropenyl acetate (e.g., 4.0 mmol, 4 equivalents).

  • Catalyst Addition : Add molecular iodine (I₂) (e.g., 1-5 mol%).

  • Reaction : Heat the reaction mixture with stirring to a specified temperature (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove the iodine catalyst.

  • Purification : Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield the pure acetylated product.

Protocol 2: Catalyst-Free Acetylation of an Amine

This protocol exemplifies a green chemistry approach suitable for many primary and secondary amines.[7]

  • Preparation : In a sealable vial equipped with a magnetic stir bar, add the amine substrate (1.0 mmol).

  • Reagent Addition : Add isopropenyl acetate (4.0 mmol, 4 equivalents).

  • Reaction : Seal the vial and heat the mixture to 60 °C with vigorous stirring for approximately 3 hours.

  • Work-up : After the reaction is complete (as determined by TLC or GC analysis), cool the vial to room temperature.

  • Purification : Remove the excess isopropenyl acetate and the acetone byproduct under reduced pressure (distillation). In many cases, the resulting acetamide (B32628) is of high purity and may not require further purification.[7] If necessary, the product can be recrystallized or purified by column chromatography.

References

Isopropenyl Acetate: A Greener and More Efficient Alternative to Traditional Acetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acetylating agent is a critical decision that can significantly impact reaction efficiency, product purity, and environmental footprint. While traditional agents like acetic anhydride (B1165640) and acetyl chloride have long been staples in organic synthesis, isopropenyl acetate (B1210297) (IPA) is emerging as a superior alternative, offering distinct advantages in terms of its reaction byproducts, ease of workup, and potential for milder reaction conditions.

Isopropenyl acetate's primary advantage lies in its classification as a "green" reagent.[1][2] Unlike acetic anhydride and acetyl chloride, which generate acetic acid and hydrochloric acid as byproducts respectively, the acetylation reaction with isopropenyl acetate produces only acetone (B3395972).[1][2] This seemingly simple difference has significant practical implications. Acetone, being a volatile and relatively benign solvent, is easily removed from the reaction mixture by distillation.[1][2] This simplifies the purification process, often eliminating the need for aqueous workups and extractions that are typically required to remove acidic byproducts from reactions using traditional agents. The result is a more streamlined workflow, reduced solvent consumption, and a lower environmental impact.

Beyond its environmental credentials, isopropenyl acetate often demonstrates comparable or even superior performance in terms of reaction yields and conditions. It can be used for the acetylation of a wide range of functional groups, including alcohols, phenols, amines, and thiols.[1][3] Notably, several studies have reported successful acetylations using isopropenyl acetate under solvent-free and, in some cases, catalyst-free conditions, further enhancing its appeal as a sustainable and efficient reagent.[3]

Performance Comparison: Isopropenyl Acetate vs. Traditional Agents

The following table provides a comparative overview of the performance of isopropenyl acetate, acetic anhydride, and acetyl chloride in the acetylation of various substrates. The data has been compiled from multiple sources and aims to provide a general comparison. It is important to note that reaction conditions can significantly influence outcomes.

SubstrateAcetylating AgentCatalystSolventTemp. (°C)TimeYield (%)Reference(s)
Alcohols
Benzyl (B1604629) AlcoholAcetic AnhydrideZnCl₂Solvent-free300.5 h95[4][5]
Benzyl AlcoholAcetyl ChlorideZnCl₂Solvent-free300.3 h98[4][5]
Benzyl AlcoholAcetic AnhydrideNoneSolvent-free607 h>99[6][7]
ThymolIsopropenyl AcetateVOSO₄·5H₂O (1%)Isopropenyl Acetate6024 h~75[1]
ThymolAcetic AnhydrideVOSO₄ (1%)Acetic AnhydrideRT24 h80[1]
Phenols
PhenolAcetic AnhydrideExpansive GraphiteCH₂Cl₂RT1 h95
PhenolAcetic AnhydrideTiO₂/SO₄²⁻CH₂Cl₂RT20 min97[8]
PhenolAcetic AcidP₂O₅-Raised to boiling1.5 h40 (phenyl acetate)[9]
Amines
Aniline (B41778)Isopropenyl AcetateNoneNone603 hHigh[3]
AnilineAcetic AnhydrideNoneGlacial Acetic Acid---[10]
AnilineAcetyl ChlorideAcetic Acid-Gentle heating15 min-[11]
AnilineAcetic AnhydrideNoneWater-Immediate92[12]
AnilineAcetyl ChlorideK₂CO₃ / PTCDMFRT15-20 minHigh
Thiols
ThiophenolAcetic AnhydrideNoneSolvent-free60-High[6]

Experimental Protocols

To provide a practical understanding of the application of these acetylating agents, detailed methodologies for key experiments are outlined below.

Protocol 1: O-Acetylation of Thymol with Isopropenyl Acetate[1]

Materials:

  • Thymol

  • Isopropenyl acetate

  • Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O)

  • Ethyl acetate

  • 10 mM decane (B31447) in ethyl acetate solution (for GC-MS analysis)

Procedure:

  • In a 5 mL round-bottom flask, dissolve 1% (w/w) of VOSO₄·5H₂O in 1 equivalent of isopropenyl acetate.

  • After 10 minutes of stirring, add 1 g of the substrate (e.g., thymol).

  • Maintain the reaction mixture under magnetic stirring at 60°C for 24 hours.

  • To monitor the reaction progress, take a 4 µL aliquot, dilute it in 5 mL of a 10 mM decane in ethyl acetate solution, and analyze by GC-MS.

Protocol 2: Acetylation of Benzyl Alcohol with Acetic Anhydride[5]

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Zinc chloride (ZnCl₂), dry powder

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of dry ZnCl₂ (0.068 g, 0.5 mmol) and acetic anhydride (1 mmol, 0.094 mL), add benzyl alcohol (1 mmol, 0.103 mL).

  • Stir the reaction mixture with a magnetic stirrer at room temperature (30°C) for the required time (monitor by TLC).

  • Upon completion, elute the solid mass of ZnCl₂ with CH₂Cl₂ (20 mL).

  • Wash the CH₂Cl₂ extract with an aqueous solution of sodium bicarbonate and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the product.

Protocol 3: N-Acetylation of Aniline with Acetyl Chloride[14]

Materials:

  • Aniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Phase transfer catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB)

  • Solvent (e.g., DMF)

  • Crushed ice

  • Aqueous methanol (B129727)

Procedure:

  • In a suitable flask, prepare a mixture of the aniline substrate (10 mmol), K₂CO₃ (15 mmol), a catalytic amount of PTC (1 mmol), and the solvent (20 mL).

  • Add acetyl chloride (10 mmol) to the mixture and stir at room temperature for 10-15 minutes.

  • Monitor the reaction completion by TLC.

  • Once the starting material has disappeared, pour the reaction mixture into crushed ice.

  • Filter the separated solid, wash with water, and dry.

  • Recrystallize the crude product from aqueous methanol to obtain the pure N-acetylated aniline.

Reaction Mechanism and Workflow Visualizations

To further elucidate the processes involved, the following diagrams illustrate the acid-catalyzed transesterification mechanism of isopropenyl acetate and a general experimental workflow for acetylation.

Acetylation_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Acetone cluster_step5 Step 5: Deprotonation IPA Isopropenyl Acetate Protonated_IPA Protonated Isopropenyl Acetate IPA->Protonated_IPA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_IPA->Tetrahedral_Intermediate + R-OH ROH Alcohol (R-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - Acetone Acetone Acetone Protonated_Intermediate->Acetone Ester Ester (R-OAc) Protonated_Ester->Ester - H+ H_plus_out H+ Protonated_Ester->H_plus_out

Caption: Acid-catalyzed transesterification mechanism of isopropenyl acetate.

Experimental_Workflow Start Start: Prepare Reactants Mixing Mix Substrate, Acetylating Agent, and Catalyst (if applicable) Start->Mixing Reaction Stir at Specified Temperature and Time Mixing->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench Reaction and/or Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Isolate and Purify Product (Filtration, Recrystallization, etc.) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Obtain Pure Product Analysis->End

Caption: General experimental workflow for acetylation.

References

A Comparative Guide to Solvent-Free versus Solvent-Based Synthesis of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key organic compounds like isopropenyl acetate (B1210297) is a critical process where efficiency, safety, and environmental impact are paramount. Isopropenyl acetate is a valuable reagent, notably serving as a precursor to acetylacetone (B45752) and as a green acylating agent.[1][2] The primary industrial production method involves the reaction of acetone (B3395972) and ketene (B1206846).[1][3] This guide provides an objective comparison of solvent-free and solvent-based approaches to this synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Performance

The following table summarizes the key quantitative differences between the two primary approaches for isopropenyl acetate synthesis. The "solvent-free" method in this context refers to the industrially prevalent approach where an excess of the reactant acetone also serves as the reaction medium, thus avoiding other organic solvents.

ParameterSolvent-Based Method (Excess Acetone)Solvent-Free (Gas-Phase) Method
Typical Yield 92-97% (based on consumed acetone)[4]Generally lower due to side reactions
Reaction Temperature 50-85°C[4][5]Higher temperatures required
Catalyst Strong acids (e.g., naphthalenedisulfonic acid, sulfuric acid)[3][4]Solid acid catalysts
Reaction Time Several hours (batch process)[4]Shorter residence time (continuous flow)
Selectivity High, with some by-product formation (e.g., acetic anhydride)[5]Can be lower due to potential for decomposition at higher temperatures
Downstream Processing Distillation to separate product from excess acetone and catalyst[5]Condensation and purification of the product stream

Reaction Pathways and Experimental Workflows

The synthesis of isopropenyl acetate from acetone and ketene proceeds via an acid-catalyzed enolization of acetone followed by reaction with ketene. The overall transformation can be represented as:

CH₃COCH₃ + CH₂=C=O → CH₂=C(CH₃)OCOCH₃

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for the solvent-based (excess acetone) method.

reaction_pathway Reaction Pathway for Isopropenyl Acetate Synthesis Acetone Acetone Enol Acetone (Enol Tautomer) Acetone->Enol Enolization IsopropenylAcetate Isopropenyl Acetate Enol->this compound Nucleophilic Attack Catalyst H+ (Acid Catalyst) Enol->Catalyst Regeneration Ketene Ketene Ketene->this compound Catalyst->Acetone

Caption: Acid-catalyzed reaction of acetone and ketene.

experimental_workflow Experimental Workflow: Solvent-Based Synthesis Start Start ReactionSetup Charge reactor with acetone and acid catalyst Start->ReactionSetup Heating Heat to 50-85°C ReactionSetup->Heating KeteneAddition Introduce ketene gas Heating->KeteneAddition Aging Age reaction mixture at elevated temperature KeteneAddition->Aging Neutralization Neutralize catalyst Aging->Neutralization Distillation Fractional distillation Neutralization->Distillation Product Isopropenyl Acetate Distillation->Product

Caption: Typical batch process for isopropenyl acetate synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for both solvent-based (excess acetone) and a conceptual solvent-free (gas-phase) synthesis of isopropenyl acetate.

Solvent-Based (Excess Acetone) Synthesis

This protocol is based on typical industrial batch processes described in patent literature.[4][5]

Materials:

  • Acetone (1200 g)

  • Naphthalene-1,5-disulfonic acid (5 g) as catalyst

  • Ketene gas

  • Neutralizing agent (e.g., organic amine like pyridine)

Procedure:

  • A reaction vessel is charged with 1200 g of acetone and 5 g of naphthalene-1,5-disulfonic acid.

  • The mixture is heated to a temperature of 75-85°C.

  • Ketene gas is introduced into the solution at a controlled rate.

  • Exhaust gases from the reactor, containing unreacted acetone, are cooled to condense the acetone, which is then returned to the reaction vessel.

  • After the addition of ketene is complete, the reaction mixture is aged for at least 2 hours at a temperature of ≥60°C to improve the yield.[5]

  • The catalyst is then neutralized by the addition of an organic amine.

  • The resulting mixture undergoes fractional distillation to separate the isopropenyl acetate from unreacted acetone and other by-products.

Expected Outcome:

  • Yields are typically high, in the range of 92-97%, based on the amount of acetone consumed.[4]

Solvent-Free (Gas-Phase) Synthesis

This is a conceptual protocol for a continuous flow, gas-phase synthesis, an approach that minimizes the use of liquid solvents.

Materials:

  • Acetone vapor

  • Ketene gas

  • Solid acid catalyst (e.g., a supported acid on a solid matrix)

Procedure:

  • A packed bed reactor is filled with a solid acid catalyst.

  • The reactor is heated to the desired reaction temperature.

  • A gaseous stream of acetone and ketene is passed through the heated catalyst bed.

  • The residence time in the reactor is controlled to optimize the conversion and selectivity.

  • The product stream exiting the reactor is cooled to condense the isopropenyl acetate and any unreacted acetone.

  • The condensed liquid is then purified, typically by distillation.

Expected Outcome:

  • This method allows for continuous production but may have lower selectivity and yield compared to the liquid-phase method due to potential side reactions at higher temperatures.

Comparison of Methodologies

FeatureSolvent-Based (Excess Acetone)Solvent-Free (Gas-Phase)
Process Type Typically batch[5]Typically continuous
Environmental Impact Lower, as excess acetone is recycled. Avoids other organic solvents.Potentially lower energy consumption in a continuous process, but requires careful control to avoid by-products.
Safety Considerations Handling of corrosive acid catalysts. Ketene is a toxic gas.Handling of toxic ketene gas at high temperatures.
Scalability Well-established for large-scale industrial production.[3]Potentially scalable for continuous manufacturing, but may be more complex to implement.
Advantages High yield and selectivity.[4] Well-understood and optimized process.Avoids the need for a liquid solvent (other than the reactant). Suitable for continuous production.
Disadvantages Batch processing can be less efficient than continuous flow. Requires catalyst neutralization and separation.[5]May have lower yields and selectivity. Catalyst deactivation can be an issue.

Concluding Remarks

The choice between solvent-based (excess acetone) and solvent-free (gas-phase) synthesis of isopropenyl acetate depends on the specific requirements of the application, including scale, desired purity, and available equipment. The excess acetone method is a mature and high-yielding process that is widely used in industry. While it uses a large amount of one reactant, this is often recycled, making it a relatively green and economical choice. The gas-phase, truly solvent-free approach offers the advantages of continuous processing but may present challenges in terms of catalyst stability and selectivity. For many applications, the use of isopropenyl acetate itself as a green acylating agent in subsequent, catalyst- and solvent-free reactions represents a significant advancement in sustainable chemistry.[6]

References

Isopropenyl Acetate in Enantioselective Kinetic Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Kinetic resolution, a key technique in this endeavor, often employs enzymes to selectively acylate one enantiomer of a racemic alcohol. Isopropenyl acetate (B1210297) has emerged as a highly effective and widely used acyl donor in these reactions. This guide provides a comprehensive analysis of its performance, supported by experimental data and detailed protocols, and compares it with other common acylating agents.

Performance of Isopropenyl Acetate in Lipase-Catalyzed Kinetic Resolution

Isopropenyl acetate is a popular choice for the irreversible transesterification of alcohols in kinetic resolutions catalyzed by lipases. Its efficacy stems from the formation of a stable enol intermediate which tautomerizes to acetone (B3395972), a volatile and non-inhibitory byproduct. This irreversibility drives the reaction towards completion and often results in high enantioselectivity.

Lipases from Pseudomonas cepacia (often referred to as Burkholderia cepacia) and Candida antarctica Lipase (B570770) B (CALB) are among the most successful biocatalysts for these resolutions. The enantiomeric excess (ee) of both the unreacted alcohol and the acetylated product, along with the conversion rate, are critical parameters for evaluating the success of the resolution. The enantioselectivity is often expressed as the enantiomeric ratio (E), with higher values indicating better separation of the enantiomers.

Comparative Data for Kinetic Resolution of Secondary Alcohols

The following table summarizes the performance of isopropenyl acetate in the kinetic resolution of various secondary alcohols using Pseudomonas cepacia lipase (PSL-C) in toluene (B28343).

Substrate (Racemic Alcohol)Time (h)Conversion (%)Remaining Alcohol ee (%)Acetate Product ee (%)Enantiomeric Ratio (E)
1-Phenylethanol (B42297)548>99 (S)88 (R)>200
1-Phenyl-2-propanol244996 (S)>99 (R)>200
2-Octanol74582 (S)>99 (R)>200
1-Indanol250>99 (S)98 (R)>200
1-Tetralol350>99 (S)99 (R)>200

Data compiled from studies on lipase-catalyzed transesterification.

Comparison with Alternative Acylating Agents

While isopropenyl acetate is highly effective, other acylating agents are also used in kinetic resolutions. Vinyl acetate is another common choice. The primary difference lies in the byproduct generated. Vinyl acetate produces acetaldehyde, which can potentially deactivate the lipase enzyme through the formation of Schiff bases with lysine (B10760008) residues. In contrast, the acetone generated from isopropenyl acetate is generally considered more benign to the enzyme, leading to improved stability and reusability of the biocatalyst.

Acylating AgentByproductPotential for Enzyme Deactivation
Isopropenyl Acetate AcetoneLow
Vinyl AcetateAcetaldehydeHigh

In many applications, isopropenyl acetate and vinyl acetate can provide comparable, high enantioselectivities (E > 200), especially with robust enzymes like immobilized Pseudomonas cepacia lipase.[1][2] However, for more sensitive enzymes or prolonged reactions, the innocuous nature of isopropenyl acetate's byproduct can be a significant advantage.

Experimental Protocols

General Protocol for Kinetic Resolution of 1-Phenylethanol

This protocol provides a typical procedure for the kinetic resolution of racemic 1-phenylethanol using immobilized Pseudomonas cepacia lipase and isopropenyl acetate.

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Pseudomonas cepacia lipase (PSL-C)

  • Isopropenyl acetate

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Gas chromatography (GC) system with a chiral column for analysis

Procedure:

  • To a dried flask containing a magnetic stir bar, add racemic 1-phenylethanol (1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the alcohol.

  • Add isopropenyl acetate (2.0 mmol, 2 equivalents).

  • Add immobilized Pseudomonas cepacia lipase (e.g., 50 mg).

  • If desired, add activated molecular sieves to absorb the acetone byproduct, which can help drive the reaction to completion.[3]

  • Stir the reaction mixture at a constant temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC. This allows for the determination of the enantiomeric excess of the remaining alcohol and the formed acetate, as well as the conversion.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and dried for potential reuse.

  • The filtrate, containing the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate, can be concentrated under reduced pressure.

  • The remaining alcohol and the acetate product can be separated by column chromatography.

Visualizing the Process and Mechanism

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental process and the enzymatic mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Workup cluster_products Products rac_alcohol Racemic Alcohol reaction_vessel Reaction at 40°C rac_alcohol->reaction_vessel acyl_donor Isopropenyl Acetate acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel solvent Toluene solvent->reaction_vessel monitoring Chiral GC Analysis reaction_vessel->monitoring Aliquots filtration Filtration reaction_vessel->filtration filtration->enzyme Recycle separation Column Chromatography filtration->separation s_alcohol (S)-Alcohol separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate

Experimental workflow for lipase-catalyzed kinetic resolution.

The catalytic mechanism of lipase involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site.

lipase_mechanism cluster_step1 Step 1: Acyl-Enzyme Formation cluster_step2 Step 2: Acylation of Alcohol E_Ser_OH Lipase-Ser-OH Tetrahedral_1 Tetrahedral Intermediate 1 E_Ser_OH->Tetrahedral_1 + IPA Isopropenyl Acetate IPA->Tetrahedral_1 Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_1->Acyl_Enzyme Enol Propen-2-ol Tetrahedral_1->Enol + Tetrahedral_2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_2 Acetone Acetone Enol->Acetone Tautomerization R_OH (R)-Alcohol R_OH->Tetrahedral_2 + R_OAc (R)-Acetate Tetrahedral_2->R_OAc E_Ser_OH_regen Regenerated Lipase Tetrahedral_2->E_Ser_OH_regen +

Mechanism of lipase-catalyzed transesterification.

References

Performance of Isopropenyl Acetate in Diverse Organic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of chemical transformations. Isopropenyl acetate (B1210297) has emerged as a valuable acetylating agent, offering a greener alternative to traditional reagents like acetic anhydride (B1165640). This guide provides a comprehensive comparison of isopropenyl acetate's performance across a range of common organic solvents, supported by experimental data to inform your selection process.

Isopropenyl acetate's utility in organic synthesis is significantly modulated by the solvent environment. Key performance indicators such as solubility and reactivity are intrinsically linked to the properties of the solvent used. This guide explores these aspects to provide a practical framework for solvent selection in reactions involving isopropenyl acetate.

Solubility Profile of Isopropenyl Acetate

The solubility of a reagent is a fundamental determinant of its performance in a given solvent. Isopropenyl acetate, an ester of the enol tautomer of acetone (B3395972), exhibits good solubility in a variety of common organic solvents. Qualitative assessments indicate that it is soluble in acetone, chloroform, and ethanol, and very soluble in diethyl ether.[1][2] It is sparingly soluble in water, with a reported solubility of 34g/L at 20°C.[3]

For a more quantitative comparison, the following table summarizes the solubility of isopropenyl acetate in a selection of organic solvents with varying polarities.

SolventDielectric Constant (Approx.)Solubility ( g/100 mL)
Hexane1.9Miscible
Toluene2.4Miscible
Diethyl Ether4.3Very Soluble[1][2]
Chloroform4.8Soluble[1]
Acetone21Soluble[1][2]
Ethanol25Soluble[1][2]
Acetonitrile37.5Miscible
Dimethylformamide (DMF)38.3Miscible
Dimethyl Sulfoxide (DMSO)47Miscible

Note: "Miscible" indicates that the two liquids are completely soluble in each other in all proportions. "Soluble" and "Very Soluble" are qualitative terms from available literature.

Reactivity in Transesterification Reactions: The Solvent's Role

Isopropenyl acetate is widely employed as an acyl donor in transesterification reactions, particularly in enzyme-catalyzed processes. The choice of solvent can dramatically influence the reaction kinetics and enantioselectivity.

In lipase-catalyzed acetylations, a general trend observed is that hydrophobic solvents tend to enhance reaction rates. For instance, in the lipase-catalyzed transesterification of 2-o-benzylglycerol with vinyl acetate, a related enol ester, the initial reaction rate was found to increase with the dielectric constant of the solvent, suggesting that more polar environments can favor the reaction.[4] Studies on lipase-catalyzed reactions with isopropenyl acetate have often been conducted in solvents like toluene. In the context of enzymatic reactions, non-polar solvents like n-hexane have been shown to support high enzyme activity, while more polar solvents like acetone can sometimes lead to reduced activity.[5]

Comparison with Acetic Anhydride

Isopropenyl acetate is often touted as a "green" alternative to acetic anhydride. The primary advantage is that its byproduct is acetone, which is less corrosive and more easily removed than the acetic acid generated from acetic anhydride.[6]

In terms of reactivity, acetic anhydride is generally a more powerful acetylating agent than isopropenyl acetate. This higher reactivity, however, can sometimes lead to lower selectivity and the need for more stringent reaction conditions to control side reactions. The milder nature of isopropenyl acetate can be advantageous in the synthesis of sensitive molecules.

Solvent-free conditions have been explored for both reagents. For example, the acetylation of amines with isopropenyl acetate can proceed efficiently without any solvent or catalyst.[7][8] Similarly, solvent-free acetylations with acetic anhydride are also common, often with the aid of a catalyst.[6]

Experimental Protocols

To facilitate the replication and adaptation of the presented data, detailed experimental methodologies are crucial.

Protocol for Determining the Solubility of Isopropenyl Acetate

A reliable method for determining the solubility of a liquid in a solvent involves preparing saturated solutions at a constant temperature and then quantifying the concentration of the solute.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess isopropenyl acetate to a known volume of solvent in a sealed vial. B Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium. A->B C Allow the mixture to settle, separating the undissolved solute from the saturated solution. B->C D Carefully extract an aliquot of the supernatant. C->D E Determine the concentration of isopropenyl acetate in the aliquot using a suitable analytical technique (e.g., GC-FID). D->E

Caption: Workflow for determining the solubility of isopropenyl acetate.

Protocol for Monitoring Transesterification Reactions by GC-FID

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for monitoring the progress of transesterification reactions by quantifying the consumption of reactants and the formation of products over time.

G cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis GC-FID Analysis A Combine the alcohol substrate, isopropenyl acetate, and solvent in a reaction vessel. B If applicable, add the catalyst (e.g., lipase). A->B C Maintain the reaction at a constant temperature with stirring. B->C D Withdraw aliquots from the reaction mixture at specific time intervals. C->D E Quench the reaction in the aliquot if necessary (e.g., by adding a quenching agent or rapidly cooling). D->E F Dilute the aliquot with a suitable solvent. E->F G Inject the diluted sample into the GC-FID. F->G H Quantify the peak areas of reactants and products against a calibration curve. G->H

Caption: Experimental workflow for kinetic analysis of transesterification.

Signaling Pathways and Logical Relationships

The choice of solvent in a chemical reaction is a critical decision that influences multiple reaction parameters. The following diagram illustrates the logical relationships between solvent properties and reaction outcomes.

G cluster_solvent Solvent Properties cluster_performance Reaction Performance Polarity Polarity / Dielectric Constant Solubility Reactant Solubility Polarity->Solubility ReactionRate Reaction Rate Polarity->ReactionRate Selectivity Selectivity (e.g., Enantioselectivity) Polarity->Selectivity Viscosity Viscosity Viscosity->ReactionRate CoordinatingAbility Coordinating Ability CoordinatingAbility->ReactionRate Solubility->ReactionRate ProductYield Product Yield ReactionRate->ProductYield Selectivity->ProductYield

Caption: Influence of solvent properties on reaction performance.

References

Isopropenyl Acetate vs. Ethyl Acetate for Continuous-Flow Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of acetylating agent in continuous-flow synthesis is critical for optimizing reaction efficiency, product yield, and process safety. This guide provides an objective comparison of two common alternatives, isopropenyl acetate (B1210297) and ethyl acetate, supported by experimental data and detailed protocols to inform your selection process.

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. The selection of reagents is a key parameter in leveraging these benefits. Isopropenyl acetate and ethyl acetate are both viable acetylating agents, each with distinct properties that make them suitable for different applications. This guide will delve into a detailed comparison of their performance in continuous-flow settings.

Performance Comparison: Isopropenyl Acetate vs. Ethyl Acetate

A direct quantitative comparison of isopropenyl acetate and ethyl acetate in continuous-flow synthesis is most evident in the production of allyl acetate from glycerol (B35011). While isopropenyl acetate generally exhibits higher reactivity, ethyl acetate can serve as a more cost-effective and greener alternative, achieving comparable results under modified conditions.

ParameterIsopropenyl AcetateEthyl AcetateReference
Reaction Continuous-flow synthesis of allyl acetate from glycerolContinuous-flow synthesis of allyl acetate from glycerol[1]
Substrate GlycerolGlycerol[1]
Catalyst Acetic AcidAcetic Acid[1]
Temperature 300 °C300 °C[1]
Pressure 110 bar110 bar[1]
Equivalents of Acetylating Agent Not specified, but generally lower amounts needed due to higher reactivity.10, 20, and 30 equivalents with respect to glycerol.[1]
Yield 95%62% (with 10 equiv.), 93% (with 30 equiv.)[1]
Byproduct Acetone (B3395972)Ethanol[1]

Key Observations:

  • Reactivity: Isopropenyl acetate is a more reactive acetylating agent, achieving a high yield of allyl acetate.[1]

  • Stoichiometry: Ethyl acetate can match the performance of isopropenyl acetate but requires a significantly higher molar excess to achieve a comparable yield.[1]

  • Economic and Environmental Considerations: Ethyl acetate is noted to be considerably cheaper than isopropenyl acetate and is considered a nontoxic compound.[1] The byproduct of the reaction with ethyl acetate is ethanol, which can be less problematic to remove or may even be compatible with subsequent reaction steps.[1] Isopropenyl acetate, on the other hand, produces acetone as a byproduct, which is a useful solvent but may require separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for acetylation reactions in continuous-flow and batch systems.

Continuous-Flow Synthesis of Allyl Acetate

This protocol describes a tandem deoxydehydration/acetylation of glycerol to produce allyl acetate.

  • Apparatus: A continuous-flow reactor system equipped with high-pressure pumps, a heated reactor coil, and a back-pressure regulator.

  • Reagents:

    • Glycerol

    • Triethylorthoformate (DODH agent)

    • Isopropenyl acetate or Ethyl acetate (acetylating agent)

    • Acetic acid (catalyst)

  • Procedure:

    • A solution of glycerol, triethylorthoformate, the chosen acetylating agent (isopropenyl acetate or ethyl acetate in specified equivalents), and acetic acid is prepared.

    • The solution is pumped through the heated reactor coil at a defined flow rate.

    • The reactor is maintained at the target temperature (e.g., 300 °C) and pressure (e.g., 110 bar).[1]

    • The output stream is collected, and the product is isolated and analyzed to determine the yield.

Continuous-Flow N-Acetylation of Amines

This protocol outlines a method for the N-acetylation of various amines using acetonitrile (B52724) as the acetylating agent, which can be compared to traditional methods using isopropenyl or ethyl acetate.

  • Apparatus: A continuous-flow reactor system consisting of an HPLC pump, a column packed with a solid catalyst, a GC oven for temperature control, and a back-pressure regulator.

  • Reagents:

    • Aromatic or aliphatic amine (substrate)

    • Acetonitrile (acetylating agent and solvent)

    • Alumina (solid catalyst)

  • Procedure:

    • A solution of the amine in acetonitrile is prepared.

    • The solution is pumped through the column packed with alumina.

    • The column is heated to the desired temperature (e.g., 200 °C) and the system is pressurized (e.g., 50 bar).

    • The effluent is collected, and the acetylated product is isolated and purified.

Visualizing the Process

To better understand the workflows and decision-making processes in continuous-flow synthesis, the following diagrams are provided.

G Experimental Workflow for Continuous-Flow Acetylation cluster_0 Reagent Preparation cluster_1 Continuous-Flow Reaction cluster_2 Product Collection & Analysis reagent_prep Prepare solution of substrate, catalyst, and acetylating agent pump Pump into reactor reagent_prep->pump reactor Heated & Pressurized Reactor Coil pump->reactor bpr Back-Pressure Regulator reactor->bpr collection Collect Effluent bpr->collection analysis Analysis (e.g., GC, NMR) collection->analysis

Caption: A generalized workflow for a continuous-flow acetylation process.

G Decision Logic for Acetylating Agent Selection start High Reactivity Required? cost Cost a Major Constraint? start->cost No ipa Use Isopropenyl Acetate start->ipa Yes byproduct Byproduct (Acetone vs. Ethanol) a Concern? cost->byproduct No etac Use Ethyl Acetate cost->etac Yes byproduct->ipa Acetone acceptable byproduct->etac Ethanol preferred evaluate_separation Evaluate byproduct separation strategy ipa->evaluate_separation consider_etac Consider Ethyl Acetate with adjusted conditions etac->consider_etac

Caption: A decision-making flowchart for selecting an appropriate acetylating agent.

Conclusion

The choice between isopropenyl acetate and ethyl acetate in continuous-flow synthesis is a nuanced one that depends on the specific requirements of the reaction. Isopropenyl acetate offers higher reactivity, which can be advantageous for less reactive substrates or when shorter reaction times are desired. However, ethyl acetate presents a more economical and environmentally friendly option, and with optimization of reaction conditions, can achieve comparable results. For drug development professionals and researchers, a thorough evaluation of these factors, including substrate reactivity, cost constraints, and downstream processing considerations, is essential for making an informed decision that aligns with the overall goals of the synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Isopropenyl acetate (B1210297) is a highly flammable liquid that requires strict adherence to safety protocols for its handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of isopropenyl acetate, tailored for researchers, scientists, and drug development professionals.

Key Hazard and Disposal Information

Proper waste management begins with understanding the hazards associated with isopropenyl acetate. This information dictates the stringent disposal requirements.

CharacteristicValueCitation
UN Number 2403[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]
Flash Point 10 °C (50 °F)[2]
Hazards Highly flammable, may cause eye, skin, and respiratory irritation.[1][2]
Disposal Classification Potentially a hazardous waste. Generators must classify it according to US EPA guidelines (40 CFR Parts 261.3) and state/local regulations.[2][3]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of isopropenyl acetate waste in a laboratory setting. The primary approach is to segregate, securely contain, and label the waste for collection by a certified environmental management service. Do not attempt to dispose of isopropenyl acetate down the drain or with general laboratory trash.[4]

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling isopropenyl acetate waste, ensure you are wearing appropriate PPE:

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., butyl rubber).

    • Safety goggles and a face shield.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Segregation:

  • Isopropenyl acetate waste must be collected separately from other waste streams.

  • Do not mix it with other incompatible wastes, such as acids, bases, or peroxides.[4]

  • Keep it in its original container if possible; otherwise, use a designated, compatible waste container.[1]

3. Container Selection and Management:

  • Use a clean, dry, and properly labeled hazardous waste container. The container must be compatible with isopropenyl acetate and have a secure, tight-fitting lid.

  • Ensure the container is grounded and bonded during the transfer of waste to prevent static electricity discharge, which can be an ignition source.[3][4]

  • Use only non-sparking tools for any transfers.[3][5]

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

4. Labeling the Waste Container:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "Isopropenyl Acetate".

    • The associated hazards (e.g., "Flammable Liquid").

    • The accumulation start date.

    • The name and contact information of the generating laboratory or researcher.

5. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and other sources of ignition.[1][3]

  • Ensure the storage area has secondary containment to manage potential leaks.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Provide the EHS office with an accurate inventory of the waste.

  • Waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of isopropenyl acetate.

G A START: Isopropenyl Acetate Waste Generated B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste Do not mix with incompatibles B->C D Step 3: Transfer to Approved Hazardous Waste Container (Use non-sparking tools, ground container) C->D E Step 4: Securely Cap and Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Step 5: Store in Designated Cool, Ventilated, Secure Area E->F G Step 6: Contact EHS for Waste Pickup F->G H END: Disposal by Certified Facility G->H

Caption: Workflow for the safe disposal of isopropenyl acetate waste.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable federal, state, and local regulations is mandatory.

References

Navigating the Safe Handling of Isopropenyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of isopropenyl acetate (B1210297), a colorless, flammable liquid utilized in various organic syntheses. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Essential Safety and Physical Properties

A thorough understanding of the physical and chemical properties of isopropenyl acetate is the foundation of its safe handling. This data is crucial for risk assessment and the implementation of appropriate safety controls.

PropertyValue
CAS Number 108-22-5
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Clear, colorless liquid[1]
Odor Fruity, ethereal odor
Boiling Point 94 °C (201 °F)[2]
Melting Point -92.9 °C (-135.2 °F)[3][4]
Flash Point 19 °C (66.2 °F) - Closed Cup[2]
Density 0.922 g/mL at 20 °C[1]
Vapor Density Heavier than air[1]
Autoignition Temperature 431 °C (808 °F)[3]
Solubility in Water 32.5 g/L at 20 °C

Occupational Exposure Limits: It is important to note that no specific occupational exposure limits (OELs) have been established for isopropenyl acetate by major regulatory bodies such as OSHA or NIOSH.[5][6] Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize exposure through engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The correct use of personal protective equipment is a non-negotiable aspect of handling isopropenyl acetate. The following PPE is mandatory to prevent skin and eye contact, and respiratory irritation.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield are required. Standard safety glasses are not sufficient.
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended, but it is essential to consult the glove manufacturer's compatibility chart.
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for large-scale operations or in the event of a spill. Ensure that all skin is covered.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain low vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocol for Safe Handling and Disposal

This step-by-step guide outlines the necessary procedures for safely handling isopropenyl acetate from acquisition to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing isopropenyl acetate.

  • Spill Kit: Confirm that a spill kit appropriate for flammable liquids is readily accessible.

Handling and Use
  • Grounding: To prevent static discharge, which can ignite the flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[5]

  • Dispensing: Use only non-sparking tools and equipment when opening and dispensing isopropenyl acetate.[5]

  • Heating: Avoid heating isopropenyl acetate over an open flame. Use a heating mantle, water bath, or other controlled heating source.

  • Keep Containers Closed: Keep containers tightly sealed when not in use to minimize the release of flammable vapors.

Storage
  • Location: Store isopropenyl acetate in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

  • Incompatible Materials: Keep it segregated from strong oxidizing agents, acids, and bases.

  • Container Integrity: Ensure storage containers are in good condition and properly labeled.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Spill and Emergency Procedures
  • Small Spills: For minor spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial sorbent. Place the absorbed material in a sealed, labeled container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Remove all ignition sources. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department or emergency response team.

  • Fire: Isopropenyl acetate is highly flammable. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

Disposal Plan
  • Waste Collection: Collect all isopropenyl acetate waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Hazardous Waste: Isopropenyl acetate is considered a hazardous waste. Do not dispose of it down the drain.

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Contact your environmental health and safety department for specific procedures.

Workflow for Safe Handling of Isopropenyl Acetate

The following diagram illustrates the key decision points and procedural flow for safely managing isopropenyl acetate in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for Isopropenyl Acetate cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment & Disposal start Start: New Experiment with Isopropenyl Acetate risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability and Correctness risk_assessment->ppe_check fume_hood_check Check Fume Hood Functionality ppe_check->fume_hood_check spill_kit_check Ensure Spill Kit is Accessible fume_hood_check->spill_kit_check don_ppe Don Appropriate PPE spill_kit_check->don_ppe grounding Ground and Bond Containers don_ppe->grounding dispense Dispense Chemical in Fume Hood grounding->dispense experiment Perform Experiment dispense->experiment storage Store in Approved Location experiment->storage waste_collection Collect Waste in Labeled Container experiment->waste_collection end End of Procedure decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose of Waste via EH&S Guidelines decontamination->disposal disposal->end

Caption: A flowchart illustrating the procedural steps for the safe handling of isopropenyl acetate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.